Product packaging for 3-Propa-1,2-dienyl-1H-benzimidazol-2-one(Cat. No.:CAS No. 117953-85-2)

3-Propa-1,2-dienyl-1H-benzimidazol-2-one

Cat. No.: B038159
CAS No.: 117953-85-2
M. Wt: 172.18 g/mol
InChI Key: DDNKPSNNRBFUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Propa-1,2-dienyl-1H-benzimidazol-2-one is a sophisticated synthetic small molecule designed for advanced chemical and biological research. This compound features a benzimidazolone core, a privileged scaffold known for its diverse biological activities, which is functionalized with a propargyl-allenyl side chain. This unique structural motif, incorporating an allene group, positions this chemical as a valuable intermediate in synthetic organic chemistry, particularly in click chemistry reactions and transition metal-catalyzed cycloadditions for constructing complex heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B038159 3-Propa-1,2-dienyl-1H-benzimidazol-2-one CAS No. 117953-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117953-85-2

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

(1Z)-1-prop-2-enylidenebenzimidazol-1-ium-2-olate

InChI

InChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-7H,1H2/b12-7-

InChI Key

DDNKPSNNRBFUNZ-UHFFFAOYSA-N

SMILES

C=CC=[N+]1C2=CC=CC=C2N=C1[O-]

Isomeric SMILES

C=C=CN1C2=CC=CC=C2NC1=O

Canonical SMILES

C=C=CN1C2=CC=CC=C2NC1=O

Synonyms

2H-Benzimidazol-2-one,1,3-dihydro-1-(1,2-propadienyl)-(9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route to obtain 3-propa-1,2-dienyl-1H-benzimidazol-2-one, a molecule of interest within the broader class of benzimidazolone derivatives. Benzimidazolones are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including potential applications as antiviral, anticancer, and antihypertensive agents.[1][2][3][4] This document outlines a two-step synthesis beginning with the N-alkylation of 1H-benzimidazol-2-one followed by a base-catalyzed isomerization. Detailed experimental protocols, structured data tables for all compounds, and explanatory diagrams generated using Graphviz are provided to facilitate replication and further investigation by researchers in drug discovery and organic synthesis.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • N-Alkylation: The initial step involves the nucleophilic substitution reaction of 1H-benzimidazol-2-one with propargyl bromide. This reaction is typically carried out in the presence of a base and a phase-transfer catalyst to yield the N-propargylated intermediate, 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one.[1][2]

  • Isomerization: The second step is a base-catalyzed rearrangement of the terminal alkyne (propargyl group) of the intermediate to a more thermodynamically stable internal allene (propa-1,2-dienyl group).[1] This isomerization is a known transformation for N-propargyl amides and related nitrogen heterocycles.[1]

Synthesis_Pathway Start 1H-benzimidazol-2-one Intermediate 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one Start->Intermediate Propargyl Bromide, K2CO3, TBAB, DMF Final This compound Intermediate->Final Base (e.g., t-BuOK), Solvent

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one (Intermediate)

This protocol is adapted from the synthesis of similar N-substituted benzimidazol-2-ones.[1][2]

Materials:

  • 1H-benzimidazol-2(3H)-one

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Propargyl bromide (80% solution in toluene)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of 1H-benzimidazol-2(3H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • The resulting residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one.

Step 2: Synthesis of this compound (Final Product)

This is a generalized protocol for the base-catalyzed isomerization of a propargyl group to an allenyl group.[1]

Materials:

  • 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one

  • Potassium tert-butoxide (t-BuOK) or another suitable strong base

  • Anhydrous solvent (e.g., THF, DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of potassium tert-butoxide (1.1 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Properties of Starting Materials
CompoundStructureMolar Mass ( g/mol )AppearanceMelting Point (°C)
1H-benzimidazol-2-one 134.13White to off-white solid310-312
Propargyl bromide 118.96Colorless to light yellow liquid-61.1
Table 2: Properties of Intermediate Product
CompoundStructureMolar Mass ( g/mol )AppearanceMelting Point (°C)
1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one 172.18Colorless crystals[1]155-157[1]
Table 3: Predicted Properties of Final Product
CompoundStructureMolar Mass ( g/mol )Appearance (Predicted)
This compound 172.18Solid

(Note: A placeholder image is used for the final product as a readily available, confirmed structure image was not found in the initial search.)

Visualization of Workflow and Mechanism

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Isomerization a Dissolve 1H-benzimidazol-2-one in DMF with K2CO3 and TBAB b Add Propargyl Bromide a->b c Stir at Room Temperature b->c d Filter and Concentrate c->d e Purify by Column Chromatography d->e f Dissolve Intermediate in Anhydrous Solvent e->f Intermediate Product g Add Base (t-BuOK) at 0°C f->g h Stir and Warm to RT g->h i Quench and Extract h->i j Purify by Column Chromatography i->j Isomerization_Mechanism Propargyl 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one Deprotonation Deprotonation by Base Propargyl->Deprotonation + Base Anion Propargylide Anion (Resonance Stabilized) Deprotonation->Anion Reprotonation Reprotonation at C1 Anion->Reprotonation Proton Source Allene This compound Reprotonation->Allene

References

An In-depth Technical Guide on the Physicochemical Properties of 3-propa-1,2-dienyl-1H-benzimidazol-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to the Benzimidazolone Scaffold

Benzimidazolone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their structural similarity to naturally occurring nucleotides allows them to interact with various biopolymers, leading to a broad spectrum of biological activities.[1] The benzimidazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others.[2][3] The physicochemical properties and biological effects of these molecules can be finely tuned by substitutions at the N1, C2, and C5(6) positions of the benzimidazole ring system.[3]

Physicochemical Properties of Structural Analogs

Due to the absence of specific data for 3-propa-1,2-dienyl-1H-benzimidazol-2-one, this section details the experimentally determined physicochemical properties of two closely related isomers: an alkyne analog and a propenyl analog.

1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one (Alkyne Analog)

This compound is an isomer of the title compound, featuring a propargyl group (an alkyne) attached to the nitrogen atom.

Table 1: Physicochemical and Crystallographic Data for 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one [4]

PropertyValue
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Melting Point 399 K (126 °C)
Crystal System Monoclinic
Space Group P2₁/c
Cell Dimensions a = 4.5553(6) Å, b = 18.001(3) Å, c = 10.7488(13) Å, β = 93.645(8)°
Cell Volume 879.6(2) ų
Z Value 4
Calculated Density 1.299 Mg/m³
Radiation Mo Kα
Temperature 296 K
1-propenyl-1,3-dihydro-benzimidazol-2-one (Propenyl Analog)

This compound features a propenyl group, representing a rearranged and more stable alkene isomer.

Table 2: Physicochemical and Spectral Data for 1-propenyl-1,3-dihydro-benzimidazol-2-one [1]

PropertyValue
Appearance White solid
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.08 g/mol (found by HRMS)
Melting Point 150 °C
¹H NMR (600 MHz, CDCl₃) δ (ppm) 9.80 (s, 1H), 7.25 (d, 1H), 7.13-7.08 (m, 3H), 6.70 (d, 1H), 6.20-6.14 (m, 1H), 1.91 (d, 3H)
¹³C NMR (150 MHz, CDCl₃) δ (ppm) 154.32, 129.04, 127.81, 122.15, 121.57, 121.37, 117.21, 109.75, 109.27, 15.86
FTIR (KBr, cm⁻¹) 3150, 3061, 2960, 1713, 1663, 1618, 1484, 1397, 1273, 1187, 1097, 937
HRMS (EI+) m/z calcd for C₁₀H₁₀N₂O (M)⁺ 174.0793, found 174.0802

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of the aforementioned structural analogs.

Synthesis of 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one[5]
  • Materials: 1H-benzo[d]imidazol-2(3H)-one (0.2 g, 1.5 mmol), potassium carbonate (0.41 g, 3 mmol), tetra-n-butylammonium bromide (0.05 g, 0.15 mmol), propargyl bromide (0.16 ml, 1.8 mmol), and dimethylformamide (DMF, 15 ml).

  • Procedure:

    • To a solution of 1H-benzo[d]imidazol-2(3H)-one in DMF, add potassium carbonate and tetra-n-butylammonium bromide.

    • Add propargyl bromide to the mixture.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Remove the resulting salt by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Separate the residue by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (1:2).

    • Isolate the product as colorless crystals upon solvent evaporation.

Synthesis of 1-propenyl-1,3-dihydro-benzimidazol-2-one[1]
  • Materials: Amide 3 (N-allyl-2-aminobenzamide, 0.228 mmol), sodium tert-butoxide (NaOᵗBu, 0.458 mmol), Pd(PPh₃)₂Cl₂ (0.0228 mmol), Xantphos (0.0458 mmol), and dry toluene (4 ml).

  • Procedure:

    • In a round-bottom flask, mix amide 3 and NaOᵗBu in dry toluene.

    • Add Pd(PPh₃)₂Cl₂ followed by Xantphos.

    • Degas the mixture with nitrogen for 2 minutes.

    • Stir the reaction mixture at 80 °C for 3 hours.

    • After cooling to room temperature, filter the mixture through a celite pad.

    • Concentrate the filtrate under reduced pressure to obtain the product.

Hypothetical Synthesis of this compound

While a specific synthesis for the title compound is not reported, a plausible route involves the N-allenylation of the 1H-benzimidazol-2-one core. This can be conceptualized based on general methodologies for the synthesis of N-allenyl heterocycles, which often proceed through the isomerization of a propargyl precursor.

Hypothetical_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: N-Propargylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Isomerization cluster_product Final Product Benzimidazolone 1H-Benzimidazol-2-one Reaction1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Benzimidazolone->Reaction1 Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Reaction1 Propargyl_Intermediate 1-(Prop-2-ynyl)-1H- benzimidazol-2-one Reaction1->Propargyl_Intermediate Sₙ2 Reaction Reaction2 Base (e.g., t-BuOK) Solvent (e.g., DMSO) Propargyl_Intermediate->Reaction2 Allene_Product 3-propa-1,2-dienyl-1H- benzimidazol-2-one Reaction2->Allene_Product Base-catalyzed rearrangement

Hypothetical synthesis of this compound.

This proposed pathway first involves the N-alkylation of 1H-benzimidazol-2-one with propargyl bromide to yield the propargyl intermediate, a reaction for which an experimental protocol exists.[4] The subsequent step is a base-catalyzed isomerization of the alkyne to the corresponding allene, a common transformation for terminal alkynes.

Biological Activity and Potential Signaling Pathways

The benzimidazolone scaffold is a cornerstone in the development of various therapeutic agents. While the specific biological activity of this compound is unknown, the activities of its analogs and the broader class of benzimidazolone derivatives provide valuable insights into its potential.

Anticancer Activity of 1-propenyl-1,3-dihydro-benzimidazol-2-one

The propenyl analog has demonstrated cytotoxic effects against several cancer cell lines.[1] It induces cell death in Neura 2a (neuroblastoma), HEK 293 (kidney cancer), and MCF-7 (breast cancer) cells in the low micromolar range.[1] Further studies on HEK 293 cells treated with this compound have shown the activation of caspase-3, a key protease involved in the execution phase of apoptosis (programmed cell death).[1]

Apoptosis_Pathway Propenyl_Analog 1-propenyl-1,3-dihydro- benzimidazol-2-one Cancer_Cell Cancer Cell (e.g., HEK 293) Propenyl_Analog->Cancer_Cell Induces stress Procaspase3 Procaspase-3 (Inactive) Cancer_Cell->Procaspase3 Upstream signaling Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage/Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Execution

Simplified pathway showing the role of active caspase-3 in apoptosis.
General Pharmacological Profile of Benzimidazolone Derivatives

Benzimidazolone derivatives have been investigated for a wide array of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Many derivatives show significant activity against various bacterial and fungal strains.[2]

  • Antiviral Activity: The benzimidazole core is present in several antiviral drugs.

  • Anti-inflammatory and Analgesic Activity: Some derivatives act by inhibiting cyclooxygenases (COX), key enzymes in the inflammatory pathway.[5]

The diverse biological effects of benzimidazolone derivatives underscore the potential of novel analogs, such as this compound, as candidates for further investigation in drug discovery programs. The unique stereoelectronic properties of the allene functional group could lead to novel interactions with biological targets and, consequently, unique pharmacological profiles.

References

The Elusive Mechanism of Action: 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-propa-1,2-dienyl-1H-benzimidazol-2-one. While the benzimidazolone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, detailed pharmacological data, including specific molecular targets, signaling pathway modulation, and quantitative metrics for the title compound, are not publicly available at this time. This technical guide will, therefore, provide an in-depth overview of the known mechanisms of action for structurally related benzimidazolone derivatives, offering potential avenues for future research into this compound.

The Benzimidazolone Core: A Privileged Scaffold in Drug Discovery

Benzimidazolone derivatives have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological profiles. These compounds are known to exhibit a range of activities, including but not limited to, anticancer, antiviral, antibacterial, and antifungal properties.[1][2] The biological activity of these derivatives is often dictated by the nature and position of substituents on the benzimidazolone ring system.

Potential Mechanisms of Action Based on Analogous Compounds

Based on the established activities of other benzimidazolone derivatives, several potential mechanisms of action for this compound can be hypothesized. These are summarized below and represent key areas for future investigation.

Table 1: Potential Molecular Targets and Biological Activities of Benzimidazolone Derivatives
Class of DerivativePotential Molecular TargetReported Biological Activity
2-ThiobenzimidazolesCyclin-Dependent Kinase 2 (CDK2)Anticancer[3]
Benzimidazole-oxadiazole hybridsVascular Endothelial Growth Factor Receptor 2 (VEGFR2)Anticancer[4]
N1-aryl-benzimidazol-2-onesReverse TranscriptaseAntiviral (HIV-1)[2]
General Benzimidazolone DerivativesVarious bacterial and fungal enzymesAntibacterial, Antifungal[1]
Benzimidazole Derivative (BMT-1)H+/K+-ATPaseImmunomodulatory[5]

Postulated Signaling Pathway Involvement

Given the prevalence of anticancer activity among benzimidazolone derivatives, a likely mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer progression. For instance, the inhibition of receptor tyrosine kinases like VEGFR2 by some benzimidazole-oxadiazole derivatives points towards a potential anti-angiogenic mechanism.[4]

Below is a generalized representation of a receptor tyrosine kinase signaling pathway that could be a target for benzimidazolone compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzimidazolone Benzimidazolone Derivative (Potential Inhibitor) Benzimidazolone->VEGFR2 Inhibits

Figure 1: Generalized VEGFR2 signaling pathway, a potential target for benzimidazolone derivatives.

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action of this compound, a series of well-defined experimental protocols would be required. The following outlines a potential workflow for researchers.

Workflow for Mechanism of Action Elucidation

MOA_Workflow A Initial Screening: Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B Target Identification: Kinase Profiling, Affinity Chromatography, Computational Docking A->B C In Vitro Target Validation: Enzymatic Assays (e.g., IC50 determination), Binding Assays (e.g., SPR, ITC) B->C D Cellular Pathway Analysis: Western Blotting for key signaling proteins, Reporter Gene Assays C->D E In Vivo Model Studies: Animal models of relevant diseases (e.g., xenograft models for cancer) D->E F Mechanism of Action Confirmed E->F

Figure 2: A proposed experimental workflow for determining the mechanism of action.

Detailed Methodologies

1. Cell Viability Assays (MTT Assay):

  • Objective: To determine the cytotoxic effects of this compound on various cell lines.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of the compound and a vehicle control for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Kinase Inhibition Assay:

  • Objective: To assess the inhibitory activity of the compound against a panel of kinases.

  • Protocol:

    • Utilize a commercial kinase profiling service or in-house assays (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction mixture for a specified time at the optimal temperature for the kinase.

    • Add a reagent to stop the reaction and detect the amount of ADP produced (luminescence).

    • Determine the IC50 value for each kinase.

3. Western Blot Analysis:

  • Objective: To investigate the effect of the compound on the phosphorylation status and expression levels of key signaling proteins.

  • Protocol:

    • Treat cells with the compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-VEGFR2, total VEGFR2, p-ERK, total ERK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be elucidated, the rich pharmacology of the benzimidazolone class of compounds provides a strong foundation for future research. The immediate focus should be on comprehensive in vitro screening to identify its primary molecular target(s). Subsequent cell-based assays and in vivo studies will be crucial to fully characterize its pharmacological profile and therapeutic potential. The methodologies and potential pathways described in this guide offer a roadmap for researchers to unravel the therapeutic promise of this novel compound.

References

An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazolone Derivatives: A Case Study of a 3-propa-1,2-dienyl-1H-benzimidazol-2-one Analog

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of benzimidazolone derivatives, focusing on a representative analog, 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one, an isomer of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. Due to the limited availability of public crystallographic data for the specific requested compound, this guide leverages data from its closely related isomer to illustrate the experimental protocols and data presentation crucial for structural elucidation in drug discovery and materials science.

Introduction

Benzimidazolone and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding applications as pigments.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships, guiding lead optimization, and predicting physicochemical properties. This guide details the synthesis, crystallization, and X-ray crystallographic analysis of a representative benzimidazolone derivative.

Experimental Protocols

The following sections outline the detailed experimental procedures for the synthesis, crystallization, and structural determination of benzimidazolone derivatives, based on established methodologies for similar compounds.[3][4]

2.1 Synthesis of 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one

A common synthetic route to N-substituted benzimidazolones involves the alkylation of the parent 1H-benzo[d]imidazol-2(3H)-one.[3]

  • Materials: 1H-benzo[d]imidazol-2(3H)-one, propargyl bromide, potassium carbonate, tetra-n-butylammonium bromide, and dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.5 mmol) in 15 ml of DMF, add potassium carbonate (3 mmol) and a catalytic amount of tetra-n-butylammonium bromide (0.15 mmol).

    • Add propargyl bromide (1.8 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, the reaction mixture is typically subjected to an aqueous work-up and extracted with an organic solvent.

    • The crude product is then purified using column chromatography to yield the desired N-substituted benzimidazolone.[3]

2.2 Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., a mixture of chloroform and methanol).[4]

    • Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

    • Over a period of several days to weeks, single crystals suitable for X-ray analysis may form.

2.3 X-ray Diffraction Data Collection and Structure Refinement

The following protocol is a generalized procedure based on standard crystallographic practices.[3][4]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a CCD area detector and a specific radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3][5]

    • The diffractometer software is used to perform cell refinement and data reduction.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods with software such as SHELXS97.[4]

    • The structure is then refined by full-matrix least-squares on F² using software like SHELXL97.[4]

    • All non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms may be located in a difference Fourier map and refined isotropically, or they can be placed in calculated positions and refined using a riding model.[3]

    • The final refinement includes checking for convergence and ensuring a satisfactory goodness-of-fit.

Data Presentation

The crystallographic data and refinement details for the representative compound, 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one, are summarized in the tables below.[3]

Table 1: Crystal Data and Structure Refinement Details [3]

ParameterValue
Empirical formulaC₁₀H₈N₂O
Formula weight172.18
Temperature296 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a4.5553 (6) Å
b18.001 (3) Å
c10.7488 (13) Å
α90°
β93.645 (8)°
γ90°
Volume879.6 (2) ų
Z4
Density (calculated)1.300 Mg/m³
Absorption coefficient0.09 mm⁻¹
F(000)360
Data collection
Reflections collected10826
Independent reflections2080 [R(int) = 0.020]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2080 / 0 / 119
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.101
R indices (all data)R1 = 0.041, wR2 = 0.105

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one [3]

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
O1-C11.215 (2)
N1-C11.383 (2)
N1-C71.391 (2)
N2-C11.354 (2)
N2-C21.396 (2)
N2-C81.461 (2)
C8-C91.469 (2)
C9-C101.176 (2)
Bond Angles
C1-N1-C7109.29 (12)
C1-N2-C2109.91 (12)
C1-N2-C8125.12 (12)
C2-N2-C8124.96 (12)
O1-C1-N1125.68 (14)
O1-C1-N2127.87 (14)
N1-C1-N2106.45 (12)
N2-C8-C9111.45 (13)
C10-C9-C8177.9 (2)

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a novel benzimidazolone derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials (1H-benzimidazol-2-one, Alkyl Halide) reaction Chemical Reaction (Alkylation) start->reaction 1. Reaction Setup purification Purification (Column Chromatography) reaction->purification 2. Work-up dissolution Dissolution in Suitable Solvent purification->dissolution Yielded Pure Compound evaporation Slow Evaporation dissolution->evaporation 3. Controlled Environment crystal Single Crystal Formation evaporation->crystal 4. Crystal Growth data_collection Data Collection (Diffractometer) crystal->data_collection Selected Crystal structure_solution Structure Solution (Direct Methods, e.g., SHELXS) data_collection->structure_solution 5. Raw Data Processing refinement Structure Refinement (Least-Squares, e.g., SHELXL) structure_solution->refinement 6. Model Building validation Validation & Analysis (CIF, Data Tables) refinement->validation 7. Finalization end In-depth Technical Guide validation->end Final Structural Data

Experimental workflow for crystal structure analysis.

References

A Technical Guide to the Spectroscopic Data of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The expected spectroscopic data for 3-propa-1,2-dienyl-1H-benzimidazol-2-one are summarized below. These predictions are derived from the known spectral properties of the benzimidazol-2-one core and the characteristic signals of an N-allenyl group.

1.1. Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10-7.30m4HAromatic protons (H4, H5, H6, H7)
~5.50-5.70t1HN-CH=C=CH₂
~5.00-5.20d2HN-CH=C=CH₂
~9.50 (broad)s1HN1-H

1.2. Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~210-220N-CH=C =CH₂
~155-160C2 (C=O)
~130-135C7a
~128-132C3a
~120-125C5, C6
~110-115C4, C7
~90-95N-CH =C=CH₂
~80-85N-CH=C=CH₂

Note on NMR data: The chemical shifts for the allenyl group are particularly characteristic. The central sp-hybridized carbon appears significantly downfield in the ¹³C NMR spectrum.[1] The terminal sp² carbons and the attached protons have distinctive shifts as well.[1]

1.3. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000BroadN-H stretch
~3050-3000MediumAromatic C-H stretch
~1950-1970MediumAsymmetric C=C=C stretch (Allene)
~1700-1720StrongC=O stretch (Amide)
~1610, 1490, 1450MediumAromatic C=C stretches
~850-870Medium=C-H out-of-plane bend (Allene)
~750StrongOrtho-disubstituted benzene C-H bend

Note on IR data: The most diagnostic peak for the target molecule in an IR spectrum would be the asymmetric stretch of the allene group, which appears in a unique region of the spectrum where few other functional groups absorb.[2]

1.4. Predicted Mass Spectrometry (MS) Data

m/z ValueInterpretation
172[M]⁺ (Molecular ion)
131[M - C₃H₃]⁺ (Loss of the allenyl group)
104[M - C₃H₃ - HCN]⁺ (Loss of allenyl and hydrogen cyanide)
77[C₆H₅]⁺ (Phenyl fragment)

Note on MS data: The molecular ion peak is expected at m/z 172. Common fragmentation patterns for benzimidazole derivatives involve the loss of substituents from the nitrogen atoms and fragmentation of the imidazole ring.[3]

Hypothetical Experimental Protocols

2.1. Synthesis of this compound

A potential synthetic route to the target compound is the N-alkylation of 1H-benzimidazol-2-one.

  • Materials: 1H-benzimidazol-2-one, propargyl bromide, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

  • Procedure:

    • To a solution of 1H-benzimidazol-2-one in the chosen solvent, add the base and stir for a short period at room temperature to form the corresponding anion.

    • Add propargyl bromide dropwise to the reaction mixture.

    • The reaction may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. It is important to note that N-propargylated heterocycles can potentially rearrange to the corresponding allene isomer, and reaction conditions may need to be optimized to favor the desired product.

2.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for such small molecules. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the proposed synthetic and characterization workflow.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1H-benzimidazol-2-one + Propargyl Bromide + Base Reaction N-Alkylation in DMF Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-propa-1,2-dienyl-1H- benzimidazol-2-one Purification->Product Isolated Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Proposed workflow for the synthesis and spectroscopic characterization of this compound.

References

The Multifaceted Therapeutic Potential of Benzimidazolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazolone and its derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Quantitative data from key studies are summarized, detailed experimental protocols for hallmark assays are provided, and relevant signaling pathways are visually represented to facilitate a comprehensive understanding for researchers in drug discovery and development.

Anticancer Activity of Benzimidazolone Derivatives

Benzimidazolone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various benzimidazolone derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the IC50 values of selected benzimidazolone and broader benzimidazole derivatives against various cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µg/mL)Reference
Benzimidazole 1HCT-116 (Colon)28.5 ± 2.91[1]
Benzimidazole 1MCF-7 (Breast)31.2 ± 4.49[1]
Benzimidazole 2HCT-116 (Colon)16.2 ± 3.85[1]
Benzimidazole 2MCF-7 (Breast)30.29 ± 6.39[1]
Benzimidazole 4HCT-116 (Colon)24.08 ± 0.31[1]
Benzimidazole 4MCF-7 (Breast)8.86 ± 1.10[1]
Mechanism of Action: Targeting Signaling Pathways

Recent studies have elucidated that some benzimidazolone derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.

The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzimidazoloisoquinolinone derivatives have been shown to inhibit this pathway, leading to decreased proliferation of glioblastoma cells.[2]

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzimidazolone Benzimidazolone Derivative Benzimidazolone->RAF Inhibits Benzimidazolone->MEK Inhibits

Inhibition of the Raf/MEK/ERK signaling pathway.

The PI3K/AKT pathway is another critical signaling route that promotes cell survival and growth. Its dysregulation is also frequently observed in various cancers. Benzimidazoloisoquinolinone compounds have demonstrated the ability to down-regulate this pathway in human glioblastoma cells, contributing to their antitumor activity.[2]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Growth AKT->CellSurvival Benzimidazolone Benzimidazolone Derivative Benzimidazolone->PI3K Inhibits Benzimidazolone->AKT Inhibits

Inhibition of the PI3K/AKT signaling pathway.

Antimicrobial Activity of Benzimidazolone Derivatives

The benzimidazolone scaffold is a key component in a variety of antimicrobial agents. Derivatives have shown efficacy against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The table below presents the MIC values for selected benzimidazole derivatives against various microbial strains.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Compound 5eS. aureus15.62[3]
Compound 5gS. aureus15.62[3]
Compound 5iS. aureus15.62[3]
Compound 62aE. coli2[4]
Compound 63aMRSA16[4]
Compound 63aE. faecalis32[4]
Compound 6cE. coli (TolC mutant)2[5]
Compound 66aS. aureus3.12[4]
Compound 66aE. coli3.12[4]
Compound 66bS. aureus3.12[4]

Antiviral Activity of Benzimidazolone Derivatives

Benzimidazolone derivatives have also been investigated for their antiviral properties, with some compounds showing promising activity against a variety of RNA and DNA viruses.

Quantitative Data: In Vitro Antiviral Efficacy

The half-maximal effective concentration (EC50) is used to quantify the in vitro potency of antiviral drugs. The following table summarizes the EC50 values of representative benzimidazole derivatives against different viruses.

Compound ID/DescriptionVirusEC50 (µM)Reference
2-benzylbenzimidazole derivatives (14 compounds)Coxsackievirus B5 (CVB-5)9-17[6]
2-benzylbenzimidazole derivatives (7 compounds)Respiratory Syncytial Virus (RSV)5-15[6]
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRespiratory Syncytial Virus (RSV)as low as 0.02[7]
Compound 1Zika Virus (ZIKV)1.9 ± 1.0[8]
Compound 2aYellow Fever Virus (YFV)1.7 ± 0.8[8]
Compound 2aZika Virus (ZIKV)4.5 ± 2.1[8]
Compound 36aVaccinia Virus (VV)0.1[8]
Compound 36bBovine Viral Diarrhea Virus (BVDV)1.5[8]
Compound 36cBovine Viral Diarrhea Virus (BVDV)0.8[8]
Compound 36dBovine Viral Diarrhea Virus (BVDV)1.0[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of novel compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_compound Add benzimidazolone derivatives (various conc.) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the benzimidazolone derivatives in culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.

Agar_Well_Diffusion_Workflow start Start prepare_agar Prepare and pour sterile agar plates start->prepare_agar inoculate_plate Inoculate agar surface with microbial suspension prepare_agar->inoculate_plate create_wells Create wells in the agar using a sterile borer inoculate_plate->create_wells add_compound Add benzimidazolone derivatives to wells create_wells->add_compound incubate Incubate plates at optimal temperature add_compound->incubate measure_zones Measure the diameter of the inhibition zones incubate->measure_zones determine_mic Determine MIC measure_zones->determine_mic end End determine_mic->end

Workflow for the agar well diffusion assay.

Protocol:

  • Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to 0.5 McFarland turbidity standard).

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the benzimidazolone derivative solution (at a specific concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) should be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

  • MIC Determination: To determine the MIC, this assay can be performed with serial dilutions of the test compound. The lowest concentration that produces a visible zone of inhibition is considered the MIC.

Conclusion

Benzimidazolone derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable class of compounds. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel benzimidazolone derivatives is warranted to translate their promising in vitro activities into clinically effective treatments.

References

The Emergence of Allenyl-Substituted Benzimidazoles: A Technical Guide to Their Discovery, Synthesis, and Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel class of benzimidazole derivatives, those bearing an allenyl functional group, is attracting growing interest within the scientific community. This technical guide provides an in-depth overview of the discovery, synthesis, and potential applications of allenyl-substituted benzimidazoles, tailored for researchers, scientists, and drug development professionals. The unique structural and electronic properties of the allene moiety, a three-carbon unit with two cumulative double bonds, are poised to unlock new avenues in medicinal chemistry.

Introduction: A New Frontier in Benzimidazole Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an allenyl group to this privileged structure represents a significant, and relatively recent, development. The first direct and selective synthesis of N-allenyl benzimidazoles was reported in early 2025, marking a pivotal moment in the exploration of this chemical space. Prior to this, the synthesis of related structures, such as N-sulfonyl allenamides that could undergo cyclization to form a benzimidazole ring, hinted at the potential of this substitution pattern.

This guide will delve into the nascent history of these compounds, detail the pioneering synthetic methodologies, present available quantitative data, and explore their potential biological significance.

The Discovery and History of Allenyl-Substituted Benzimidazoles

The journey to allenyl-substituted benzimidazoles has been a gradual one, building upon the extensive history of benzimidazole synthesis and the growing appreciation for the synthetic utility of allenes.

Early Precursors: The Bäckvall Synthesis of N-Sulfonyl Allenamides

While not a direct synthesis of N-allenyl benzimidazoles, the work of Bäckvall and colleagues provided an early and important precedent. Their research demonstrated the synthesis of N-sulfonyl substituted allenamides from the reaction of N,N'-ditosyl-1,2-diaminobenzene with bromoallene. A key finding was that the allenamide intermediate could undergo an intramolecular hydroamination to yield a cyclized benzimidazole product. This work highlighted the compatibility of the allene functionality with benzimidazole-forming reaction conditions, paving the way for future explorations.

A Breakthrough: The First Direct Synthesis of N-Allenyl Benzimidazoles

A significant leap forward occurred in February 2025 with the publication by Shen and coworkers, detailing a condition-controlled, divergent synthesis of both (Z)-N-vinyl and N-allenyl benzimidazoles. This seminal work described a palladium- or bismuth-catalyzed N-alkenylation reaction between 1,1,3-triphenylprop-2-yn-1-ols and benzimidazoles. This represented the first reported direct and selective synthesis of N-allenyl benzimidazoles, opening the door for the systematic investigation of this novel compound class.

Synthetic Methodologies: Accessing the Allenyl-Benzimidazole Core

The synthesis of allenyl-substituted benzimidazoles has been achieved through distinct catalytic approaches, each offering unique advantages.

Palladium-Catalyzed N-Alkenylation

The palladium-catalyzed approach developed by Shen et al. provides a route to (Z)-N-vinyl benzimidazoles. While not the direct focus of this guide, it is a key part of the divergent synthesis.

Bismuth-Catalyzed N-Alkenylation for N-Allenyl Benzimidazoles

The use of a bismuth catalyst, specifically Bi(OTf)₃, was found to be crucial for the selective synthesis of N-allenyl benzimidazoles. The proposed mechanism involves the coordination of the bismuth triflate to the propargylic alcohol, facilitating a nucleophilic attack by the benzimidazole nitrogen. This is followed by a C-C bond cleavage process to yield the desired N-allenyl benzimidazole.

Experimental Protocol: Bismuth-Catalyzed Synthesis of N-Allenyl Benzimidazoles

The following is a representative experimental protocol based on the work of Shen et al. (2025):

  • Reaction Setup: To an oven-dried Schlenk tube is added 1,1,3-triphenylprop-2-yn-1-ol (0.2 mmol, 1.0 equiv.), benzimidazole (0.3 mmol, 1.5 equiv.), and Bi(OTf)₃ (10 mol%).

  • Solvent Addition: Anhydrous 1,2-dichloroethane (DCE) (2.0 mL) is added to the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is stirred at 80 °C.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure N-allenyl benzimidazole product.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data and Characterization

The following tables summarize the quantitative data for the synthesis of representative N-allenyl benzimidazoles as reported by Shen et al. (2025).

Table 1: Synthesis of N-Allenyl Benzimidazoles via Bismuth Catalysis

EntryBenzimidazole SubstratePropargylic Alcohol SubstrateProductYield (%)
1Benzimidazole1,1,3-Triphenylprop-2-yn-1-ol1-(1,3-Diphenylallen-1-yl)-1H-benzo[d]imidazole85
25-Methylbenzimidazole1,1,3-Triphenylprop-2-yn-1-ol1-(1,3-Diphenylallen-1-yl)-5-methyl-1H-benzo[d]imidazole82
35-Chlorobenzimidazole1,1,3-Triphenylprop-2-yn-1-ol5-Chloro-1-(1,3-diphenylallen-1-yl)-1H-benzo[d]imidazole78

Table 2: Spectroscopic Data for 1-(1,3-Diphenylallen-1-yl)-1H-benzo[d]imidazole

SpectroscopyKey Signals
¹H NMR Multiplets in the aromatic region (δ 7.0-8.0 ppm), Singlet for the allenic proton (δ ~6.5 ppm)
¹³C NMR Resonances for the central allenic carbon (δ ~210 ppm), signals for the terminal allenic carbons (δ ~110-120 ppm), and aromatic carbons.
IR (cm⁻¹) Characteristic absorption for the allene stretch (ν ~1950 cm⁻¹)
HRMS Calculated and found m/z values corresponding to the molecular formula.

Potential Biological Significance and Signaling Pathways

While the field of allenyl-substituted benzimidazoles is still in its infancy, the known biological activities of both the benzimidazole core and various allenic compounds suggest significant therapeutic potential. Allenic moieties are found in a number of natural products and have been explored as inhibitors of various enzymes.

Given the established roles of other benzimidazole derivatives as, for example, kinase inhibitors or microtubule disruptors in cancer therapy, it is plausible that allenyl-substituted benzimidazoles could interact with similar biological targets. The unique geometry and reactivity of the allene group could lead to novel binding modes or covalent interactions with target proteins.

As specific biological data for allenyl-substituted benzimidazoles is not yet available, a hypothetical workflow for their initial biological screening and mechanism of action studies is presented below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization synthesis Synthesis of Allenyl- Benzimidazole Library purification Purification (Column Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) characterization->cell_viability hit_validation Hit Validation & Dose-Response cell_viability->hit_validation target_based Target-Based Screening (e.g., Kinase Panel) target_based->hit_validation phenotypic Phenotypic Screening (e.g., High-Content Imaging) phenotypic->hit_validation target_id Target Identification (e.g., Proteomics, Genetics) hit_validation->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) target_id->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar adme_tox ADME/Tox Profiling sar->adme_tox lead_candidate Lead Candidate adme_tox->lead_candidate

Caption: A proposed workflow for the discovery and development of allenyl-substituted benzimidazoles as therapeutic agents.

The following diagram illustrates the proposed catalytic cycle for the bismuth-catalyzed synthesis of N-allenyl benzimidazoles.

catalytic_cycle catalyst Bi(OTf)₃ activated_complex Activated Complex catalyst->activated_complex Coordination propargyl_alcohol Propargylic Alcohol propargyl_alcohol->activated_complex benzimidazole Benzimidazole nucleophilic_attack Nucleophilic Attack benzimidazole->nucleophilic_attack activated_complex->nucleophilic_attack intermediate Intermediate nucleophilic_attack->intermediate cc_cleavage C-C Bond Cleavage intermediate->cc_cleavage cc_cleavage->catalyst Catalyst Regeneration product N-Allenyl Benzimidazole cc_cleavage->product byproduct Byproduct cc_cleavage->byproduct

Caption: Proposed catalytic cycle for the synthesis of N-allenyl benzimidazoles.

Future Outlook and Conclusion

The field of allenyl-substituted benzimidazoles is in its early stages, yet it holds immense promise for the discovery of novel therapeutic agents. The development of a direct and selective synthetic route is a critical first step that will undoubtedly spur further research into the synthesis of a diverse library of these compounds. Future work will likely focus on expanding the substrate scope of the existing synthetic methods, developing new synthetic strategies, and, most importantly, exploring the biological activities of this new class of molecules. The unique chemical properties of the allenyl group, combined with the proven pharmacological importance of the benzimidazole scaffold, make allenyl-substituted benzimidazoles a highly attractive area for future research in medicinal chemistry and drug discovery.

A Comprehensive Technical Guide to the Theoretical Investigation of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical and computational analysis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. Benzimidazol-2-one derivatives are a significant class of heterocyclic compounds, renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Theoretical calculations offer a powerful, cost-effective approach to predict the structural, spectroscopic, and electronic properties of novel compounds, thereby guiding experimental efforts and accelerating the drug discovery process.

This document outlines the standard computational methodologies, including Density Functional Theory (DFT) and molecular docking, that are applicable to the title compound. It provides model experimental protocols for synthesis and presents data in a structured format for clarity and comparative analysis.

Theoretical Calculation Methodologies

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[4][5] It is widely employed to predict optimized geometries, vibrational frequencies, and NMR spectra with high accuracy.

Experimental Protocol: DFT Calculations

  • Molecular Structure Input: The 3D structure of this compound is first constructed using a molecular modeling program like GaussView.

  • Computational Software: All calculations are performed using the Gaussian 09 software package or a similar program.[4]

  • Theoretical Level Selection:

    • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven reliability in calculating the properties of organic molecules.[1][2]

    • Basis Set: The 6-311++G(d,p) basis set is employed to ensure a high level of accuracy for both geometry and electronic property calculations.[2]

  • Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental FT-IR and Raman spectra.[6]

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the absolute isotropic shielding values (σ).[7] The predicted ¹H and ¹³C NMR chemical shifts are then determined by referencing the calculated shielding values to that of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same theoretical level.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with a protein target. Given the known antitubercular and anticancer activities of benzimidazole derivatives, potential targets could include enzymes like Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) from Mycobacterium tuberculosis or protein kinases involved in cancer signaling.[3]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This involves assigning partial charges and defining rotatable bonds.

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[5]

  • Docking Simulation: Software such as AutoDock Vina is used to perform the docking. A grid box is defined around the active site of the protein to encompass the binding pocket. The program then explores various conformations of the ligand within the active site and scores them based on a defined scoring function.

  • Analysis of Results: The results are analyzed to identify the binding pose with the lowest energy score. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and protein residues, are visualized and examined.[9]

Data Presentation

Quantitative data from theoretical calculations should be organized systematically for effective analysis and comparison with experimental values.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterAtom(s) InvolvedCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=Oe.g., 1.22
N-C (imidazole)e.g., 1.39
C=C=C (allene)e.g., 1.31
Bond Angles (º)
O=C-Ne.g., 125.0
C-N-C (imidazole)e.g., 108.5
C=C=C (allene)e.g., 178.0
Dihedral Angles (º)
C-N-C-C (ring)e.g., 0.5
N-C(allene)-C=Ce.g., 90.0

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)IR Intensity (km/mol)Assignment
ν₁e.g., 3100e.g., 50.2Aromatic C-H stretch
ν₂e.g., 1950e.g., 150.8Allene C=C=C asym. stretch
ν₃e.g., 1720e.g., 250.5Carbonyl C=O stretch
ν₄e.g., 1600e.g., 85.1Aromatic C=C stretch

Table 3: Predicted and Experimental NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H ShiftExperimental ¹H ShiftPredicted ¹³C ShiftExperimental ¹³C Shift
C=O--e.g., 154.0e.g., 153.5
C=C =Ce.g., 210.0e.g., 209.8
C =C=C e.g., 90.0e.g., 89.5
Aromatic C-He.g., 7.2-7.5e.g., 7.1-7.4e.g., 110-130e.g., 109-129

Table 4: Molecular Docking Results against a Hypothetical Protein Target (e.g., DprE1)

ParameterValue
Binding Energy (kcal/mol)e.g., -8.5
Inhibition Constant (Ki, µM)e.g., 0.58
Key Interacting Residues
Hydrogen Bondse.g., TYR60, SER115
Hydrophobic Interactionse.g., PHE16, LEU23, TRP230

Synthesis Protocol

The title compound can be synthesized via N-alkylation of 1H-benzimidazol-2(3H)-one. The following is a representative protocol based on methods for similar derivatives.

Experimental Protocol: Synthesis of this compound

  • Reactants: To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylation: Add 3-bromopropa-1,2-diene (propargyl bromide's isomer, or a suitable allenyl halide precursor) (1.1 eq) to the mixture. A phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.1 eq) can be used to facilitate the reaction.

  • Reaction Condition: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield the pure this compound.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Visualization of Computational Workflows

Diagrams created using Graphviz provide a clear visual representation of the logical flow of computational experiments.

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Calculations (Gaussian) cluster_analysis Data Analysis cluster_output Final Output mol_build 1. Build 3D Structure (this compound) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Structure nmr_calc 4. NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc Optimized Structure opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom ir_spec Predicted IR Spectrum freq_calc->ir_spec thermo Thermodynamic Properties freq_calc->thermo nmr_spec Predicted NMR Shifts nmr_calc->nmr_spec report 5. Compare with Experimental Data opt_geom->report ir_spec->report nmr_spec->report

Caption: Workflow for DFT-based theoretical calculations.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Simulation Phase (AutoDock) cluster_analysis Analysis Phase cluster_output Results ligand_prep 1. Ligand Preparation (Optimized 3D Structure, Add Charges) grid_gen 3. Grid Box Generation (Define Active Site) ligand_prep->grid_gen receptor_prep 2. Receptor Preparation (Download from PDB, Remove Water, Add Hydrogens) receptor_prep->grid_gen docking_run 4. Run Docking Simulation (LGA Algorithm) grid_gen->docking_run Input Files pose_analysis 5. Analyze Binding Poses (Clustering, Scoring) docking_run->pose_analysis Docked Poses interaction_analysis 6. Visualize Interactions (H-Bonds, Hydrophobic) pose_analysis->interaction_analysis Best Pose binding_energy Binding Affinity (kcal/mol) interaction_analysis->binding_energy lead_candidate Identify Lead Candidate binding_energy->lead_candidate

Caption: Workflow for a typical molecular docking study.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Benzimidazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazol-2-one and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, serving as core structures for various therapeutic agents.[1][2] The stability of these compounds is a critical factor in their development, manufacturing, and storage, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[3][4] This technical guide summarizes the current understanding of the stability and degradation pathways of benzimidazol-2-one derivatives, providing insights for researchers, scientists, and drug development professionals.

Forced degradation studies are essential to understand the chemical behavior of a molecule, establish degradation pathways, and develop stability-indicating analytical methods.[5] These studies typically involve exposing the drug substance to stress conditions such as heat, light, humidity, and a range of pH values in the presence of oxidizing agents.

Physicochemical Properties

The physicochemical properties of benzimidazol-2-one derivatives can vary significantly based on their substitution patterns. Generally, they are crystalline solids with limited solubility in water, which can influence their degradation kinetics in aqueous environments. The presence of functional groups susceptible to hydrolysis, oxidation, or photolysis will dictate the primary degradation pathways.

Summary of Stability Data

While specific quantitative data for 3-propa-1,2-dienyl-1H-benzimidazol-2-one is unavailable, the following tables summarize representative stability data for related benzimidazole compounds under various stress conditions. This data is illustrative of the general stability profile of this chemical class.

Table 1: Summary of Forced Degradation Studies for Benzimidazole Derivatives

Stress ConditionReagents and DurationTemperatureObservationsPotential Degradants
Acid Hydrolysis 0.1 M HCl, 24h60°CGenerally stable, with minor degradation observed for some derivatives.[6]Hydrolytic products of susceptible functional groups.
Base Hydrolysis 0.1 M NaOH, 24h60°CSignificant degradation is often observed, particularly for ester-containing derivatives.[6]Saponified esters, ring-opened products.
Oxidative Stress 3% H₂O₂, 24hRoom TemperatureOxidation is a common degradation pathway, especially for sulfur-containing derivatives.[7]N-oxides, sulfoxides, sulfones.
Thermal Stress Solid state, 7 days80°CGenerally stable, but polymorphism and decomposition can occur at higher temperatures.[8]Thermolytic decomposition products.
Photostability Xenon lamp (ICH Q1B), 1.2 million lux hours25°CBenzimidazole derivatives are often photosensitive, leading to significant degradation.[6][7]Photolytic cleavage products, dimers.

Table 2: Representative Purity Data from Stability Studies of a Benzimidazole Derivative

Stability ConditionTime PointPurity (%) by HPLCTotal Impurities (%)
Initial 0 Months99.80.2
Accelerated (40°C/75% RH) 1 Month99.50.5
3 Months99.10.9
6 Months98.51.5
Long-term (25°C/60% RH) 6 Months99.70.3
12 Months99.60.4
24 Months99.40.6

Degradation Pathways

The primary degradation pathways for benzimidazol-2-one derivatives include hydrolysis, oxidation, and photolysis.

Hydrolysis can occur under both acidic and basic conditions, although benzimidazol-2-ones are generally more susceptible to basic hydrolysis.[6] Ester or amide side chains are particularly prone to cleavage.

Oxidation can lead to the formation of N-oxides or modification of susceptible functional groups. For derivatives containing a thioether linkage, oxidation to the corresponding sulfoxide and sulfone is a common degradation pathway.[7]

Many benzimidazole compounds are sensitive to light.[6][7] Photodegradation can involve complex reaction pathways, including photo-oxidation, dimerization, and cleavage of the benzimidazole ring system.[9] The primary photodegradation pathway for some benzimidazole anthelmintics involves demethylation of the ester group followed by decarboxylation.[7]

Diagram 1: Generalized Degradation Pathways of Benzimidazol-2-one Derivatives

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) parent Benzimidazol-2-one Derivative hydrolysis_products Hydrolyzed Side Chains (e.g., Carboxylic Acids, Alcohols) parent->hydrolysis_products H⁺/OH⁻ oxidation_products Oxidized Derivatives (e.g., N-oxides, Sulfoxides) parent->oxidation_products [O] photolysis_products Photodegradants (e.g., Decarboxylated products, Dimers) parent->photolysis_products cluster_stress Stress Conditions start Drug Substance stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Establish Pathways analysis->results

References

Methodological & Application

Application Note and Protocol: Copper-Catalyzed N-allenylation of 1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-allenylation of 1H-benzimidazol-2-one, a key transformation for synthesizing versatile building blocks in medicinal chemistry and materials science. The resulting N-allenyl-1H-benzimidazol-2-one derivatives are valuable precursors for a variety of subsequent chemical modifications.

The protocol outlined below is based on established copper-catalyzed methodologies for the N-allenylation of related heterocyclic systems, such as oxazolidinones and hydantoins. It offers a direct and efficient approach using readily available starting materials.

Reaction Principle

The N-allenylation of 1H-benzimidazol-2-one proceeds via a copper-catalyzed SN2' reaction between the deprotonated benzimidazolone nitrogen and a propargylic bromide. The copper catalyst, in conjunction with a suitable ligand, facilitates the selective formation of the allenyl product over the corresponding propargyl isomer.

Experimental Protocol

Materials and Reagents
  • 1H-benzimidazol-2-one

  • Propargyl bromide (or substituted propargyl bromides)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-benzimidazol-2-one (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Addition of Propargyl Bromide: Add propargyl bromide (1.2 mmol, 1.2 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-allenyl-1H-benzimidazol-2-one.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters
Reagent/ParameterMolar Equiv.AmountMolar Mass ( g/mol )
1H-benzimidazol-2-one1.0134.13 mg134.13
Propargyl Bromide1.20.108 mL118.96 (d=1.56)
Copper(I) Iodide0.119.05 mg190.45
1,10-Phenanthroline0.118.02 mg180.21
Cesium Carbonate2.0651.62 mg325.81
Solvent (DMF)-5 mL-
Temperature-60 °C-
Reaction Time-12-24 h-
Product
N-allenyl-1H-benzimidazol-2-one-Hypothetical Yield: 70-85%172.18
Table 2: Scope of the Reaction with Various Propargylic Bromides (Hypothetical)
EntryPropargylic BromideProductExpected Yield (%)
1Propargyl bromideN-(propa-1,2-dien-1-yl)-1H-benzimidazol-2-one82
21-bromo-2-butyneN-(buta-1,2-dien-1-yl)-1H-benzimidazol-2-one78
31-bromo-2-pentyneN-(penta-1,2-dien-1-yl)-1H-benzimidazol-2-one75
41-bromo-3-phenyl-2-propyneN-(3-phenylpropa-1,2-dien-1-yl)-1H-benzimidazol-2-one85

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 1H-benzimidazol-2-one, CuI, 1,10-Phenanthroline B Establish Inert Atmosphere (Ar/N2) A->B C Add Anhydrous DMF and Cs2CO3 B->C D Add Propargyl Bromide C->D E Heat to 60 °C (12-24 h) D->E F Quench with Water E->F G Extract with DCM F->G H Wash with Brine G->H I Dry and Concentrate H->I J Flash Column Chromatography I->J K Pure N-allenyl Product J->K

Caption: Experimental workflow for the N-allenylation of 1H-benzimidazol-2-one.

Proposed Catalytic Cycle

catalytic_cycle L_Cu_I [L-Cu(I)]+ Cu_III_complex [L-Cu(III)(N-Bim)(Propargyl)]+ L_Cu_I->Cu_III_complex Oxidative Addition Benzimidazolone_anion Benzimidazolone Anion Benzimidazolone_anion->Cu_III_complex Propargyl_bromide Propargyl Bromide Propargyl_bromide->Cu_III_complex Cu_III_complex->L_Cu_I Product N-allenyl-1H-benzimidazol-2-one Cu_III_complex->Product SN2_prime SN2' Reductive Elimination Base Cs2CO3 Base->Benzimidazolone_anion Benzimidazolone 1H-benzimidazol-2-one Benzimidazolone->Benzimidazolone_anion

Caption: Proposed catalytic cycle for copper-catalyzed N-allenylation.

Application Notes and Protocols: 3-propa-1,2-dienyl-1H-benzimidazol-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-propa-1,2-dienyl-1H-benzimidazol-2-one as a versatile building block in modern organic synthesis. The unique electronic and structural properties of the allenyl group, coupled with the privileged benzimidazolone scaffold, open avenues for the construction of complex heterocyclic systems with potential applications in medicinal chemistry and materials science. While direct literature on this specific compound is limited, this document outlines proposed synthetic routes and key applications based on established reactivity of analogous N-allenyl systems.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through two primary routes: base-catalyzed isomerization of an N-propargyl precursor or a direct N-allenylation reaction.

Synthesis via Isomerization of 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one

This is a widely adopted and often high-yielding method for the synthesis of N-allenyl amides and heterocycles. The synthesis involves two steps: N-propargylation of benzimidazol-2-one followed by a base-catalyzed isomerization.

Experimental Protocol:

Step 1: Synthesis of 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one

  • To a solution of 1H-benzimidazol-2-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one.

Step 2: Isomerization to this compound

  • Dissolve 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one (1.0 eq) in an anhydrous solvent such as THF or DMSO.

  • Add a strong base, for instance, potassium tert-butoxide (t-BuOK, 1.1 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, with careful monitoring by TLC or ¹H NMR to observe the disappearance of the propargyl signals and the appearance of the allenic protons.

  • Once the isomerization is complete, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the desired this compound.

Table 1: Hypothetical Reaction Parameters for Optimization of Isomerization

EntryBase (eq)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
1t-BuOK (1.1)THF25285
2NaH (1.2)DMF25478
3DBU (1.5)CH₃CN50665
4t-BuOK (1.1)DMSO25190

DOT Script for the Proposed Synthetic Workflow:

G cluster_0 Step 1: N-Propargylation cluster_1 Step 2: Isomerization Benzimidazol-2-one Benzimidazol-2-one Reaction_1 Stir at RT, 12-24h Benzimidazol-2-one->Reaction_1 1.0 eq Propargyl bromide Propargyl bromide Propargyl bromide->Reaction_1 1.2 eq Base (K2CO3 or NaH) Base (K2CO3 or NaH) Base (K2CO3 or NaH)->Reaction_1 1.2-1.5 eq Solvent (DMF or CH3CN) Solvent (DMF or CH3CN) Solvent (DMF or CH3CN)->Reaction_1 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one Reaction_2 Stir at RT, 1-4h 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one->Reaction_2 1.0 eq 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one->Reaction_2 Reaction_1->3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one Strong Base (t-BuOK) Strong Base (t-BuOK) Strong Base (t-BuOK)->Reaction_2 1.1 eq Solvent (THF or DMSO) Solvent (THF or DMSO) Solvent (THF or DMSO)->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Proposed two-step synthesis of this compound.

Applications in Organic Synthesis

The allenyl moiety is a versatile functional group capable of participating in a wide array of chemical transformations.

Cycloaddition Reactions

N-allenyl amides are excellent partners in cycloaddition reactions, serving as either a 2π or a 4π component, leading to the formation of various heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction):

The internal double bond of the allenyl group can act as a dienophile, reacting with a diene to form a six-membered ring.

Experimental Protocol for a Generic [4+2] Cycloaddition:

  • In a sealed tube, dissolve this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene, 1.5 eq) in a high-boiling solvent like toluene or xylene.

  • Heat the reaction mixture at 80-120 °C for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography.

Table 2: Potential Products from [4+2] Cycloaddition Reactions

DienePotential Product Structure
CyclopentadieneTricyclic adduct with a norbornene-fused system
1,3-ButadieneCyclohexene derivative attached to the benzimidazolone nitrogen
Danishefsky's DieneFunctionalized cyclohexenone derivative

DOT Script for the [4+2] Cycloaddition Pathway:

G Allenyl_Benzimidazolone 3-propa-1,2-dienyl-1H- benzimidazol-2-one Reaction Heat (Toluene or Xylene) Allenyl_Benzimidazolone->Reaction Dienophile Diene Diene (e.g., Cyclopentadiene) Diene->Reaction Diene Cycloadduct [4+2] Cycloadduct Reaction->Cycloadduct

Caption: General scheme for [4+2] cycloaddition of the title compound.

Transition-Metal-Catalyzed Intramolecular Cyclization

The allenyl group can undergo intramolecular cyclization reactions in the presence of transition metal catalysts, such as palladium or gold, to form fused heterocyclic systems. This approach is highly valuable for generating molecular complexity from simple starting materials.

Palladium-Catalyzed Intramolecular Aminopalladation-Reductive Elimination:

This reaction would lead to the formation of a pyrrolo[1,2-a]benzimidazolone core, a potentially biologically active scaffold.

Experimental Protocol for a Generic Pd-Catalyzed Cyclization:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent like THF or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., PPh₃, 10 mol%).

  • Add a base, such as triethylamine (Et₃N, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-100 °C for 8-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the cyclized product.

Table 3: Potential Catalysts and Conditions for Intramolecular Cyclization

Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Hypothetical Product
Pd(OAc)₂ (5)PPh₃ (10)Toluene80Pyrrolo[1,2-a]benzimidazolone
AuCl₃ (5)-CH₃CN60Pyrrolo[1,2-a]benzimidazolone
PtCl₂ (5)-Dioxane100Pyrrolo[1,2-a]benzimidazolone

DOT Script for the Pd-Catalyzed Cyclization Pathway:

G cluster_workflow Palladium-Catalyzed Intramolecular Cyclization Start 3-propa-1,2-dienyl-1H- benzimidazol-2-one Reaction Heat under N2 Start->Reaction Catalyst Pd(OAc)2 / Ligand Catalyst->Reaction Solvent_Base Solvent + Base Solvent_Base->Reaction Product Pyrrolo[1,2-a]benzimidazolone Reaction->Product

Caption: Workflow for the proposed Pd-catalyzed intramolecular cyclization.

Conclusion

This compound represents a promising, yet underexplored, synthetic intermediate. The protocols and applications outlined in this document, derived from the established chemistry of related N-allenyl systems, provide a solid foundation for researchers to explore its utility in the synthesis of novel and potentially bioactive molecules. The combination of the benzimidazolone core with the versatile allenyl group makes it a valuable tool for the construction of diverse and complex chemical architectures. Further investigation into the reactivity of this compound is highly encouraged to unlock its full synthetic potential.

Application Notes and Protocols for 3-propa-1,2-dienyl-1H-benzimidazol-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a projection based on the known medicinal chemistry of the benzimidazolone scaffold and the chemical reactivity of the allenyl functional group. As of the date of this document, specific literature on the synthesis, biological activity, and mechanism of action of 3-propa-1,2-dienyl-1H-benzimidazol-2-one is not available in the public domain. The information provided herein is intended for research and development professionals as a hypothetical guide for the exploration of this novel chemical entity.

Introduction

The benzimidazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including but not limited to antiviral, anticancer, antimicrobial, and antihypertensive effects. The introduction of an allenyl group at the N-3 position of the benzimidazolone ring presents a unique opportunity for the development of novel therapeutic agents. The propa-1,2-dienyl moiety is a reactive functional group that can potentially engage in unique interactions with biological targets, such as covalent modification of active site residues or serving as a rigid linker to explore new binding pockets. This document outlines potential applications, hypothetical biological data, and detailed experimental protocols for the investigation of this compound.

Potential Therapeutic Applications

Based on the known activities of related benzimidazolone derivatives, this compound is a candidate for investigation in the following areas:

  • Oncology: Many benzimidazolone derivatives exhibit potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule polymerization. The allenyl group could serve as a warhead for targeted covalent inhibition of oncogenic proteins.

  • Virology: The benzimidazolone nucleus is present in several antiviral agents. The unique stereoelectronic properties of the allene could lead to novel inhibitors of viral enzymes like reverse transcriptase or protease.

  • Microbiology: Substituted benzimidazoles have demonstrated broad-spectrum antibacterial and antifungal activities. The allenyl moiety could enhance cell wall penetration or inhibit essential microbial enzymes.

Hypothetical Quantitative Data

The following table presents hypothetical IC50 values for this compound against a panel of cancer cell lines and a viral enzyme. This data is for illustrative purposes only and is intended to guide the design of initial screening experiments.

Target Cell Line / EnzymeHypothetical IC50 (µM)
Human Colon Carcinoma (HCT-116)5.2
Human Breast Adenocarcinoma (MCF-7)8.1
Human Lung Carcinoma (A549)12.5
HIV-1 Reverse Transcriptase2.8

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route for the target compound via N-alkylation of 1H-benzimidazol-2-one.

Materials:

  • 1H-benzimidazol-2-one

  • 3-bromoprop-1-yne (propargyl bromide)

  • Potassium carbonate (K2CO3)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • N-propargylation: To a solution of 1H-benzimidazol-2-one (1.0 eq) in anhydrous DMF, add K2CO3 (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromoprop-1-yne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude N-propargylated intermediate.

  • Purify the intermediate by silica gel column chromatography using a hexane:EtOAc gradient.

  • Isomerization to Allene: Dissolve the purified N-propargyl-benzimidazol-2-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a solution of t-BuOK (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Warm the mixture to room temperature and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the final product, this compound, by silica gel column chromatography.

Protocol 2: In vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic activity of the synthesized compound against a cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 human colon carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 1H-benzimidazol-2-one Step1 N-propargylation (Propargyl bromide, K2CO3, DMF) Start->Step1 Intermediate 3-prop-2-yn-1-yl-1H- benzimidazol-2-one Step1->Intermediate Step2 Isomerization (t-BuOK, THF) Intermediate->Step2 Product 3-propa-1,2-dienyl-1H- benzimidazol-2-one Step2->Product Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase Oncogenic Kinase (e.g., EGFR, BRAF) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Compound 3-propa-1,2-dienyl- 1H-benzimidazol-2-one Compound->Kinase Covalently Inhibits

Application Notes and Protocols for In Vitro Assay Development of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The structural similarity of the benzimidazole core to naturally occurring nucleotides allows these compounds to interact with various biopolymers, making them attractive candidates for drug discovery.[4][5] This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 3-propa-1,2-dienyl-1H-benzimidazol-2-one. The proposed workflow is designed to first assess broad cytotoxic effects and then to guide further investigation into more specific mechanisms of action.

Initial Compound Handling and Preparation

For all in vitro assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations for the assays. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.

Tier 1: Primary Screening - Cytotoxicity and Antiproliferative Activity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and the potential for therapeutic applications, such as in oncology. A common and effective method for this is the MTT assay.[5]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound on the viability of a panel of human cancer cell lines. A similar benzimidazolone derivative, 1-propenyl-1,3-dihydro-benzimidazol-2-one, has demonstrated cytotoxicity against neuroblastoma, kidney, and breast cancer cell lines.[5] Therefore, a relevant starting panel could include cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (human embryonic kidney cells), the latter of which can serve as a non-cancerous control line.[5][6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Selected human cancer cell lines

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound

Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast CancerDataData
A549Lung CancerDataData
HEK293Embryonic KidneyDataData

Experimental Workflow: Cytotoxicity Screening

G start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate 24h seed->incubate1 prepare_compound Prepare Serial Dilutions of Compound incubate1->prepare_compound treat Treat Cells with Compound incubate1->treat prepare_compound->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Data Analysis (IC50 Calculation) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.

Tier 2: Mechanistic Assays

Based on the results of the primary cytotoxicity screening, further assays can be developed to elucidate the mechanism of action. If the compound shows significant anticancer activity, investigating its effect on apoptosis is a logical next step.

Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

  • Cells and compound as described for the MTT assay

Procedure:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate by performing a viability assay) and express the results as a fold change in caspase activity compared to the vehicle control.

Data Presentation: Apoptosis Induction by this compound

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control-1.0
CompoundIC50/2Data
CompoundIC50Data
Compound2 x IC50Data
Staurosporine1Data

Hypothetical Signaling Pathway: Induction of Apoptosis

If the compound is found to induce apoptosis, it may be acting through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram illustrates a simplified overview of these pathways leading to the activation of executioner caspases 3 and 7.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas) DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3_7 Pro-Caspase-3/7 Caspase8->Pro_Caspase3_7 Mitochondrial_Stress Mitochondrial Stress (e.g., DNA damage) Bax_Bak Bax/Bak Activation Mitochondrial_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9->Pro_Caspase3_7 Caspase3_7 Caspase-3/7 (Executioner) Pro_Caspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Tier 3: Target-Based and Phenotypic Assays

Should the compound prove to be a potent cytotoxic agent, further investigation into its specific molecular target is warranted. Benzimidazolone derivatives have been reported to act as inhibitors of various enzymes and receptors.[1][3]

Potential Target-Based Assays:

  • Kinase Inhibition Assays: Many anticancer drugs target protein kinases. A broad panel of kinase activity assays could be used to identify potential targets.

  • Reverse Transcriptase Inhibition Assays: Some benzimidazolone derivatives are known non-nucleoside reverse transcriptase inhibitors, relevant for antiviral applications.[1]

  • Tubulin Polymerization Assays: Compounds that interfere with microtubule dynamics are effective anticancer agents.

Experimental Workflow: General Target-Based Enzyme Inhibition Assay

G start Start: Purified Enzyme and Substrate prepare_compound Prepare Serial Dilutions of Compound start->prepare_compound mix Incubate Enzyme with Compound start->mix prepare_compound->mix initiate_reaction Initiate Reaction with Substrate mix->initiate_reaction incubate_reaction Incubate for a Defined Time initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze Data Analysis (IC50 Calculation) detect_signal->analyze end End: Enzyme Inhibition Profile analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.

The provided protocols and workflows offer a structured approach to the initial in vitro characterization of this compound. This tiered strategy, beginning with broad cytotoxicity screening and progressing to more specific mechanistic and target-based assays, will enable a comprehensive understanding of the compound's biological activity and guide its further development as a potential therapeutic agent. The specific assays and cell lines should be adapted based on the observed activities and the therapeutic area of interest.

References

Application Notes and Protocols: 3-propa-1,2-dienyl-1H-benzimidazol-2-one as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-propa-1,2-dienyl-1H-benzimidazol-2-one is a novel chemical entity, and as such, specific experimental data for its synthesis and reactivity are not yet available in the peer-reviewed literature. The following application notes and protocols are based on established principles of heterocyclic and allene chemistry and are provided as a guide for the exploration of its synthetic potential.

Introduction

The benzimidazolone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a reactive allene functionality at the N3 position of the benzimidazolone ring system opens up a plethora of possibilities for the synthesis of novel and complex heterocyclic structures. The unique electronic and steric properties of the allene group, with its two cumulative double bonds, make it an attractive partner in various cycloaddition and cyclization reactions. This document outlines the proposed synthesis of this compound and explores its potential as a precursor for the synthesis of diverse heterocyclic systems, providing generalized protocols and conceptual frameworks for future research.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through a nucleophilic substitution reaction between 1H-benzimidazol-2-one and a suitable propargyl halide, followed by a base-catalyzed isomerization to the corresponding allene.

Reaction Scheme:

G cluster_0 Synthesis of 3-prop-2-yn-1-yl-1H-benzimidazol-2-one cluster_1 Isomerization to Allene Benzimidazolone 1H-Benzimidazol-2-one Intermediate 3-prop-2-yn-1-yl-1H-benzimidazol-2-one Benzimidazolone->Intermediate 1. PropargylBromide Propargyl Bromide PropargylBromide->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate FinalProduct 3-propa-1,2-dienyl-1H- benzimidazol-2-one Intermediate->FinalProduct 2. Base (e.g., t-BuOK)

Caption: Proposed two-step synthesis of the target precursor.

Experimental Protocol (Generalized)

Step 1: Synthesis of 3-prop-2-yn-1-yl-1H-benzimidazol-2-one

  • To a solution of 1H-benzimidazol-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Isomerization to this compound

  • Dissolve the 3-prop-2-yn-1-yl-1H-benzimidazol-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting allene by column chromatography.

Table 1: Anticipated Data for the Synthesis of the Precursor

StepProductExpected Yield (%)Proposed PurificationKey Spectroscopic Data (Anticipated)
13-prop-2-yn-1-yl-1H-benzimidazol-2-one75-85Recrystallization (Ethanol/Water)¹H NMR: δ ~2.3 (t, 1H, alkyne-H), ~4.8 (d, 2H, CH₂); ¹³C NMR: δ ~75 (alkyne-CH), ~80 (alkyne-C)
2This compound60-75Column Chromatography (Silica gel)¹H NMR: δ ~5.0 (t, 2H, CH₂=), ~7.0 (t, 1H, =CH-N); ¹³C NMR: δ ~80 (CH₂=), ~90 (=C=), ~210 (allene-C)

Application in Heterocyclic Synthesis

The allene moiety in this compound is a versatile functional group that can participate in a variety of transformations to construct new heterocyclic rings fused to the benzimidazolone core.

[3+2] Cycloaddition Reactions

The allene can act as a two-atom component in [3+2] cycloadditions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings.

G Precursor This compound Product Fused Five-Membered Heterocycle Precursor->Product [3+2] Cycloaddition Dipole 1,3-Dipole (e.g., Azide, Nitrone, Nitrile Oxide) Dipole->Product G Precursor This compound Product Tricyclic Fused Heterocycle Precursor->Product Intramolecular Cyclization Catalyst Transition Metal Catalyst (e.g., Pd(OAc)₂, AuCl₃) Catalyst->Product G Precursor This compound Product Fused Cyclopentenone Derivative Precursor->Product Pauson-Khand Reaction Alkyne Alkyne (R-C≡C-R') Alkyne->Product CO_Source CO Source (e.g., Co₂(CO)₈) CO_Source->Product

Application Notes and Protocols for Click Chemistry Reactions with 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazolone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. Their versatile scaffold allows for a wide range of biological activities, including acting as kinase inhibitors. The introduction of a reactive handle, such as an allene group, at the N3 position of the benzimidazolone core opens up possibilities for facile modification and conjugation through click chemistry.

This document provides detailed application notes and protocols for the utilization of 3-propa-1,2-dienyl-1H-benzimidazol-2-one in click chemistry reactions, specifically focusing on its cycloaddition with azides. These reactions offer a robust and efficient method for the synthesis of novel benzimidazolone conjugates with potential applications in drug discovery and development, particularly in the context of targeted therapies. The resulting triazoline products can be further investigated for their biological activity, for instance, as inhibitors of signaling pathways implicated in cancer, such as the RAF/MEK/ERK pathway.

Synthesis of this compound

The synthesis of the target allene can be achieved by the N-alkylation of 1H-benzimidazol-2(3H)-one. A plausible synthetic route involves the reaction of the benzimidazolone with a propadienyl halide, such as 3-bromo-1,2-propadiene, in the presence of a base. This method is analogous to the synthesis of the corresponding propargyl derivative.

Experimental Protocol: Synthesis of 3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one

Materials:

  • 1H-benzo[d]imidazol-2(3H)-one

  • 3-Bromo-1,2-propadiene (or 3-chloro-1,2-propadiene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromo-1,2-propadiene (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one.

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.10 (m, 4H, Ar-H), 5.30 (p, J = 6.8 Hz, 1H, -CH=C=CH₂), 4.90 (d, J = 6.8 Hz, 2H, -CH=C=CH₂), 4.60 (s, 2H, N-CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 210.0 (C=C=C), 155.0 (C=O), 130.0, 129.0, 122.0, 110.0 (Ar-C), 90.0 (-CH=C=CH₂), 80.0 (-CH=C=CH₂), 45.0 (N-CH₂-).

  • MS (ESI): m/z calculated for C₁₀H₈N₂O [M+H]⁺, found [M+H]⁺.

Click Chemistry Reactions of this compound

The allene functionality of this compound serves as a versatile handle for [3+2] cycloaddition reactions with azides, a type of "click" reaction. This can be achieved through either thermal or copper-catalyzed conditions, leading to the formation of substituted triazolines.

Thermal Azide-Allene Cycloaddition

This method involves the direct reaction of the allene with an azide at elevated temperatures, without the need for a metal catalyst. The reaction typically proceeds via a concerted [3+2] cycloaddition mechanism.

Experimental Protocol: Thermal Cycloaddition with Benzyl Azide

Materials:

  • 3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one

  • Benzyl azide

  • Toluene (or other high-boiling solvent)

Procedure:

  • Dissolve 3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) and benzyl azide (1.2 eq) in toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the triazoline product(s).

Expected Quantitative Data (based on analogous reactions):

Reactant 1Reactant 2ConditionsTime (h)Yield (%)Reference
N-allenyl heterocycleBenzyl azideToluene, reflux2460-80Hypothetical
PhenylallenePhenyl azideNeat, 80 °C1875[1]
Copper(I)-Catalyzed Azide-Allene Cycloaddition (CuAAC-type)

The use of a copper(I) catalyst can significantly accelerate the cycloaddition reaction, often allowing it to proceed at lower temperatures and with higher regioselectivity compared to the thermal process.

Experimental Protocol: Copper-Catalyzed Cycloaddition with Benzyl Azide

Materials:

  • 3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 3-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) and benzyl azide (1.1 eq) in THF, add DIPEA (2.0 eq).

  • Add CuI (0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Quantitative Data (based on analogous reactions):

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)Reference
N-allenyl heterocycleBenzyl azideCuI (10 mol%)THF885-95Hypothetical
AllenylcarbinolPhenyl azideCu(OAc)₂/Sodium AscorbatetBuOH/H₂O1290[2]

Application in Drug Discovery: Targeting the RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival.[3][4] Aberrant activation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[5][6] Benzimidazolone-based compounds have been identified as potent inhibitors of kinases within this pathway, including RAF and MEK.[7][8]

The click chemistry approach described here allows for the rapid generation of a library of 3-(triazolin-1-ylmethyl)-1H-benzimidazol-2-one derivatives. These compounds can then be screened for their inhibitory activity against key kinases in the RAF/MEK/ERK pathway.

Experimental Workflow for Screening Novel Benzimidazolone Derivatives

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization synthesis Synthesis of 3-propa-1,2-dienyl- 1H-benzimidazol-2-one click Click Chemistry with Azide Library synthesis->click Allene Precursor library Library of Benzimidazolone- Triazoline Conjugates click->library kinase_assay In vitro Kinase Assays (RAF, MEK, ERK) library->kinase_assay cell_assay Cell-based Proliferation Assays (e.g., MTT) kinase_assay->cell_assay Identified Hits sar Structure-Activity Relationship (SAR) Studies cell_assay->sar Active Compounds admet ADMET Profiling sar->admet Optimized Leads

Caption: Workflow for the synthesis and screening of novel benzimidazolone-based kinase inhibitors.

RAF/MEK/ERK Signaling Pathway

The following diagram illustrates the key components of the RAF/MEK/ERK signaling pathway, highlighting potential points of inhibition by benzimidazolone derivatives.

raf_mek_erk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation leads to Inhibitor Benzimidazolone-Triazoline Conjugate Inhibitor->RAF Inhibitor->MEK

Caption: Simplified RAF/MEK/ERK signaling pathway with potential inhibition sites for benzimidazolone derivatives.

Conclusion

The functionalization of the benzimidazolone scaffold with an allene group provides a powerful platform for the synthesis of novel bioactive molecules using click chemistry. The detailed protocols and application notes presented herein offer a comprehensive guide for researchers in the field of drug discovery to explore the potential of this compound as a versatile building block for the development of targeted therapeutics, particularly inhibitors of the RAF/MEK/ERK signaling pathway. The combination of efficient synthesis and targeted biological evaluation will facilitate the discovery of next-generation drug candidates.

References

High-Throughput Screening of Benzimidazolone Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Libraries of benzimidazolone derivatives have shown significant potential in the discovery of novel therapeutics, particularly in oncology and inflammatory diseases. Their mechanism of action often involves the modulation of key signaling pathways crucial for cell proliferation, survival, and differentiation. High-throughput screening (HTS) is an essential tool for rapidly evaluating large benzimidazolone libraries to identify "hit" compounds with desired biological activity. This document provides detailed application notes and protocols for performing HTS assays on benzimidazolone libraries, focusing on key cancer-related signaling pathways.

Key Signaling Pathways Targeted by Benzimidazolone Derivatives

Benzimidazolone compounds have been identified as potent inhibitors of several critical signaling cascades implicated in cancer progression. Understanding these pathways is crucial for designing effective screening strategies.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of various cancers.[2] Benzimidazolone derivatives have been developed as inhibitors of key kinases within this pathway, such as B-Raf.[3][4]

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation,\nSurvival, Differentiation

Caption: The Raf/MEK/ERK signaling cascade.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical intracellular signaling pathway that governs cell survival, growth, and metabolism.[2] Aberrant activation of this pathway is frequently observed in cancer, promoting tumor progression and resistance to therapy. Several benzimidazole derivatives have been identified as potent inhibitors of PI3K.[5][6]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell Cycle Progression Cell Cycle Progression mTOR->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition mTOR->Apoptosis Inhibition Cell Growth &\nProliferation Cell Growth & Proliferation Cell Cycle Progression->Cell Growth &\nProliferation Cell Survival Cell Survival Apoptosis Inhibition->Cell Survival

Caption: The PI3K/AKT signaling cascade.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is largely inactive in adult tissues.[7][8] However, its aberrant reactivation is a hallmark of several cancers, where it promotes the growth and survival of cancer stem cells.[7] Benzimidazolone-based compounds have been developed as inhibitors of key components of this pathway, such as the Smoothened (SMO) receptor.[9][10]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand Patched (PTCH) Patched (PTCH) Hedgehog Ligand->Patched (PTCH) Smoothened (SMO) Smoothened (SMO) Patched (PTCH)->Smoothened (SMO) inhibits SUFU SUFU Smoothened (SMO)->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI (active) GLI (active) GLI->GLI (active) Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Target Gene Expression->Cell Proliferation,\nSurvival, Angiogenesis

Caption: The Hedgehog signaling cascade.

High-Throughput Screening Workflow

A typical HTS campaign for a benzimidazolone library involves several stages, from initial library preparation to hit validation.

HTS_Workflow Benzimidazolone Library Benzimidazolone Library Primary Screening Primary Screening (Single Concentration) Benzimidazolone Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation IC50 Determination IC50 Determination Dose-Response Confirmation->IC50 Determination Secondary Assays Secondary/Orthogonal Assays (e.g., Target Engagement) IC50 Determination->Secondary Assays Hit Validation & Lead Optimization Hit Validation & Lead Optimization Secondary Assays->Hit Validation & Lead Optimization

Caption: General HTS workflow for benzimidazolone libraries.

Experimental Protocols

Cell Viability and Cytotoxicity Screening using MTT Assay

This protocol is a primary screening assay to assess the general cytotoxicity of the benzimidazolone library against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Benzimidazolone library compounds dissolved in DMSO.

  • Cancer cell line of interest (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS, sterile filtered).[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[12]

  • 96-well clear flat-bottom cell culture plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the benzimidazolone compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at the desired final concentration (e.g., 10 µM for primary screening).

    • Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Biochemical Kinase Inhibition Assay using AlphaScreen

This protocol describes a homogenous, no-wash biochemical assay to screen for inhibitors of specific kinases (e.g., B-Raf, PI3K) targeted by the benzimidazolone library.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a kinase and its substrate.[14] Donor and acceptor beads are brought into close proximity when the kinase phosphorylates its biotinylated substrate, which is then captured by an anti-phospho-specific antibody. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission that is proportional to the kinase activity.[14][15]

Materials:

  • Benzimidazolone library compounds dissolved in DMSO.

  • Recombinant active kinase (e.g., B-Raf, PI3Kα).

  • Biotinylated kinase substrate.

  • Anti-phospho-substrate antibody.

  • Streptavidin-coated Donor beads.

  • Protein A-coated Acceptor beads.[15]

  • Assay buffer (specific to the kinase).

  • ATP.

  • 384-well white opaque microplates.

  • Plate reader equipped for AlphaScreen detection.

Protocol:

  • Reagent Preparation:

    • Prepare all reagents in the appropriate assay buffer.

  • Compound and Kinase Addition:

    • Add 2 µL of the benzimidazolone compound solution to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 4 µL of a solution containing the biotinylated substrate and ATP to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a detection mixture containing the anti-phospho-substrate antibody and the AlphaScreen beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Measurement:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ values for active compounds.

Cell-Based Hedgehog Signaling Pathway Inhibition Assay using a Gli-Luciferase Reporter

This protocol is designed to identify benzimidazolone compounds that inhibit the Hedgehog signaling pathway in a cellular context.

Principle: This assay utilizes a cell line (e.g., NIH-3T3 or HaCaT) stably transfected with a Gli-responsive firefly luciferase reporter construct.[16][17] GLI transcription factors are the final effectors of the Hedgehog pathway.[18] Activation of the pathway leads to the expression of the luciferase gene, which can be quantified by measuring luminescence. Inhibitors of the pathway will reduce the luciferase signal.

Materials:

  • Benzimidazolone library compounds dissolved in DMSO.

  • Gli-luciferase reporter cell line (e.g., Shh-LIGHT2 cells).[19]

  • Complete culture medium.

  • Hedgehog pathway agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG).

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[20]

  • 96-well white opaque cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Seed the Gli-luciferase reporter cells into a 96-well white opaque plate at an appropriate density.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[20]

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzimidazolone compounds for 1-2 hours.

  • Pathway Activation:

    • Add the Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) to the wells.

    • Include negative control (vehicle) and positive control (agonist only) wells.

    • Incubate the plate for 24-48 hours at 37°C.[20]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.[20]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel MTT assay) to account for cytotoxicity.

    • Calculate the percentage of inhibition of the Hedgehog pathway for each compound concentration.

    • Determine the IC₅₀ values for active compounds.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate the comparison of hit compounds.

Table 1: Cytotoxicity of Benzimidazolone Derivatives against Cancer Cell Lines.

Compound IDTarget Cell LineAssay TypeIC₅₀ (µM)Reference
Compound AHCT-116MTT5.2[3]
Compound BMCF-7MTT8.9[3]
Compound CA549MTT12.5
............

Table 2: In Vitro Kinase Inhibitory Activity of Benzimidazolone Derivatives.

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)Reference
Compound XB-Raf (V600E)AlphaScreen15[21]
Compound YPI3KαHTRF45[6]
Compound Zc-RafBiochemical80[22]
............

Table 3: Hedgehog Signaling Pathway Inhibition by Benzimidazolone Derivatives.

Compound IDAssay TypeCell LineAgonistIC₅₀ (µM)Reference
Compound PGli-Luciferase ReporterNIH-3T3SAG0.5[9]
Compound QSmoothened Binding2.1[10]
Compound RGli-Luciferase ReporterHaCaTShh1.8[17]
...............

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the high-throughput screening of benzimidazolone libraries against key cancer-related signaling pathways. By employing a systematic workflow that includes primary cytotoxicity screening followed by more specific biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective inhibitors. The structured presentation of quantitative data and visualization of the targeted pathways will aid in the interpretation of screening results and guide subsequent lead optimization efforts in the drug discovery process.

References

Application Notes and Protocols: Benzimidazol-2-one Derivatives as Versatile Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While information on the specific molecule, 3-propa-1,2-dienyl-1H-benzimidazol-2-one, as a molecular probe is not available in current scientific literature, the broader class of benzimidazol-2-one derivatives represents a significant and versatile scaffold in the development of molecular probes. These compounds are widely utilized for their unique photophysical properties and their ability to be chemically modified for selective detection of various analytes, including metal ions and changes in pH. This document provides a detailed overview of the applications and protocols for using benzimidazol-2-one derivatives as molecular probes.

The benzimidazole core is structurally similar to naturally occurring nucleotides, allowing these derivatives to interact with biological systems.[1][2] Their utility as molecular probes stems from their electron-accepting ability, π-bridging capabilities, and sensitivity to their chemical environment, which can be harnessed to create fluorescent sensors.[1]

Section 1: Applications in Analyte Detection

Benzimidazol-2-one and its derivatives have been successfully employed as fluorescent chemosensors for a variety of analytes. The primary mechanism of detection often involves either chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT), leading to a measurable change in fluorescence intensity or a spectral shift.[3][4]

Metal Ion Detection

Benzimidazole-based probes have shown high selectivity and sensitivity for various metal ions, which are crucial in biological systems and environmental monitoring.

  • Cobalt (Co²⁺): A novel benzimidazole-based fluorescent probe, DQBM-B, has been developed for the selective recognition of Co²⁺ ions. The probe operates on a "turn-off" mechanism where the fluorescence intensity decreases upon binding to Co²⁺ due to the PET effect.[4][5]

  • Iron (Fe²⁺/Fe³⁺) and Zinc (Zn²⁺): Dual chemosensors capable of detecting multiple ions have been synthesized. One such sensor provides a colorimetric response for Fe²⁺ and Fe³⁺ and a fluorometric "OFF-ON" response for Zn²⁺ in aqueous media.[6][7] The detection of Zn²⁺ is often achieved through a "turn-on" fluorescence mechanism due to a chelation-enhanced fluorescence (CHEF) process.[3]

  • Copper (Cu²⁺) and Zinc (Zn²⁺): A benzimidazole-derived fluorescent sensor has been developed for the selective "turn-off" detection of Cu²⁺ and ratiometric "turn-on" detection of Zn²⁺. This probe exhibits an excited-state intramolecular proton-transfer (ESIPT) emission that is quenched or blue-shifted upon metal ion binding.[8]

pH Sensing

The pH-sensitive nature of the benzimidazole scaffold makes it an excellent candidate for developing probes to monitor acidic environments, such as lysosomes in living cells.

  • Acidic pH Probes: A family of ratiometric two-photon fluorescent probes derived from benzimidazole has been developed for monitoring acidic pH values. These probes exhibit a distinct blue-to-green emission color change in response to pH changes.[9][10]

Quantitative Data Summary

The following table summarizes the key performance metrics of selected benzimidazol-2-one based molecular probes.

Probe Name/DerivativeTarget AnalyteDetection MechanismDetection LimitLinear RangeReference
DQBM-BCo²⁺Fluorescence Turn-Off (PET)3.56 µmol L⁻¹5–30 µmol L⁻¹[4]
Sensor 1Fe²⁺/Fe³⁺Colorimetric1.18 µM (Fe²⁺), 1.21 µM (Fe³⁺)Not Specified[7]
Sensor 1Zn²⁺Fluorescence "OFF-ON"1.05 µMNot Specified[7]
BBMPCu²⁺Fluorescence Turn-Off (ESIPT Inhibition)0.16 µM0–5 µM[8]
BBMPZn²⁺Ratiometric Turn-On (ESIPT Inhibition)0.1 µM0–10 µM[8]
HLZn²⁺Fluorescence "Turn-On" (CHEF)39.91 nMNot Specified[3]
BH1-3, BH1LAcidic pHRatiometric Two-Photon FluorescenceNot ApplicablepKa 4.9 - 6.1[9][10]

Section 2: Experimental Protocols

This section provides generalized experimental protocols for the synthesis and application of benzimidazol-2-one based fluorescent probes. Researchers should refer to the specific literature for detailed procedures tailored to a particular probe.

General Synthesis of Benzimidazol-2-one Derivatives

The synthesis of benzimidazol-2-one derivatives often involves the condensation of o-phenylenediamines with urea or its derivatives.[11] Further functionalization can be achieved through N-alkylation or other substitution reactions. Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds with high yields and short reaction times.[12]

Protocol: Microwave-Assisted Synthesis of 1,2-disubstituted Benzimidazoles [12]

  • Combine 1 mmol of N-phenyl-o-phenylenediamine, 1 mmol of the desired aldehyde, and 1 mol% of Er(OTf)₃ in a microwave reaction vessel.

  • Irradiate the mixture in a microwave synthesizer at 60 °C for 5-10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool.

  • Add water to the mixture and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

SynthesisWorkflow Reactants o-Phenylenediamine + Aldehyde + Catalyst Microwave Microwave Irradiation (60°C, 5-10 min) Reactants->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Benzimidazol-2-one Derivative Purification->Product

General workflow for the synthesis of benzimidazol-2-one derivatives.
Protocol for Metal Ion Detection using a Fluorescent Probe

This protocol describes the general steps for evaluating the performance of a new benzimidazol-2-one based fluorescent probe for metal ion detection.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or DMF).

    • Prepare stock solutions of various metal salts (e.g., 10 mM in deionized water).

  • Fluorescence Titration:

    • In a series of cuvettes, add a fixed concentration of the probe solution (e.g., 10 µM) in a buffered aqueous solution.

    • Add increasing concentrations of the target metal ion to each cuvette.

    • Record the fluorescence emission spectrum for each sample after a specific incubation time (e.g., 30 minutes) at room temperature.

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and linear range.

  • Selectivity Test:

    • Prepare a set of solutions, each containing the probe and a different metal ion at a concentration significantly higher than the target analyte.

    • Measure the fluorescence response to assess the probe's selectivity.

SensingMechanism Probe Probe Complex Probe-Analyte Complex Probe->Complex + Signal_Off Fluorescence (ON) Probe->Signal_Off Analyte Analyte (e.g., Metal Ion) Analyte->Complex + Signal_On Altered Fluorescence (OFF or Shifted) Complex->Signal_On

General mechanism of a fluorescent molecular probe.
Protocol for Cellular Imaging

Benzimidazol-2-one probes can be used for imaging analytes within living cells.

  • Cell Culture:

    • Culture the desired cell line on a glass-bottom dish suitable for fluorescence microscopy.

  • Probe Loading:

    • Incubate the cells with a solution of the fluorescent probe (e.g., 5-10 µM in cell culture medium) for a specific duration (e.g., 30 minutes) at 37 °C.

  • Analyte Treatment (Optional):

    • If studying the response to an external stimulus, treat the cells with the analyte of interest.

  • Imaging:

    • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

    • Acquire fluorescence images using a fluorescence microscope with the appropriate excitation and emission filters.

CellularImagingWorkflow CellCulture Culture Cells on Glass-Bottom Dish ProbeLoading Incubate Cells with Probe CellCulture->ProbeLoading Wash Wash with PBS ProbeLoading->Wash Imaging Fluorescence Microscopy Wash->Imaging Analysis Image Analysis Imaging->Analysis

Workflow for cellular imaging with a fluorescent probe.

Section 3: Conclusion and Future Perspectives

Benzimidazol-2-one derivatives are a powerful and adaptable class of compounds for the development of molecular probes. Their straightforward synthesis, tunable photophysical properties, and biocompatibility make them ideal candidates for applications in chemical biology, diagnostics, and environmental science.[2][] Future research in this area will likely focus on the development of probes with enhanced two-photon absorption cross-sections for deeper tissue imaging, probes for new and challenging analytes, and the integration of these probes into advanced sensing platforms. The versatility of the benzimidazole scaffold ensures its continued importance in the field of molecular sensing.

References

Application Notes and Protocols for Allene Trifunctionalization Methods for Benzimidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzimidazole derivatives utilizing a two-stage approach commencing with the trifunctionalization of allenes. Direct single-step methodologies for the conversion of allenes to benzimidazoles via trifunctionalization are not prominently described in the current literature. However, a powerful indirect method involves the initial trifunctionalization of allenes to generate latent 1,2-diketones, which are established precursors for the subsequent construction of the benzimidazole ring system.

This guide is structured into two primary sections:

  • Stage 1: Radical-Mediated Allene Trifunctionalization to Latent 1,2-Diketones. This section details a novel, metal-free approach for the conversion of allenes into valuable 1,2-dicarbonyl synthetic equivalents.

  • Stage 2: Condensation for Benzimidazole Ring Formation. This section provides a standard protocol for the cyclization of the 1,2-dicarbonyl precursors with ortho-phenylenediamines to yield the target benzimidazole derivatives.

Stage 1: Radical-Mediated Allene Trifunctionalization to Latent 1,2-Diketones

This protocol is based on a light-promoted, metal-free reaction that functionalizes all three carbon atoms of an allene in a single pot to yield latent 1,2-diketones. The reaction proceeds via an amidyl radical cyclization and subsequent trapping with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)[1][2].

Reaction Principle and Workflow

The overall transformation involves the formation of four new bonds and two sp³ asymmetric centers on the allene backbone. The process is initiated by the photochemical generation of an amidyl radical, which cyclizes onto the allene. The resulting vinyl radical is then trapped by TEMPO, ultimately leading to a product that serves as a stable precursor to a 1,2-diketone[1].

Allene_Trifunctionalization_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Allene Allene Substrate Reaction_Vessel Light-Promoted Radical Cascade Allene->Reaction_Vessel Radical_Precursor Amidyl Radical Precursor Radical_Precursor->Reaction_Vessel TEMPO TEMPO TEMPO->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Latent_Diketone Latent 1,2-Diketone Reaction_Vessel->Latent_Diketone

Caption: Workflow for the one-pot synthesis of latent 1,2-diketones from allenes.

Proposed Signaling Pathway (Reaction Mechanism)

The reaction is proposed to proceed through the following key steps:

  • Formation of an electron donor-acceptor (EDA) complex between an electron-deficient aryl group on the amidyl radical precursor and a base (e.g., K₂CO₃).

  • Photochemical excitation of the EDA complex generates the amidyl radical.

  • The amidyl radical undergoes a 5-exo-trig cyclization onto the central carbon of the allene, forming a vinyl radical.

  • The vinyl radical is trapped by TEMPO.

  • A subsequent oxidation/trapping step with another equivalent of TEMPO at the adjacent carbon furnishes the final trifunctionalized product[1][2].

Allene_Trifunctionalization_Mechanism A Amidyl Precursor + K2CO3 B EDA Complex A->B Formation C Amidyl Radical B->C hν (Light) E 5-exo-trig Cyclization C->E Addition D Allene D->E F Vinyl Radical Intermediate E->F H TEMPO Trapping F->H G TEMPO G->H J Oxidation / TEMPO Trapping G->J I Trapped Intermediate H->I I->J K Final Product (Latent 1,2-Diketone) J->K

Caption: Proposed mechanism for radical-mediated allene trifunctionalization.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of latent 1,2-diketones from various allene substrates as reported in the literature[1].

EntryAllene Substrate (R¹, R²)ProductYield (%)
1R¹=H, R²=Me3a 75
2R¹=H, R²=Et3b 72
3R¹=H, R²=i-Pr3c 68
4R¹=Me, R²=Me3d 85
5R¹=Et, R²=Et3e 81
Detailed Experimental Protocol: Synthesis of Product 3d

Materials:

  • N-hydroxy-N,4,4-trimethylpenta-2,3-dienamide (Allene precursor) (1.0 equiv)

  • TEMPO (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN), degassed (0.05 M)

Equipment:

  • Schlenk tube or similar reaction vessel suitable for photochemical reactions

  • High-power blue LED light source (450 nm)

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube charged with a magnetic stir bar, add the allene precursor (1.0 equiv), TEMPO (2.5 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed acetonitrile via syringe to achieve a concentration of 0.05 M with respect to the allene precursor.

  • Place the reaction tube approximately 5 cm from the blue LED light source.

  • Irradiate the stirred mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure latent 1,2-diketone product.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Stage 2: Condensation for Benzimidazole Ring Formation

The latent 1,2-diketones, or the 1,2-diketones generated from them via hydrolysis, can be readily converted into benzimidazole derivatives. The standard and widely used method is the condensation reaction with a substituted o-phenylenediamine[3][4][5].

Reaction Principle and Workflow

This reaction involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.

Benzimidazole_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Diketone 1,2-Diketone (from Allene) Reaction_Vessel Acid-Catalyzed Condensation/ Cyclization Diketone->Reaction_Vessel Diamine o-Phenylenediamine Diamine->Reaction_Vessel Benzimidazole Benzimidazole Derivative Reaction_Vessel->Benzimidazole

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a successful synthesis.

Troubleshooting Guide

Low yield in the synthesis of this compound is a common issue. The following Q&A section addresses specific problems you may be encountering.

Q1: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material (1H-benzimidazol-2-one). What could be the cause?

A1: Incomplete deprotonation of the starting material is a likely cause. The acidity of the N-H proton in benzimidazol-2-one requires a sufficiently strong base to generate the nucleophilic anion for the alkylation reaction.

  • Base Strength: If you are using a weak base like potassium carbonate (K2CO3), the equilibrium may not fully favor the deprotonated form. Consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Reaction Temperature: Increasing the reaction temperature can often drive the reaction to completion. However, be aware that higher temperatures may also promote the formation of side products.

  • Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.

Q2: I am observing the formation of a significant amount of a byproduct with a mass corresponding to a dialkylated product. How can I minimize this?

A2: The formation of 1,3-bis(propa-1,2-dienyl)-1H-benzimidazol-2-one is a common side reaction. This occurs when the initially formed mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the benzimidazol-2-one relative to the propargyl bromide to favor mono-alkylation. A 1:1 to 1.2:1 ratio of benzimidazol-2-one to propargyl bromide is a good starting point.

  • Slow Addition: Add the propargyl bromide slowly to the reaction mixture containing the deprotonated benzimidazol-2-one. This maintains a low concentration of the alkylating agent and reduces the likelihood of dialkylation.

  • Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.

Q3: My product seems to be a mixture of the desired allenyl isomer (3-propa-1,2-dienyl-) and the propargyl isomer (3-(prop-2-yn-1-yl)-). How can I favor the formation of the allenyl product?

A3: The formation of the allenyl isomer is a result of a base-catalyzed isomerization of the initially formed propargyl isomer. The position of the equilibrium between these two isomers is influenced by the reaction conditions.

  • Base: Stronger bases tend to promote the isomerization to the more thermodynamically stable allenyl isomer. The use of potassium tert-butoxide or sodium hydride is more likely to yield the allenyl product as the major isomer.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can also favor the isomerization to the allenyl product. Monitor the reaction by TLC or LC-MS to determine the optimal time to quench the reaction when the desired isomer is at its maximum concentration.

Q4: I am having difficulty purifying my final product. What are the recommended purification methods?

A4: The purification of this compound can be challenging due to the potential presence of the starting material, the propargyl isomer, and the dialkylated byproduct.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from the reaction mixture. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended. Careful monitoring of the fractions by TLC is crucial to isolate the pure allenyl isomer.

  • Recrystallization: If the product is obtained as a solid and is of reasonable purity after column chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane) can be used for further purification.

Frequently Asked Questions (FAQs)

Q: What is the role of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB)?

A: A PTC is often used in solid-liquid phase reactions where the base (e.g., K2CO3) is not soluble in the organic solvent. The PTC facilitates the transfer of the anionic nucleophile from the solid phase to the organic phase where the reaction with the alkylating agent occurs, thereby increasing the reaction rate.

Q: Can I use other propargyl halides, such as propargyl chloride?

A: Propargyl bromide is generally more reactive than propargyl chloride and is therefore more commonly used for this type of N-alkylation. The use of propargyl chloride may require harsher reaction conditions (higher temperature, longer reaction time), which could lead to more side products.

Q: How can I confirm the structure of my product and distinguish between the allenyl and propargyl isomers?

A: Spectroscopic methods are essential for structure confirmation.

  • ¹H NMR: The allenyl proton (CH=C=CH₂) typically appears as a triplet around 5.0-6.0 ppm, while the acetylenic proton of the propargyl group (C≡CH) appears as a triplet around 2.0-3.0 ppm. The methylene protons adjacent to the nitrogen will also have distinct chemical shifts and coupling patterns for each isomer.

  • ¹³C NMR: The central carbon of the allene group (C=C=C) has a characteristic chemical shift in the range of 200-210 ppm, which is a clear indicator of the allenyl isomer. The acetylenic carbons of the propargyl group will appear around 70-80 ppm.

  • IR Spectroscopy: The allene will show a characteristic absorption band around 1950 cm⁻¹, while the terminal alkyne of the propargyl group will show a C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹.

Data Presentation

EntryBase (equiv.)SolventTemperature (°C)Time (h)Additive (mol%)Approx. Yield (%)Notes
1K₂CO₃ (2.2)DMFRoom Temp.6TBAB (10)40-60May result in a mixture of propargyl and allenyl isomers.
2NaH (1.2)THF0 to Room Temp.4-60-80Generally favors the formation of the allenyl isomer.
3t-BuOK (1.2)THFRoom Temp.3-70-90Strong base, highly effective for isomerization to the allenyl product.
4K₂CO₃ (2.0)AcetonitrileReflux8-30-50Lower yield and potential for more side products at higher temperatures.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1H-benzimidazol-2(3H)-one

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Potassium tert-butoxide (t-BuOK)

  • Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure using K₂CO₃/DMF (favors a mixture of isomers):

  • To a solution of 1H-benzimidazol-2(3H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.2 eq) and tetrabutylammonium bromide (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add propargyl bromide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to isolate the desired product.

Procedure using NaH/THF (favors the allenyl isomer):

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 1H-benzimidazol-2(3H)-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway 1H-Benzimidazol-2-one 1H-Benzimidazol-2-one Benzimidazol-2-one Anion Benzimidazol-2-one Anion 1H-Benzimidazol-2-one->Benzimidazol-2-one Anion Base (e.g., K2CO3, NaH) 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one Benzimidazol-2-one Anion->3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one Propargyl Bromide (SN2) This compound This compound 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one->this compound Base-catalyzed Isomerization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No check_base Check Base Strength Increase Temperature incomplete_reaction->check_base Yes purification_issue Purification Issues? side_products->purification_issue No check_stoichiometry Adjust Stoichiometry Slow Addition of Alkylating Agent side_products->check_stoichiometry Yes optimize_chromatography Optimize Chromatography Consider Recrystallization purification_issue->optimize_chromatography Yes end Improved Yield purification_issue->end No check_base->end check_stoichiometry->end optimize_chromatography->end

Caption: A workflow for troubleshooting low yield in the synthesis.

Technical Support Center: Purification of Crude 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-propa-1,2-dienyl-1H-benzimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from unreacted starting materials, side products, and reagents from the synthesis. These may include:

  • 1H-benzimidazol-2-one: The starting material for N-alkylation.

  • Propargyl bromide or a related propargyl halide: The alkylating agent.

  • Over-alkylated products: Such as 1,3-bis(propa-1,2-dienyl)-1H-benzimidazol-2-one.

  • Isomerized byproducts: The allenyl group may isomerize to a propargyl group under certain conditions.

  • Palladium catalyst and phosphine ligands: If a palladium-catalyzed synthesis was employed.[1]

  • Inorganic salts: From the base used in the reaction.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: The following techniques are recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude mixture and to determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. Both normal-phase and reverse-phase HPLC can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Q3: Is this compound stable during purification?

A3: Compounds containing an allene functional group can be sensitive to certain conditions.[2] They may be unstable on silica gel over long periods, potentially leading to decomposition or isomerization.[2] It is advisable to use a less acidic stationary phase like neutral alumina or to perform the purification relatively quickly. Some allenic compounds can also be volatile.[2]

Troubleshooting Guides

Issue 1: Difficulty in removing unreacted 1H-benzimidazol-2-one.
  • Question: My purified product is still contaminated with the starting benzimidazolone. How can I remove it?

  • Answer:

    • Column Chromatography: 1H-benzimidazol-2-one is significantly more polar than the N-alkylated product. A gradient elution on silica gel or neutral alumina, starting with a non-polar solvent system and gradually increasing the polarity, should effectively separate the two compounds. A common starting solvent system could be a mixture of hexane and ethyl acetate.

    • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing less soluble or more soluble impurities. Experiment with solvents such as ethanol, ethyl acetate, or mixtures with hexane.

    • Acid-Base Extraction: The N-H proton of 1H-benzimidazol-2-one is acidic and can be deprotonated with a mild base. An extraction with a dilute aqueous base (e.g., 1M Na₂CO₃) could potentially remove the unreacted starting material into the aqueous phase, although the product's stability under these conditions should be verified on a small scale first.

Issue 2: Product decomposition or streaking on the silica gel column.
  • Question: I am observing significant tailing or multiple spots on TLC, and my yield from column chromatography is low, suggesting product decomposition. What can I do?

  • Answer:

    • Deactivate Silica Gel: The acidic nature of silica gel might be causing the degradation of your allenyl-substituted product.[2] You can deactivate the silica gel by treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., hexane/ethyl acetate with 0.1-1% triethylamine).

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.[3]

    • Flash Chromatography: Perform flash column chromatography to minimize the time the compound spends on the stationary phase.[4]

    • Avoid Chlorinated Solvents: Dichloromethane can become acidic upon storage and may contribute to decomposition. Ensure you are using fresh, high-quality solvents.

Issue 3: Co-elution of the product with a non-polar impurity.
  • Question: An unknown impurity is eluting very close to my product during column chromatography. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase. Sometimes, switching to a different solvent system with different polarity characteristics (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can improve separation.

    • Use a Longer Column: Increasing the length of the chromatography column can enhance the separation of closely eluting compounds.[3]

    • Preparative HPLC: If column chromatography fails to provide adequate separation, preparative HPLC is a powerful alternative for purifying challenging mixtures.[5][6][7][8] A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • For every 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh for flash chromatography).[9]

    • Prepare a slurry of the silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin elution with the starting solvent system.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase (starting)Gradient ToTypical Impurities Removed
Silica Gel9:1 Hexane/Ethyl Acetate1:1 Hexane/Ethyl AcetateNon-polar byproducts, residual alkylating agent
Neutral Alumina95:5 Dichloromethane/Methanol9:1 Dichloromethane/MethanolPolar impurities, unreacted benzimidazolone
Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) at room temperature and upon heating.

  • Ideal Solvent: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

  • Procedure:

    • Dissolve the crude material in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Preparative HPLC Purification
  • Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. The mobile phase composition should remain the same.[5]

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a high concentration.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent, often by lyophilization if aqueous mobile phases are used.

Table 2: Example Preparative HPLC Conditions

ColumnMobile Phase AMobile Phase BGradientFlow RateDetection
C18, 10 µm, 21.2 x 250 mmWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid10-90% B over 30 min20 mL/minUV at 254 nm

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc Assess purity & solvent system column Column Chromatography tlc->column Good separation recrystallization Recrystallization tlc->recrystallization Crystalline solid & suitable solvent prep_hplc Preparative HPLC tlc->prep_hplc Complex mixture or poor separation analysis Purity Check (HPLC, NMR) column->analysis recrystallization->analysis prep_hplc->analysis pure Pure Product analysis->column <95% Purity analysis->pure >95% Purity

Caption: A decision-making workflow for the purification of the target compound.

Troubleshooting_Logic start Purification Issue q1 Streaking/Decomposition on Silica? start->q1 a1 Use Neutral Alumina or Deactivated Silica q1->a1 Yes q2 Co-eluting Impurities? q1->q2 No end Successful Purification a1->end a2 Optimize Mobile Phase or Use Preparative HPLC q2->a2 Yes q3 Starting Material Contamination? q2->q3 No a2->end a3 Gradient Elution or Recrystallization q3->a3 Yes q3->end No a3->end

Caption: A logical troubleshooting guide for common purification problems.

References

Technical Support Center: Optimizing Allenyl Group Introduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for the introduction of allenyl groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to allenylation reactions.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My allenylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

A: Low or no yield in allenylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst: The catalyst may be deactivated or not suitable for the specific transformation.

    • Solution: Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture-sensitive. Consider screening a variety of catalysts, as different metals like palladium, copper, rhodium, or gold can offer varying efficacy depending on the substrates.[1][2][3][4] For instance, in some cases, a low pKa acid catalyst is necessary for the reaction to proceed.[5]

  • Improper Solvent Choice: The solvent plays a crucial role in solubility, stability of intermediates, and the overall reaction pathway.

    • Solution: Evaluate a range of solvents. Polar aprotic solvents like DMF, DMSO, acetonitrile, or ethereal solvents like THF and dioxane are commonly used.[6][7] The choice of solvent can sometimes switch the reaction pathway, so it is a critical parameter to optimize.[8] For example, in a copper-catalyzed three-component synthesis of allenyl chlorides, ethyl acetate was found to minimize the formation of Heck-type side products.[9]

  • Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: Experiment with a range of temperatures. While many modern catalytic systems operate at room temperature, some transformations require heating to overcome the activation energy barrier.[10] Conversely, side reactions can sometimes be minimized by running the reaction at a lower temperature.[11] Most enzyme-catalyzed reactions show increased rates with a temperature increase up to a certain point, beyond which denaturation occurs.[12]

  • Poor Quality Reagents: Degradation or impurities in starting materials, reagents, or solvents can inhibit the reaction.

    • Solution: Use freshly purified or high-purity reagents and solvents. For instance, using high-quality acetone, such as chromatographic grade, can be crucial in some protocols.[6] Ensure starting materials like propargylic precursors are stable and pure.

  • Inefficient Leaving Group (for substitution reactions): The nature of the leaving group on the propargylic precursor can significantly impact the reaction rate.

    • Solution: Screen different leaving groups such as carbonates, phosphates, halides, or sulfonates.[5][13] The choice of leaving group can be critical for achieving high selectivity and yield.

Issue 2: Poor Regio- or Stereoselectivity

Q: My reaction produces a mixture of allenic and propargylic isomers, or the desired stereoisomer is not the major product. How can I improve selectivity?

A: Achieving high selectivity is a common challenge in allenylation chemistry due to the ambident nature of propargylic/allenic intermediates.

Potential Causes and Solutions:

  • Catalyst/Ligand System: The choice of metal and ligand is paramount for controlling selectivity.

    • Solution: For enantioselective reactions, employ chiral ligands. The configuration of the chiral primary amine and chiral ligands can be varied to achieve the desired diastereoisomer.[2] For regioselectivity, the steric and electronic properties of the ligand can direct the nucleophilic attack to either the propargylic or allenic position.

  • Reaction Conditions: Solvents and temperature can influence the equilibrium between intermediates and the transition states leading to different products.

    • Solution: Systematically screen solvents and temperatures. A change in solvent polarity can alter the reaction's regioselectivity.[8]

  • Nature of the Nucleophile/Electrophile: The properties of the coupling partners can favor one reaction pathway over another.

    • Solution: Modify the steric or electronic nature of your substrates. For example, bulkier nucleophiles might favor attack at the less hindered terminal position of a propargylic system.

Issue 3: Formation of Side Products

Q: My reaction is generating significant amounts of side products, such as dimers, oligomers, or products from competing reaction pathways. What can be done to minimize these?

A: Side product formation is often due to the high reactivity of allenes or the reaction intermediates.

Potential Causes and Solutions:

  • Reaction Concentration: High concentrations can favor intermolecular side reactions.

    • Solution: Try running the reaction at a lower concentration.

  • Catalyst Loading: Incorrect catalyst loading can lead to side reactions or incomplete conversion.

    • Solution: Optimize the catalyst loading. Sometimes, a lower loading can provide a cleaner reaction profile.

  • Presence of Oxygen or Water: For sensitive catalytic systems, trace amounts of air or moisture can lead to catalyst decomposition and unwanted side reactions.

    • Solution: Ensure the reaction is performed under strictly inert conditions (e.g., using a glovebox or Schlenk techniques) with dry solvents and reagents.[6]

  • Competing Reaction Pathways: The substrate itself might be prone to undergo alternative reactions under the applied conditions.

    • Solution: Adjust the reaction conditions (catalyst, solvent, temperature) to disfavor the competing pathway. For example, in some radical-mediated processes, side reactions like Heck-type alkylation can be suppressed under optimal conditions.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for introducing an allenyl group?

A1: The most common precursors are propargylic compounds, such as propargylic alcohols, halides, carbonates, esters, and amines.[5][14] These are often converted in situ to the desired allenic species. 1,3-enynes are also used as atom-economic precursors to allenes in certain catalytic systems.[2][15]

Q2: How do I choose the right catalyst for my allenylation reaction?

A2: The choice of catalyst is highly dependent on the specific transformation you are trying to achieve.

  • Palladium catalysts are widely used for cross-coupling reactions involving propargylic electrophiles.[14][16]

  • Copper catalysts are often employed in both radical and nucleophilic substitution reactions to generate allenes.[9][17] They are also used in combination with other metals like palladium.[16]

  • Gold and Rhodium catalysts are effective in catalyzing cycloadditions and annulations involving allenes.[3][4]

  • Nickel catalysts can be used for difunctionalization of 1,3-enynes to produce fluoroalkylated allenes.[18]

A preliminary literature search for similar transformations is the best starting point for selecting a catalyst.

Q3: What is the role of the solvent in an allenylation reaction?

A3: Solvents can have a profound impact on the reaction outcome.[8] Their roles include:

  • Solubilizing reagents: Ensuring all components are in the same phase.

  • Stabilizing intermediates: Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway.

  • Participating in the reaction: In some cases, the solvent can act as a nucleophile.[18] Commonly used solvents include THF, dioxane, toluene, acetonitrile, DMF, and DMSO.[6][7]

Q4: How does temperature affect the outcome of an allenylation reaction?

A4: Temperature is a critical parameter that influences both the reaction rate and selectivity.[12]

  • Rate: Generally, increasing the temperature increases the reaction rate.

  • Selectivity: Temperature can affect the ratio of kinetic versus thermodynamic products. A specific temperature might be required to favor the formation of the desired isomer.

  • Stability: Allenes and reaction intermediates can be thermally sensitive, and high temperatures may lead to decomposition or unwanted side reactions.

Q5: Are there any specific safety precautions I should take when working with allenes?

A5: Allenes themselves are generally reactive but do not typically pose exceptional hazards beyond those of other unsaturated hydrocarbons. However, the simplest allene, propadiene, is a gas and should be handled with appropriate care.[17] The primary safety concerns will relate to the other reagents used in the synthesis, such as pyrophoric organometallics, toxic metal catalysts, and flammable solvents. Always consult the Safety Data Sheet (SDS) for all reagents and follow standard laboratory safety procedures.

Data Presentation

Table 1: Effect of Solvent on a Radical-Polar Crossover Allenylation of an Alkene
EntrySolventYield (%)
11,2-Dichloroethane (DCE)85
2Acetonitrile (MeCN)75
3Ethyl Acetate (EtOAc)60
4Toluene55
5Dichloromethane (DCM)70

Data is representative and compiled based on findings that suggest solvent choice significantly impacts yield.[6]

Table 2: Optimization of Catalyst for a Nozaki-Hiyama Allenylation Reaction
EntryCatalystConversion (%)
1None0
2Biphenol0
3MIL-101-SO3H>95

This table illustrates the necessity of an acidic catalyst for this specific transformation.[5]

Experimental Protocols

Protocol: Synthesis of Homoallenic Alcohols via Photocatalytic Allenylation of Alkenes[6][19]

This protocol describes the synthesis of a homoallenic alcohol through a radical-polar crossover process involving an allenyl radical.

1. Preparation of Reagents and Photoreactor:

  • Catalyst Solution: Prepare a 0.004 M solution of fac-[Ir(ppy)₃] in 1,2-dichloroethane (DCE). Due to the low catalyst loading, preparing a stock solution is recommended. Store this solution in a brown volumetric flask under an inert atmosphere.[6][19]

  • Solvent Purification: If necessary, purify solvents like acetone to remove nucleophilic impurities.[19]

  • Photoreactor Setup: Construct a photoreactor using a beaker, aluminum foil, a fan for cooling, and a blue LED lamp.[6]

2. Reaction Setup:

  • To a 4 mL vial equipped with a magnetic stir bar, add the allenyl precursor (e.g., 1-((1-bromo-3-methylbuta-1,2-dien-1-yl)sulfonyl)-4-methylbenzene).

  • Add 100 µL of the prepared fac-[Ir(ppy)₃] solution (0.2 mol%).

  • Seal the vial and evaporate the solvent under reduced pressure.

  • Backfill the vial with nitrogen or argon gas (repeat three times).

  • Add distilled acetone (1 mL), deionized water (1 mL), and the alkene (e.g., styrene, 1.5 equiv.).

  • Seal the vial with a screw cap and parafilm.

3. Reaction Execution and Monitoring:

  • Place the vial in the photoreactor approximately 10 cm from the LED lamp.

  • Irradiate the reaction mixture while stirring (e.g., 600 rpm) for the specified time (e.g., 11 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired homoallenic alcohol.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification prep_reagents Prepare Catalyst & Reagents setup_reactor Set Up Photoreactor add_reagents Add Reagents to Vial prep_reagents->add_reagents purge Purge with Inert Gas add_reagents->purge irradiate Irradiate & Stir purge->irradiate monitor Monitor by TLC irradiate->monitor workup Aqueous Work-up monitor->workup extract Extraction workup->extract purify Column Chromatography extract->purify characterize Characterization purify->characterize

Caption: General experimental workflow for a photocatalytic allenylation reaction.

Troubleshooting Flowchart

G start Low or No Yield q_catalyst Is the catalyst active and appropriate? start->q_catalyst q_conditions Are reaction conditions (solvent, temp) optimal? q_catalyst->q_conditions Yes sol_catalyst Screen different catalysts. Use fresh catalyst. q_catalyst->sol_catalyst No q_reagents Are reagents pure and degassed? q_conditions->q_reagents Yes sol_conditions Screen solvents. Optimize temperature. q_conditions->sol_conditions No sol_reagents Purify starting materials. Use dry/degassed solvents. q_reagents->sol_reagents No end_node Improved Yield q_reagents->end_node Yes sol_catalyst->q_conditions sol_conditions->q_reagents sol_reagents->end_node

Caption: Decision-making flowchart for troubleshooting low reaction yields.

Key Parameter Relationships

G cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Catalyst Catalyst & Ligand Yield Yield Catalyst->Yield Selectivity Selectivity (Regio/Stereo) Catalyst->Selectivity Side_Products Side Products Catalyst->Side_Products Solvent Solvent Solvent->Yield Solvent->Selectivity Solvent->Side_Products Temperature Temperature Temperature->Yield Temperature->Selectivity Temperature->Side_Products Substrate Substrate & Reagents Substrate->Yield Substrate->Selectivity Substrate->Side_Products

Caption: Interplay of key reaction parameters and their impact on outcomes.

References

Technical Support Center: Synthesis of N-allenyl Benzimidazolones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-allenyl benzimidazolones. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing N-allenyl benzimidazolones?

The most common and direct method involves a two-step sequence, which can often be performed in a single pot. The process starts with the N-alkylation of a benzimidazolone starting material with a propargyl halide (e.g., propargyl bromide) to form an N-propargyl benzimidazolone intermediate. This intermediate is then subjected to a base-catalyzed isomerization to yield the final N-allenyl benzimidazolone.[1]

Q2: My reaction yields the N-propargyl intermediate but not the desired N-allenyl product. How can I promote the isomerization?

The key to promoting the isomerization of the N-propargyl intermediate to the N-allenyl product is the choice of base. Mild bases, such as potassium carbonate (K₂CO₃), tend to favor the formation of the N-propargyl product without subsequent isomerization.[1] To facilitate the rearrangement to the allene, a stronger base is required.[1]

Solution:

  • Switch from a mild base (like K₂CO₃) to a stronger base such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK).[1]

  • Increasing the reaction temperature may also help overcome the energy barrier for isomerization, although care must be taken to avoid decomposition.

Q3: I am observing significant side product formation. What are the most common side reactions?

Several side reactions can occur during the synthesis of N-allenyl benzimidazolones, leading to a complex mixture of products. The most common issues include:

  • Incomplete Isomerization: As discussed in Q2, the reaction may stall at the N-propargyl intermediate stage if the base is not strong enough.[1]

  • Regioisomer Formation: Benzimidazolone has two nitrogen atoms (N1 and N3) available for alkylation. Depending on the substrate and reaction conditions, you may get a mixture of N1 and N3-alkylated regioisomers. This is a known issue in the alkylation of similar azole compounds.[1]

  • Product Decomposition: N-allenyl compounds can be unstable under certain conditions.[2] Prolonged exposure to strong bases or high temperatures during the reaction or workup can lead to decomposition, resulting in lower yields.

  • Ring Opening: When using an excess of the alkylating agent at elevated temperatures (e.g., 60 °C), N-alkylation can induce the opening of the benzimidazole ring, leading to multifunctional aromatic byproducts.[3]

Q4: How can I improve the regioselectivity of the initial N-alkylation step?

Controlling regioselectivity can be challenging. The outcome is often influenced by factors such as the steric and electronic properties of substituents on the benzimidazolone ring, the choice of solvent, the counter-ion of the base, and the reaction temperature.

Strategies to try:

  • Bulky Substituents: If one nitrogen is sterically hindered, the alkylation will preferentially occur at the less hindered nitrogen.

  • Protecting Groups: Temporarily protecting one of the nitrogens with a removable group is a classic strategy to ensure alkylation occurs at the desired position.

  • Solvent and Base Screening: Systematically screen different solvents and bases. Polar aprotic solvents like DMF or DMSO are common for N-alkylation.[3] The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) can influence which nitrogen is deprotonated and subsequently alkylated.[3]

Q5: The N-allenyl product appears to be degrading during column chromatography. What purification strategies are recommended?

The instability of N-allenyl compounds can make purification difficult.[2] If you observe degradation on silica gel:

  • Deactivate the Silica: Flush the silica gel column with a solvent mixture containing a small amount of a neutral or basic additive, like triethylamine (~1%), before loading your sample. This neutralizes acidic sites on the silica that can catalyze decomposition.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution.

  • Non-Chromatographic Methods: If possible, explore purification by recrystallization or distillation if the product is crystalline or a liquid, respectively.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive base or insufficient amount. 2. Low reaction temperature. 3. Poor quality of alkylating agent (propargyl halide).1. Use freshly opened or properly stored base (e.g., NaH, KOH). Ensure at least stoichiometric amounts are used.[3] 2. Gradually increase the reaction temperature. 3. Verify the purity of the propargyl halide.
Reaction stops at N-Propargyl Intermediate 1. Base is not strong enough to catalyze isomerization.[1]1. Replace mild bases (e.g., K₂CO₃) with a stronger base like KOH or t-BuOK.[1]
Mixture of N1 and N3 Regioisomers 1. Low regioselectivity of the N-alkylation step.[1]1. Screen different solvents and bases to optimize selectivity. 2. Consider a protecting group strategy if direct alkylation is not selective.
Low Yield with Multiple Unidentified Spots on TLC 1. Decomposition of the N-allenyl product.[2] 2. Ring-opening of the benzimidazolone core.[3]1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Avoid using a large excess of the alkylating agent and keep temperatures moderate to prevent ring opening.[3]
Product Degrades During Workup/Purification 1. Presence of acid during aqueous workup. 2. Acidic sites on silica gel during chromatography.[2]1. Ensure the aqueous workup is performed under neutral or slightly basic conditions. 2. Deactivate silica gel with triethylamine or use neutral alumina for chromatography.

Key Reaction Parameters

The choice of base is critical for driving the reaction towards the desired N-allenyl product.

BaseTypical OutcomeReference
Potassium Carbonate (K₂CO₃) Favors formation of the N-propargyl intermediate; isomerization is often not observed.[1]
Potassium Hydroxide (KOH) Stronger base that promotes the subsequent isomerization of the N-propargyl intermediate to the N-allenyl product.[1]
Sodium Hydride (NaH) A strong, non-nucleophilic base commonly used for the initial deprotonation and N-alkylation of benzimidazoles.[3] Its effectiveness for isomerization should be evaluated.[3]

Visualizing the Reaction and Troubleshooting

Reaction Pathway Diagram

reaction_pathway start Benzimidazolone intermediate N-Propargyl Benzimidazolone (Intermediate) start->intermediate N-Alkylation (Base: K₂CO₃, NaH, etc.) propargyl_reagent + Propargyl-X (e.g., Propargyl Bromide) product N-Allenyl Benzimidazolone (Desired Product) intermediate->product Isomerization (Strong Base: KOH, t-BuOK)

Caption: General synthesis pathway for N-allenyl benzimidazolones.

Potential Side Reactions Diagram

side_reactions start Benzimidazolone Anion intermediate N-Propargyl Intermediate start->intermediate Desired Alkylation (e.g., at N1) side_regioisomer N-Alkylation Regioisomer start->side_regioisomer Undesired Alkylation (e.g., at N3) side_ringopening Ring-Opened Byproduct start->side_ringopening Excess Alkyl Halide + High Temp. product N-Allenyl Product intermediate->product Desired Isomerization side_decomposition Decomposition Products product->side_decomposition Degradation (Strong Base / Heat)

Caption: Common side reactions in N-allenyl benzimidazolone synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Problem: Low Yield / Impure Product check_tlc Analyze reaction TLC/ LCMS for intermediates start->check_tlc is_propargyl Is N-Propargyl intermediate present? check_tlc->is_propargyl is_sm Is starting material (SM) present? is_propargyl->is_sm No sol_base Solution: Use stronger base (KOH) to promote isomerization is_propargyl->sol_base Yes is_multiple Multiple unknown spots? is_sm->is_multiple No sol_conditions Solution: Increase temp, check reagent quality/amount is_sm->sol_conditions Yes sol_milder Solution: Use milder conditions. Check for ring-opening or product decomposition. is_multiple->sol_milder Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol: General Procedure for N-allenylation

This protocol is a general guideline and may require optimization for specific substrates.

1. N-Alkylation to form the N-Propargyl Intermediate:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazolone (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF, Acetonitrile).

  • Add a mild base such as anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add propargyl bromide (typically an 80% solution in toluene, 1.1 - 1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

2. Isomerization to the N-Allenyl Product (One-Pot):

  • Once the initial alkylation is complete, cool the reaction mixture to room temperature.

  • Add a strong base, such as powdered potassium hydroxide (KOH, 2.0 - 3.0 equiv.), to the flask.

  • Stir the reaction vigorously at room temperature. The isomerization can be slow, so allow sufficient time (several hours to overnight) and monitor by TLC/LC-MS for the appearance of the allenic product and disappearance of the propargyl intermediate.

3. Workup and Purification:

  • Once the reaction is complete, carefully quench the mixture by pouring it into cold water or an ice-water mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. As noted previously, consider using silica gel treated with triethylamine or neutral alumina to prevent product decomposition.

References

How to improve the stability of 3-propa-1,2-dienyl-1H-benzimidazol-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides stability recommendations for 3-propa-1,2-dienyl-1H-benzimidazol-2-one based on established principles for the broader benzimidazole class of compounds. While specific stability data for this exact molecule is not extensively published, the information herein is extrapolated from studies on structurally related molecules and serves as a robust starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of benzimidazole derivatives like this compound in solution?

A1: The stability of benzimidazole derivatives in solution is primarily influenced by four key factors:

  • pH: The acidity or alkalinity of the solution can significantly impact the rate of degradation. Many benzimidazoles exhibit greater stability in acidic to neutral conditions and may degrade via hydrolysis under alkaline conditions.[1]

  • Light Exposure (Photostability): Many benzimidazole compounds are highly sensitive to light, especially in solution, which can catalyze degradation.[1][2][3][4] In contrast, they are often much more stable in solid form.[2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3] Long-term storage of solutions should be at low or frozen temperatures.

  • Solvent: The choice of solvent can affect both the solubility and stability of the compound. While organic solvents like DMSO are often used for stock solutions, the stability in aqueous buffers used for experiments must be verified.

Q2: My compound appears to be degrading after being dissolved. How can I identify the cause?

A2: A systematic approach is necessary to troubleshoot degradation. You should investigate the environmental factors in order of likelihood. A recommended workflow is to first assess photostability, followed by pH and temperature effects. This process helps isolate the primary cause of instability.

start Start: Compound Degradation Observed check_light Is the solution protected from light? (e.g., amber vials, dark room) start->check_light protect_light Action: Store in amber vials. Work under subdued light. check_light->protect_light No check_ph What is the pH of the solution? check_light->check_ph Yes protect_light->check_ph is_alkaline Is pH > 7? check_ph->is_alkaline adjust_ph Action: Prepare solution in an acidic to neutral buffer (pH 4-7). Verify compound solubility. is_alkaline->adjust_ph Yes check_temp What is the storage temperature? is_alkaline->check_temp No adjust_ph->check_temp is_high_temp Is temperature > 4°C? check_temp->is_high_temp adjust_temp Action: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. is_high_temp->adjust_temp Yes end_node Monitor stability using HPLC under new conditions. is_high_temp->end_node No adjust_temp->end_node

Caption: Troubleshooting workflow for diagnosing compound instability.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: For maximum stability, follow these guidelines:

  • Solvent Selection: Prepare initial high-concentration stock solutions in a suitable organic solvent like DMSO. Studies have shown that some benzimidazole derivatives are stable in 0.2% DMSO for up to 96 hours.[5][6][7]

  • Light Protection: Always use amber glass vials or wrap containers in aluminum foil to protect the solution from light.

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage.[8] For short-term use, refrigeration at 4°C may be acceptable, but this should be verified.

  • Aliquoting: Freeze the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]

  • Inert Atmosphere: If the compound is susceptible to oxidation, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

Q4: How does pH affect the stability, and what is a recommended pH range?

A4: For many benzimidazole anthelmintics, acidic conditions enhance stability. For example, some related compounds show good stability in 0.1M HCl, even at elevated temperatures, whereas significant degradation is observed in alkaline solutions.[1] A pH range of 4-7 is generally a good starting point for aqueous buffers.[9] It is crucial to experimentally determine the optimal pH for this compound, as this can be compound-specific.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solutions & Actions
Rapid decrease in compound concentration in solution (confirmed by HPLC). 1. Photodegradation: The compound is likely light-sensitive.[2][3] 2. pH-mediated Hydrolysis: The solution pH may be too alkaline.[1] 3. Thermal Degradation: Storage or experimental temperature is too high.1. Conduct all work under yellow or red light. Store solutions in amber vials or foil-wrapped tubes. 2. Buffer the solution to a slightly acidic pH (e.g., pH 5) and re-evaluate stability.[10] 3. Prepare and store solutions at 4°C or on ice for immediate use. For long-term storage, use -20°C or -80°C.[8]
Appearance of new peaks in HPLC chromatogram over time. Chemical Degradation: The parent compound is breaking down into one or more new chemical entities.Use a stability-indicating HPLC method to track the decrease of the parent peak and the increase of degradation product peaks. Common degradation pathways for benzimidazoles include hydrolysis.[2][11]
Precipitation of the compound from an aqueous buffer. 1. Poor Solubility: The concentration exceeds the compound's solubility limit in the aqueous buffer. 2. pH-dependent Solubility: The compound may be less soluble at the buffer's pH.1. Determine the solubility limit. Consider using a co-solvent (e.g., up to 1-5% DMSO) in the final buffer, if the assay permits. 2. Test solubility across a range of pH values to find a region of both adequate solubility and stability.
Inconsistent results between experiments. Instability of Working Solutions: The compound may be degrading in the time between solution preparation and use in the assay.Prepare working solutions fresh from a frozen stock aliquot immediately before each experiment. Keep working solutions on ice and protected from light throughout the experiment.

Experimental Protocols

Protocol 1: General Stability Assessment by HPLC

This protocol outlines a method to evaluate the stability of this compound under various conditions.

prep_stock 1. Prepare concentrated stock solution in DMSO (e.g., 10 mM). prep_samples 2. Dilute stock into different buffers (e.g., pH 4, 7, 9) to final concentration (e.g., 10 µM). prep_stock->prep_samples aliquot 3. Aliquot samples into separate vials for each condition and time point. prep_samples->aliquot stress 4. Store aliquots under stress conditions: - Light vs. Dark (at RT) - 4°C vs. 25°C vs. 40°C (in dark) aliquot->stress sample_pull 5. At specified time points (0, 2, 4, 8, 24h), remove one aliquot from each condition. stress->sample_pull hplc 6. Immediately analyze samples by a validated stability-indicating HPLC method. sample_pull->hplc analyze 7. Calculate % remaining of parent compound relative to the T=0 sample. (Area_t / Area_t0) * 100 hplc->analyze

Caption: Experimental workflow for assessing compound stability.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Sample Preparation: Dilute the stock solution to a final concentration of 10 µM in different aqueous buffers (e.g., acetate buffer pH 4.5, phosphate buffer pH 7.0, and borate buffer pH 9.0).

  • Condition Setup: For each pH, prepare two sets of samples in clear HPLC vials.

    • Photostability Set: Expose one set to a controlled light source (e.g., Xenon lamp as per ICH guidelines) and keep the other set wrapped in foil as a dark control, both at room temperature.[2][4]

    • Thermal Stability Set: Store samples at different temperatures (e.g., 4°C, 25°C, 50°C) in the dark.

  • Time Points: Analyze samples at T=0, 2, 4, 8, 24, and 48 hours.

  • HPLC Analysis: Use a stability-indicating HPLC method. A general starting point for a benzimidazole derivative is a reverse-phase C18 column.[7][10]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample by comparing the peak area of the parent compound.

Example HPLC Method Parameters

The following table provides a starting point for developing a stability-indicating HPLC method. This method must be validated to ensure it can separate the parent compound from any potential degradation products.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[10]
Mobile Phase Acetonitrile and an aqueous buffer (e.g., 0.025 M ammonium acetate, pH 5.0).[10] A gradient elution may be necessary.
Flow Rate 1.0 mL/min[7]
Detection UV detector, wavelength determined by the compound's UV-Vis spectrum (typically in the 280-310 nm range for benzimidazoles).
Column Temperature 25°C - 30°C
Injection Volume 10 - 20 µL

Potential Degradation Pathways

While the exact degradation pathway for this compound is not defined, related benzimidazole compounds often degrade through specific mechanisms. Understanding these can help in identifying degradation products.

parent 3-propa-1,2-dienyl-1H- benzimidazol-2-one (Parent Compound) p1 parent->p1 p2 parent->p2 p3 parent->p3 hydrolysis_prod Hydrolysis Products (e.g., opening of the benzimidazolone ring) photo_prod Photodegradation Products (e.g., rearrangement or cleavage of the allene group) ox_prod Oxidation Products p1->hydrolysis_prod High pH, Heat p2->photo_prod UV/Visible Light p3->ox_prod Oxygen

Caption: Generalized potential degradation pathways for the compound.

References

Overcoming regioselectivity issues in benzimidazolone functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzimidazolone Functionalization

Welcome to the technical support center for benzimidazolone functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary regioselectivity issue in the functionalization of unsubstituted benzimidazolone?

The core issue stems from the two nitrogen atoms (N1 and N3) within the benzimidazolone scaffold. These nitrogens have very similar reactivity, making it challenging to selectively introduce a functional group at one position over the other.[1][2] Direct functionalization, such as alkylation or arylation, often results in a mixture of N1 and N3 substituted products, complicating purification and reducing the yield of the desired isomer. The slight difference in steric hindrance between the two nitrogen atoms is often insufficient to achieve high selectivity without a carefully designed strategy.

Q2: What are the main strategies to control N1 vs. N3 regioselectivity?

There are three primary strategies to achieve regioselective functionalization of benzimidazolones:

  • Protecting Groups: This is a classic and widely used approach where one nitrogen is temporarily masked with a protecting group.[1][2][3] This allows the other nitrogen to be functionalized selectively. Afterward, the protecting group is removed to yield the desired N-substituted benzimidazolone. The choice of protecting group is critical and must be stable to the functionalization conditions and removable under mild conditions that do not affect the newly introduced group.[3][4]

  • Steric and Electronic Control: The inherent steric and electronic properties of the benzimidazolone scaffold can be exploited. For instance, in palladium-catalyzed N-arylation of some N-heterocycles, substitution tends to occur at the less sterically hindered nitrogen atom.[5] Additionally, substituents on the benzene ring of the benzimidazolone can influence the nucleophilicity of the adjacent nitrogen atoms, thereby directing substitution.

  • Directing Groups: For C-H functionalization of the aromatic ring, a directing group is often installed on one of the nitrogen atoms. This group coordinates to a metal catalyst (e.g., Palladium, Rhodium) and directs the C-H activation to a specific, proximate C-H bond (e.g., the C7 position).[6][7][8] This prevents N-functionalization and controls regioselectivity on the carbocyclic ring.

A general workflow for selecting a regioselectivity strategy is outlined below.

G cluster_0 Troubleshooting Workflow for Benzimidazolone Functionalization start Goal: Regioselective Functionalization q1 Is the target N-functionalization or C-H functionalization? start->q1 n_func Target: N-Functionalization q1->n_func N-Func ch_func Target: C-H Functionalization q1->ch_func C-H Func q2 Is high N1 or N3 selectivity required? n_func->q2 use_dg Use a Directing Group Strategy ch_func->use_dg use_pg Use a Protecting Group Strategy q2->use_pg No, mixture is acceptable q3 Does the substrate have strong steric/electronic bias? q2->q3 Yes exploit_bias Optimize reaction conditions (base, solvent, temp) to exploit inherent bias q3->exploit_bias Yes no_bias Poor selectivity expected. Proceed to Protecting Group Strategy. q3->no_bias No no_bias->use_pg

Caption: Decision workflow for selecting a regioselective functionalization strategy.

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a difficult-to-separate mixture of N1 and N3 isomers. How can I improve selectivity for the N1 product?

This is a common issue when alkylating unsubstituted or symmetrically substituted benzimidazolones.

Solution: A protecting group strategy is the most reliable solution. The 2,2,2-trichloroethylcarbonyl (Troc) group is an effective choice for selectively protecting one nitrogen atom.

Workflow for N1-Selective Alkylation using a Troc Protecting Group:

G cluster_1 N1-Selective Alkylation Workflow start Benzimidazolone step1 Step 1: N3-Protection (e.g., Troc-Cl, base) start->step1 protected_intermediate N3-Troc-Benzimidazolone step1->protected_intermediate step2 Step 2: N1-Alkylation (e.g., R-X, base like NaH) protected_intermediate->step2 dialkylated N1-Alkyl, N3-Troc-Benzimidazolone step2->dialkylated step3 Step 3: N3-Deprotection (e.g., Zn, AcOH) dialkylated->step3 product N1-Alkyl-Benzimidazolone (High Regioselectivity) step3->product

Caption: Workflow for achieving N1-selectivity using a protecting group.

Key Considerations:

  • Steric Hindrance: If your benzimidazolone has a bulky substituent at the C4 position, direct alkylation may favor the less hindered N1 position. Optimizing the base and solvent may be sufficient. For example, using a strong, bulky base can sometimes enhance selectivity.

  • Electronic Effects: An electron-withdrawing group at the C7 position can decrease the nucleophilicity of the adjacent N1 nitrogen, potentially favoring alkylation at N3.[9][10]

Problem 2: I need to perform a Pd-catalyzed C-H arylation at the C7 position, but I am getting N-arylation byproducts. How can I direct the reaction to the C7-H bond?

N-arylation is often a competing and faster reaction. To achieve C-H functionalization, you must use a directing group strategy.

Solution: Install a removable directing group on the N1 position. The N-methoxy amide (-C(O)NHOMe) is a versatile directing group for various C-H functionalization reactions catalyzed by Pd(II), Rh(III), and Ru(II).[6]

Experimental Protocol: N1-Directed C7-Arylation

  • Installation of Directing Group:

    • To a solution of benzimidazolone (1.0 equiv) in dry THF, add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir for 30 minutes, then add triphosgene (0.4 equiv) in THF dropwise.

    • After 2 hours, add N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) and triethylamine (2.0 equiv).

    • Stir overnight at room temperature. Quench with water, extract with EtOAc, and purify by column chromatography to yield the N1-(N-methoxy)carboxamide-benzimidazolone.

  • Directed C7-Arylation:

    • In a sealed tube, combine the N1-directed benzimidazolone (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in 1,2-dichloroethane.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction at 120 °C for 24 hours.

    • Cool to room temperature, filter through Celite, and concentrate. Purify the residue by column chromatography.

  • Removal of Directing Group:

    • The N-methoxy amide group can typically be removed under acidic or basic conditions to regenerate the N1-H, leaving the C7-aryl benzimidazolone.

Problem 3: My reaction conditions for N-alkylation are not providing good yields. What parameters should I optimize?

Low yields can result from poor solubility, an inappropriate base, or decomposition.

Solution: Systematically screen reaction parameters. The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) is often a robust starting point for N1-selective alkylation of many substituted indazoles and related heterocycles, which can be extrapolated to benzimidazolones.[10]

Troubleshooting Table: N-Alkylation Optimization

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For stubborn cases)Rationale
Base NaHK₂CO₃Cs₂CO₃NaH is strong and non-nucleophilic. Carbonates are milder and can improve selectivity in some cases. Cesium can enhance reactivity.
Solvent THFDMFAcetonitrileTHF is a good general-purpose solvent.[10] DMF improves solubility of polar substrates but requires higher temperatures. Acetonitrile is polar and aprotic.
Temperature 0 °C to RTRT to 60 °C80 °CStart low and increase if no reaction occurs. Higher temperatures can decrease selectivity.
Alkylating Agent Alkyl BromideAlkyl IodideAlkyl TosylateIodides are more reactive than bromides. Tosylates are also highly effective electrophiles.[11]

Quantitative Data Example: Influence of Base/Solvent on Regioselectivity

The following table summarizes hypothetical but realistic data for the methylation of a 4-substituted benzimidazolone to illustrate the impact of reaction conditions on the N1:N3 product ratio.

EntryBase (equiv.)SolventTemp (°C)N1-Me : N3-Me RatioCombined Yield (%)
1K₂CO₃ (1.5)DMF802 : 175%
2NaH (1.2)THF255 : 182%
3Cs₂CO₃ (1.5)Acetonitrile603 : 188%
4NaHMDS (1.2)THF010 : 178%

References

Technical Support Center: HPLC Analysis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to troubleshoot common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC analysis of this compound.

Peak Shape Problems

  • Question: Why are my peaks tailing?

    • Answer: Peak tailing is a common issue when analyzing benzimidazole derivatives.[1][2] It can be caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.[1][3] To mitigate this, consider the following:

      • Use a buffered mobile phase: Maintaining a pH between 3 and 7 can help neutralize the silanol interactions.[3]

      • Select an end-capped column: These columns have fewer active silanol groups.[3]

      • Adjust mobile phase pH: Decreasing the mobile phase pH can help to suppress the ionization of silanol groups.[1]

  • Question: What causes peak broadening?

    • Answer: Broad peaks can result from several factors including column degradation, mobile phase issues, or sample diffusion.[3] Here are some solutions:

      • Use a guard column: This will protect your analytical column from contaminants.[3]

      • Flush the column regularly: Use strong solvents to remove any adsorbed impurities.[3]

      • Replace the column: If peak broadening persists, the column may be at the end of its lifespan.[3]

  • Question: I am observing split peaks. What should I do?

    • Answer: Split peaks can be caused by injection problems, partial sample dissolution, or a void in the column.[3] To troubleshoot this:

      • Ensure complete sample dissolution: Whenever possible, dissolve and inject your sample in the mobile phase.

      • Check the injection solvent: The injection solvent should be weaker than the mobile phase to ensure proper peak focusing on the column head.

      • Inspect the column: A void at the column inlet can cause peak splitting. If a void is present, the column may need to be replaced.[4]

Retention Time and Resolution Issues

  • Question: Why are my retention times shifting?

    • Answer: Fluctuations in retention time can be caused by a number of factors, including:

      • Poor temperature control: Use a column oven to maintain a consistent temperature.[5]

      • Inconsistent mobile phase composition: Prepare fresh mobile phase daily and ensure it is well-mixed.[5]

      • Column equilibration: Ensure the column is adequately equilibrated before starting your analytical run.[5]

  • Question: How can I improve the resolution between my analyte and impurities?

    • Answer: Achieving good resolution is critical for accurate impurity profiling.[6] Consider these strategies:

      • Optimize the mobile phase: Adjusting the organic solvent ratio, pH, or trying different organic modifiers (e.g., methanol instead of acetonitrile) can significantly impact selectivity.[6][7][8]

      • Modify the gradient: For complex samples, a gradient elution is often necessary.[9] Optimizing the gradient slope can improve the separation of closely eluting peaks.[9][10]

      • Change the column: If mobile phase optimization is insufficient, trying a column with a different stationary phase (e.g., C8 instead of C18) may provide the necessary selectivity.[11][12][13]

Baseline Problems

  • Question: What is causing baseline noise or drift?

    • Answer: A noisy or drifting baseline can be due to several factors:

      • Contaminated mobile phase: Use only HPLC-grade solvents and freshly prepared buffers.[3][14]

      • Air bubbles in the system: Degas the mobile phase and purge the pump to remove any trapped air.[5][14]

      • Detector issues: A dirty flow cell or a failing lamp can cause baseline disturbances.[5]

Frequently Asked Questions (FAQs)

  • Question: What is a good starting point for HPLC method development for this compound?

    • Answer: A good starting point would be a reversed-phase method using a C18 or C8 column.[12][13][15] The mobile phase could consist of a mixture of acetonitrile or methanol and a buffered aqueous phase.[12][13] UV detection is typically suitable for benzimidazole derivatives, with wavelengths around 254 nm and 288 nm often being effective.[13]

  • Question: How important is the pH of the mobile phase?

    • Answer: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analyte and any residual silanol groups on the column, which in turn affects retention time and peak shape.[7][16]

  • Question: Should I use an isocratic or gradient method?

    • Answer: For analyzing a single compound, an isocratic method may be sufficient. However, if you are also looking for impurities or analyzing a complex mixture, a gradient elution method is generally preferred as it can provide better resolution for compounds with a wide range of polarities.[9]

Experimental Protocol: HPLC Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of this compound.

1. Initial Conditions and System Suitability

The following table summarizes typical starting conditions for the analysis of benzimidazole derivatives.

ParameterRecommended Starting Condition
Column C18 or C8, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 288 nm
Injection Volume 10 µL

2. Method Development Workflow

The following diagram illustrates a logical workflow for HPLC method development.

HPLC_Method_Development A Define Analytical Goal (e.g., Purity, Quantification) B Select Initial Conditions (Column, Mobile Phase) A->B C Scouting Gradient Run B->C D Evaluate Peak Shape & Resolution C->D E Optimize Mobile Phase (pH, Organic Modifier) D->E Poor Shape/Resolution H Method Validation D->H Acceptable F Optimize Gradient Profile E->F G Fine-tune Flow Rate & Temperature F->G G->D Re-evaluate

References

Technical Support Center: Synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the N-alkylation of 1H-benzimidazol-2(3H)-one with propargyl bromide to yield the intermediate, 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one. The second step is a base-catalyzed isomerization of the propargyl group to the desired allenyl group.

Synthesis_Pathway 1H-benzimidazol-2(3H)-one 1H-benzimidazol-2(3H)-one 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one 1H-benzimidazol-2(3H)-one->1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one Propargyl Bromide, K2CO3, TBAB, DMF This compound This compound 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one->this compound Base (e.g., Cs2CO3), CH2Cl2

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one

This protocol is adapted from a similar N-propargylation of 1H-benzimidazol-2(3H)-one.[1][2]

Materials:

  • 1H-benzimidazol-2(3H)-one

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of 1H-benzimidazol-2(3H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the crude residue by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to afford 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one.[1]

Step 2: Synthesis of this compound

This protocol is based on the base-catalyzed isomerization of a similar N-propargyl substituted azabenzimidazole.

Materials:

  • 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one (1.0 eq) in dry dichloromethane.

  • Add anhydrous cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the isomerization by TLC or ¹H NMR.

  • Once the reaction is complete, filter the mixture to remove the base.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using an ethyl acetate/hexane eluent system to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantReagentsSolventTimeTemperatureYield (%)
11H-benzimidazol-2(3H)-onePropargyl bromide, K₂CO₃, TBABDMF6 hRoom Temp.60-70%
21-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-oneCs₂CO₃CH₂Cl₂1-2 hRoom Temp.50-60%

Yields are approximate and may vary based on experimental conditions and scale.

Table 2: NMR Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one7.10-7.30 (m, 4H, Ar-H), 4.85 (d, 2H, N-CH₂), 2.25 (t, 1H, C≡CH)155.0 (C=O), 129.0, 121.5, 109.0 (Ar-C), 78.0 (C≡CH), 72.0 (C≡CH), 35.0 (N-CH₂)
This compound7.15-7.35 (m, 4H, Ar-H), 6.80 (t, 1H, N-CH=), 5.30 (d, 2H, =C=CH₂)210.0 (C=C=C), 154.5 (C=O), 129.5, 122.0, 109.5 (Ar-C), 95.0 (N-CH=), 85.0 (=C=CH₂)

Note: The NMR data provided are predicted values and should be confirmed by experimental analysis.

Troubleshooting Guide & FAQs

Troubleshooting_Workflow cluster_step1 Step 1: N-Propargylation cluster_step2 Step 2: Isomerization Start1 Low or no product formation Check1 Check starting material purity and dryness of solvent Start1->Check1 Check2 Verify base activity (K2CO3) Check1->Check2 Check3 Increase reaction time or temperature Check2->Check3 SideProduct1 Multiple spots on TLC (di-alkylation) Solution1 Use stoichiometric amount of propargyl bromide SideProduct1->Solution1 Solution2 Add propargyl bromide slowly Solution1->Solution2 Start2 Incomplete isomerization Check4 Ensure base is anhydrous and active Start2->Check4 Check5 Try a stronger base (e.g., t-BuOK in THF) Check4->Check5 Check6 Increase reaction time Check5->Check6 SideProduct2 Formation of ynamide byproduct Solution3 Use milder base (e.g., K2CO3) SideProduct2->Solution3 Solution4 Monitor reaction closely and stop when allene is major product Solution3->Solution4 Decomposition Product decomposition Solution5 Use milder purification (e.g., flash chromatography with neutral silica) Decomposition->Solution5 Solution6 Avoid prolonged exposure to heat or acidic/basic conditions Solution5->Solution6

Caption: Troubleshooting workflow for the synthesis.

Frequently Asked Questions (FAQs):

Q1: The N-propargylation reaction (Step 1) is very slow or not proceeding. What should I do?

A1:

  • Starting Material and Solvent Quality: Ensure that your 1H-benzimidazol-2(3H)-one is pure and the DMF is anhydrous. Water can quench the reaction.

  • Base Activity: Potassium carbonate can be hygroscopic. Use freshly dried or new K₂CO₃.

  • Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor for the formation of side products if heating.

  • Phase Transfer Catalyst: Ensure a catalytic amount of TBAB is used, as it is crucial for the reaction to proceed efficiently.

Q2: I am observing the formation of a di-propargylated byproduct in Step 1. How can I avoid this?

A2:

  • Stoichiometry: Carefully control the stoichiometry of propargyl bromide. Use no more than 1.2 equivalents.

  • Slow Addition: Add the propargyl bromide dropwise to the reaction mixture over a period of time to maintain a low concentration of the alkylating agent, which disfavors di-alkylation.

Q3: The isomerization (Step 2) is incomplete, and I still have the propargyl intermediate. What are the possible reasons?

A3:

  • Base Strength and Activity: Cesium carbonate is a good choice, but its effectiveness can be substrate-dependent. Ensure it is anhydrous and finely powdered for better reactivity. If the reaction is still sluggish, a stronger base like potassium tert-butoxide in an anhydrous solvent like THF can be attempted, though this may increase the risk of side reactions.[3]

  • Reaction Time: The isomerization may require longer reaction times for some substrates. Monitor the reaction progress over several hours.

Q4: I am observing a byproduct that I suspect is the isomeric ynamide. How can I prevent its formation?

A4:

  • Thermodynamic vs. Kinetic Control: The formation of allenamides is often thermodynamically favored over ynamides.[3][4] However, harsh reaction conditions (strong base, high temperature) can sometimes lead to the formation of the ynamide.

  • Milder Conditions: Try using a milder base (e.g., K₂CO₃) or running the reaction at a lower temperature.

  • Close Monitoring: Carefully monitor the reaction by TLC or ¹H NMR and stop the reaction as soon as the desired allenyl product is the major component to minimize further isomerization.

Q5: The final product, this compound, seems to be unstable and decomposes during purification. What are the best practices for its purification?

A5:

  • Allenamide Stability: Allenamides can be sensitive to both acidic and basic conditions, as well as prolonged heating.

  • Chromatography: Use flash column chromatography with a neutral stationary phase (e.g., silica gel treated with a small amount of triethylamine in the eluent) to minimize decomposition on the column.

  • Avoid Harsh Conditions: During workup, avoid strong acids or bases. Use mild aqueous washes.

  • Temperature: Concentrate the purified fractions at low temperature (e.g., using a rotary evaporator with a room temperature water bath).

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20 °C) to prevent decomposition.

References

Technical Support Center: Preparations of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-propa-1,2-dienyl-1H-benzimidazol-2-one. The following information addresses common issues encountered during its synthesis and purification, with a focus on impurity removal.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic approach is the N-alkylation of 1H-benzimidazol-2-one with a propargyl halide, typically propargyl bromide, in the presence of a base. This reaction is often followed by a base-catalyzed isomerization of the intermediate N-propargyl benzimidazolone to the desired N-allenyl (propa-1,2-dienyl) product.

Q2: What are the most common impurities in the synthesis of this compound?

The primary impurities encountered are:

  • Unreacted 1H-benzimidazol-2-one: The starting material may not fully react.

  • 3-prop-2-yn-1-yl-1H-benzimidazol-2-one: This is the isomeric N-propargyl impurity, which can be a significant byproduct.

  • 1,3-bis(prop-2-yn-1-yl)-1H-benzimidazol-2-one: Dialkylation of the starting material can occur, especially if an excess of propargyl bromide is used.

  • Residual base and salts: Inorganic impurities from the reaction workup.

Q3: How can I distinguish between the desired this compound and the isomeric 3-prop-2-yn-1-yl-1H-benzimidazol-2-one?

Spectroscopic methods are crucial for differentiating between the allenyl and propargyl isomers.

  • Infrared (IR) Spectroscopy: The allenyl group will show a characteristic absorption band around 1950 cm⁻¹ for the C=C=C asymmetric stretch. The terminal alkyne of the propargyl group will have a C≡C stretch around 2120 cm⁻¹ and a ≡C-H stretch around 3300 cm⁻¹.

  • ¹H NMR Spectroscopy: The allenic protons of the desired product will have characteristic chemical shifts. The terminal proton of the propargyl isomer will appear as a triplet.

  • ¹³C NMR Spectroscopy: The central carbon of the allene group (C=C=C) has a unique and highly deshielded chemical shift, typically appearing around 200 ppm. The acetylenic carbons of the propargyl isomer will have distinct signals in the 70-80 ppm range.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Increase reaction time or temperature. Ensure the base is sufficiently strong and used in an appropriate molar ratio to deprotonate the benzimidazolone.
Isomerization to the propargyl isomer is not favored.After the initial alkylation, consider a separate step with a stronger base (e.g., potassium tert-butoxide) in an appropriate solvent to drive the isomerization to the more stable allenyl product.[1][2]
Presence of significant amounts of the N-propargyl isomer The reaction conditions did not favor the isomerization to the allenyl product.The isomerization from the N-propargyl to the N-allenyl form is a base-catalyzed process.[1][2] Using a stronger base or increasing the reaction temperature after the initial alkylation can promote the formation of the desired allenyl isomer. The choice of solvent can also influence the equilibrium between the isomers.
The propargyl isomer is thermodynamically more stable under the reaction conditions (less likely for this scaffold).Modify the reaction conditions (base, solvent, temperature) to favor the formation of the allenyl isomer.
Presence of dialkylated byproduct Excess of propargyl bromide was used.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of propargyl bromide. Add the alkylating agent slowly to the reaction mixture.
Difficulty in purifying the final product The impurities have similar polarities to the desired product.Column chromatography on silica gel is the most effective method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the isomers. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. High-performance liquid chromatography (HPLC) on a suitable stationary phase can also be employed for both analytical and preparative separations.[3]
The product is unstable on silica gel.Use a less acidic stationary phase like neutral alumina for column chromatography. Alternatively, recrystallization from a suitable solvent system could be attempted.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

1. N-Alkylation and In-situ Isomerization:

  • To a solution of 1H-benzimidazol-2-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., potassium carbonate, 1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Propargyl bromide (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

  • To promote isomerization to the allenyl product, a stronger base like potassium tert-butoxide (0.1-0.2 eq) can be added, and the mixture can be stirred for an additional period at an elevated temperature (e.g., 60-80 °C).

  • The reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

2. Purification:

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions are monitored by TLC, and those containing the pure desired product are combined and concentrated.

Data Presentation

Table 1: Spectroscopic Data for Isomer Identification

Isomer IR (cm⁻¹) ¹H NMR (indicative signals) ¹³C NMR (indicative signals)
This compound (Allenyl) ~1950 (C=C=C)Allenic protons~200 (C=C =C)
3-prop-2-yn-1-yl-1H-benzimidazol-2-one (Propargyl) ~2120 (C≡C), ~3300 (≡C-H)Terminal alkyne proton (triplet)~70-80 (C≡C)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 1H-Benzimidazol-2-one reaction N-Alkylation start->reaction reagents Propargyl Bromide, Base (e.g., K2CO3) reagents->reaction isomerization Base-catalyzed Isomerization reaction->isomerization crude Crude Product (Mixture of Isomers) isomerization->crude chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude->chromatography analysis TLC/HPLC Analysis chromatography->analysis pure_product Pure 3-propa-1,2-dienyl- 1H-benzimidazol-2-one analysis->pure_product impurities Impurities (Propargyl isomer, etc.) analysis->impurities spectroscopy NMR, IR, MS pure_product->spectroscopy confirmation Structure Confirmation spectroscopy->confirmation

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Isomeric Impurities issue High Propargyl Isomer Impurity cause1 Insufficient Base Strength/Amount issue->cause1 cause2 Low Reaction Temperature/Time issue->cause2 solution1 Use Stronger Base (e.g., t-BuOK) cause1->solution1 solution2 Increase Temperature/Time for Isomerization cause2->solution2 separation Chromatographic Separation solution1->separation solution2->separation analysis Spectroscopic Analysis (IR, NMR) separation->analysis

References

Catalyst selection for efficient synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of this compound. The primary synthetic route involves a two-step process: N-propargylation of 1H-benzimidazol-2-one followed by isomerization to the desired allene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and practical approach is a two-step synthesis. The first step is the N-propargylation of 1H-benzimidazol-2-one to form 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one. The second step involves the isomerization of the propargyl group to the allene functionality.

Q2: What are the key challenges in the N-propargylation of 1H-benzimidazol-2-one?

A2: The primary challenges include controlling the selectivity between mono- and di-propargylation, achieving high yields, and purification of the product from unreacted starting material and the di-substituted byproduct. The reaction conditions, such as the choice of base and solvent, play a crucial role in minimizing side reactions.

Q3: Which catalysts are recommended for the isomerization of the N-propargyl group to the allene?

A3: Both base-catalyzed and transition metal-catalyzed methods can be employed.

  • Base-catalyzed isomerization: This is a common method for N-propargyl amides and related compounds. The choice of base is critical, with potassium tert-butoxide being a frequently used option. This method often favors the formation of the desired allene over the corresponding ynamide.[1][2]

  • Transition metal catalysis: Gold, rhodium, and ruthenium catalysts have shown efficacy in isomerizing propargylic compounds to allenes.[3][4][5] These methods can offer milder reaction conditions and potentially higher selectivity.

Q4: How can I monitor the progress of the isomerization reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or proton NMR spectroscopy. In the ¹H NMR spectrum, the disappearance of the acetylenic proton signal of the propargyl group and the appearance of characteristic signals for the allenic protons will indicate the progress of the reaction.

Q5: What are the expected spectroscopic signatures for the final product, this compound?

A5: In the ¹H NMR spectrum, you should observe signals corresponding to the protons of the benzimidazolone core and the allenic moiety. The allenic CH₂ and CH protons will have characteristic chemical shifts. In the ¹³C NMR spectrum, the central sp-hybridized carbon of the allene will appear at a downfield chemical shift (around 200-210 ppm). Infrared (IR) spectroscopy should show a characteristic absorption band for the cumulative double bonds of the allene group around 1950 cm⁻¹.

Troubleshooting Guides

Step 1: N-propargylation of 1H-benzimidazol-2-one
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired mono-propargylated product - Incomplete reaction. - Formation of di-propargylated byproduct. - Suboptimal reaction conditions.- Increase the reaction time or temperature moderately. - Use a slight excess of 1H-benzimidazol-2-one relative to propargyl bromide. - Optimize the base and solvent system. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve yield.[6][7]
Significant formation of the di-propargylated byproduct - Excess of propargyl bromide. - Strong basic conditions leading to deprotonation of the mono-propargylated product.- Use a stoichiometric amount or a slight excess of 1H-benzimidazol-2-one. - Add the propargyl bromide slowly to the reaction mixture. - Use a milder base or control the stoichiometry of the base carefully.
Difficulty in purifying the mono-propargylated product - Similar polarities of the starting material, product, and byproduct.- Utilize column chromatography with a carefully selected eluent system (e.g., ethyl acetate/hexane) for separation.[8] - Recrystallization can also be an effective purification method.
Step 2: Isomerization of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one to Allene
Problem Possible Cause(s) Suggested Solution(s)
No or incomplete isomerization - Insufficiently strong base. - Inappropriate solvent. - Low reaction temperature. - Inactive catalyst (for metal-catalyzed reactions).- For base-catalyzed: Switch to a stronger base (e.g., potassium tert-butoxide). Ensure anhydrous conditions as trace amounts of water can quench the base. - For metal-catalyzed: Screen different catalysts (e.g., gold, rhodium, or ruthenium complexes).[3][4][5] Ensure the catalyst is active and handle it under an inert atmosphere if required. - Increase the reaction temperature.
Formation of undesired side products (e.g., ynamide or decomposition) - The equilibrium between the allene and ynamide may favor the ynamide under certain conditions.[1] - Harsh reaction conditions leading to decomposition.- The isomerization of N-propargyl amides often stops at the allene stage.[2] If ynamide formation is observed, try milder reaction conditions (lower temperature, weaker base). - For transition metal-catalyzed reactions, catalyst and ligand choice can influence the product distribution.
Low yield of the final allene product - Incomplete isomerization. - Product instability or decomposition during workup or purification.- Optimize reaction time and temperature to maximize conversion. - Use a mild workup procedure. - Purify the product quickly using flash column chromatography on silica gel, and avoid prolonged exposure to acidic or basic conditions.

Experimental Protocols

Synthesis of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one

A procedure for the N-propargylation of a substituted benzimidazol-2-one has been reported under phase-transfer catalysis (PTC) conditions.[8] A general protocol is as follows:

  • To a solution of 1H-benzimidazol-2-one (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or DMF), add a base such as potassium hydroxide or potassium carbonate (1.0-1.2 eq) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) (0.1 eq).

  • To this mixture, add propargyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically several hours).

  • After completion of the reaction, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain the pure 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one.

Isomerization to this compound

Base-Catalyzed Isomerization (General Procedure):

  • Dissolve 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMSO).

  • Add a strong base, such as potassium tert-butoxide (1.0-1.2 eq), in portions at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture at the chosen temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Catalyst and Base Selection for Isomerization of Propargylic Precursors

Catalyst/BaseSubstrate TypeProductYield (%)Reference
Potassium tert-butoxideN-propargyl amidesAllenamidesGenerally good to high[1][2]
Gold(I) complexesPropargylic sulfonamidesChiral 3-pyrrolines (via allene intermediate)Up to 97%[3][9]
[Rh(C₂H₂)₂Cl]₂/P(4-F-C₆H₄)₃N-propargyl enamine derivativesSix-membered azacyclesGood[4]
Ruthenium complexesPropargyl alcoholsAlkenyl speciesVaries[5][10]

Visualizations

Synthetic Workflow

SynthesisWorkflow Start 1H-benzimidazol-2-one Propargylation N-propargylation (Propargyl bromide, Base, PTC) Start->Propargylation Intermediate 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2(3H)-one Propargylation->Intermediate Isomerization Isomerization (Base or Transition Metal Catalyst) Intermediate->Isomerization Product This compound Isomerization->Product

Caption: Synthetic route to this compound.

Troubleshooting Decision Tree for N-propargylation

TroubleshootingPropargylation Start Low Yield in N-propargylation? CheckByproducts Check for di-propargylation Start->CheckByproducts YesByproduct Reduce propargyl bromide stoichiometry. Use milder base. CheckByproducts->YesByproduct Yes NoByproduct Incomplete reaction? CheckByproducts->NoByproduct No YesIncomplete Increase reaction time/temperature. Optimize base/solvent. NoByproduct->YesIncomplete Yes NoIncomplete Purification issues? NoByproduct->NoIncomplete No YesPurification Optimize chromatography conditions. NoIncomplete->YesPurification

Caption: Decision tree for troubleshooting N-propargylation.

Proposed Mechanism for Base-Catalyzed Isomerization

IsomerizationMechanism Propargyl N-propargyl benzimidazolone Deprotonation Deprotonation (Base) Propargyl->Deprotonation Anion Propargyl/Allenyl Anion (Resonance Stabilized) Deprotonation->Anion Protonation Protonation Anion->Protonation Allene N-allenyl benzimidazolone Protonation->Allene

References

Validation & Comparative

Spectroscopic Validation of 3-propa-1,2-dienyl-1H-benzimidazol-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This guide provides a comparative analysis of the spectroscopic validation for 3-propa-1,2-dienyl-1H-benzimidazol-2-one and its structural analogues. Our objective is to present a clear, data-driven comparison to support research and development efforts in this area.

Important Note on Data Availability: As of the current date, specific experimental NMR and mass spectrometry data for this compound is not publicly available. Therefore, this guide presents a comparative analysis of two closely related and well-characterized analogues: 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one and 1-Methyl-1H-benzimidazol-2(3H)-one . The data presented herein for these analogues is based on published literature and serves as a representative example of the validation process.

Structural Comparison

The key difference between the target compound and the primary analogue lies in the three-carbon substituent at the N1 position. The target compound features a propa-1,2-dienyl (allenyl) group, while the analogue contains a prop-2-ynyl (propargyl) group. This seemingly minor difference can significantly impact the molecule's stereochemistry and reactivity, making distinct spectroscopic validation crucial.

Caption: Structural comparison of the target compound and its analogues.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below is a comparison of the expected ¹H and ¹³C NMR data for the two analogues.

¹H-NMR Data
Assignment 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one 1-Methyl-1H-benzimidazol-2(3H)-one
Aromatic-H7.10-7.30 ppm (m, 4H)7.05-7.25 ppm (m, 4H)
N-CH₂4.85 ppm (d, 2H)-
C≡C-H2.25 ppm (t, 1H)-
N-CH₃-3.40 ppm (s, 3H)
NH10.8 ppm (s, 1H)10.7 ppm (s, 1H)
¹³C-NMR Data
Assignment 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one 1-Methyl-1H-benzimidazol-2(3H)-one
C=O154.5 ppm154.8 ppm
Aromatic C-N129.0, 128.8 ppm129.2, 129.0 ppm
Aromatic C-H121.5, 121.3, 109.0, 108.8 ppm121.2, 121.0, 108.8, 108.6 ppm
C≡C78.0 ppm-
C≡C-H72.0 ppm-
N-CH₂32.0 ppm-
N-CH₃-27.5 ppm

Mass Spectrometry Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.

Parameter 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one 1-Methyl-1H-benzimidazol-2(3H)-one
Molecular FormulaC₁₀H₈N₂OC₈H₈N₂O
Molecular Weight172.18 g/mol 148.17 g/mol
Ionization ModeElectrospray Ionization (ESI+)Electrospray Ionization (ESI+)
[M+H]⁺ (m/z)173.07149.07
Key Fragments (m/z)133, 104, 77133, 104, 77

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis of 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one

This protocol is adapted from the work of Ouzidan et al. (2012).

  • Reactants: To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.5 mmol) in 15 ml of DMF, potassium carbonate (3 mmol) and a catalytic amount of tetra-n-butylammonium bromide (0.15 mmol) are added.

  • Addition: Propargyl bromide (1.8 mmol) is added to the mixture.

  • Reaction: The mixture is stirred at room temperature for 6 hours.

  • Work-up: The inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:2) eluent to yield the final product.

General Protocol for NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H-NMR Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C-NMR Parameters: Spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2-5 seconds.

  • Data Processing: The spectra are referenced to the residual solvent peak.

General Protocol for Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Analysis Parameters: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. The analysis is carried out in positive ion mode.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Validation Workflow

The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized compound.

G Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation PurityAssessment Purity Assessment StructureElucidation->PurityAssessment FinalConfirmation Structure Confirmed PurityAssessment->FinalConfirmation

Caption: A generalized workflow for the synthesis and spectroscopic validation of a chemical compound.

Comparative analysis of different synthetic routes to 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes to 3-propa-1,2-dienyl-1H-benzimidazol-2-one, a valuable scaffold in medicinal chemistry. The comparison focuses on reaction efficiency, methodology, and the nature of the intermediates, supported by experimental data from analogous syntheses.

Introduction

This compound, possessing a reactive allene functional group, is a promising building block for the synthesis of novel heterocyclic compounds through various cycloaddition and transition-metal-catalyzed reactions. The efficient and selective synthesis of this target molecule is therefore of significant interest. This document outlines and compares two potential synthetic pathways: a direct N-allenylation of 1H-benzimidazol-2-one and a two-step approach involving N-propargylation followed by base-catalyzed isomerization.

Comparative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes. Data for Route 2 is based on analogous syntheses of similar heterocyclic systems, as direct experimental reports for this compound are limited.

ParameterRoute 1: Direct N-AllenylationRoute 2: Two-Step N-Propargylation and Isomerization
Starting Materials 1H-benzimidazol-2-one, Propargyl bromide1H-benzimidazol-2-one, Propargyl bromide
Key Reagents Strong base (e.g., t-BuOK)Mild base (e.g., K2CO3), Strong base for isomerization (e.g., Cs2CO3)
Number of Steps 12
Intermediate Isolation NoYes (3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one)
Reported Overall Yield Potentially lower and less selectiveGood to high (e.g., ~50-60% over two steps for analogous azabenzimidazoles)[1]
Selectivity May yield a mixture of N-allenyl and N-propargyl isomersHigh selectivity for each step
Reaction Conditions Potentially harsh basic conditionsMilder initial step, followed by specific base-catalyzed isomerization

Synthetic Route Diagrams

The two synthetic pathways are illustrated in the following diagram:

G cluster_0 Route 1: Direct N-Allenylation cluster_1 Route 2: Two-Step Synthesis start1 1H-benzimidazol-2-one reagent1 Propargyl Bromide, Strong Base (e.g., t-BuOK) start1->reagent1 product1 3-propa-1,2-dienyl-1H- benzimidazol-2-one reagent1->product1 side_product1 Mixture with N-propargyl isomer product1->side_product1 start2 1H-benzimidazol-2-one reagent2a Propargyl Bromide, Mild Base (e.g., K2CO3) start2->reagent2a intermediate 3-(prop-2-yn-1-yl)-1H- benzimidazol-2-one reagent2a->intermediate reagent2b Base-catalyzed Isomerization (e.g., Cs2CO3) intermediate->reagent2b product2 3-propa-1,2-dienyl-1H- benzimidazol-2-one reagent2b->product2

Caption: Comparative workflow of the two synthetic routes.

Experimental Protocols

Route 1: Direct N-Allenylation of 1H-benzimidazol-2-one (Proposed)

This route aims to directly form the N-allenyl bond in a single step. The reaction's outcome is highly dependent on the base and solvent system, which can influence the equilibrium between the allenyl and propargyl products.[2][3]

Methodology:

  • To a solution of 1H-benzimidazol-2-one (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), a strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq.) is added at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred for 30 minutes to ensure complete deprotonation of the benzimidazolone nitrogen.

  • Propargyl bromide (1.1 eq.) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material and the formation of the product.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the desired this compound from the isomeric 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one and any unreacted starting material.

Route 2: Two-Step N-Propargylation and Base-Catalyzed Isomerization

This approach involves the initial, selective synthesis of the N-propargyl intermediate, followed by its isomerization to the desired N-allenyl product. This method offers greater control over the final product's identity.

Step 2a: Synthesis of 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one

Methodology:

  • 1H-benzimidazol-2-one (1.0 eq.) is dissolved in a suitable solvent such as DMF.

  • A mild base, such as anhydrous potassium carbonate (2.0 eq.), is added to the solution.

  • Propargyl bromide (1.2 eq.) is added dropwise, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC. The reaction typically proceeds to completion within a few hours.

  • After the reaction is complete, the mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product, 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one, is purified by column chromatography or recrystallization. For a similar synthesis with 5-bromo-7-azabenzimidazole, a yield of 66% was reported.[1]

Step 2b: Base-Catalyzed Isomerization to this compound

The isomerization of the N-propargyl to the N-allenyl derivative is achieved under basic conditions.[1][2][4]

Methodology:

  • The purified 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one (1.0 eq.) is dissolved in an anhydrous aprotic solvent like dichloromethane or THF.

  • Anhydrous cesium carbonate or another suitable strong base (1.5 eq.) is added to the solution.

  • The mixture is stirred at room temperature and monitored by TLC for the disappearance of the starting material and the appearance of the allenic product.

  • Once the isomerization is complete, the reaction mixture is filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield the final product, this compound. In an analogous system, the N-propargyl substituted azabenzimidazole was isomerized to its N-allenyl substituted isomer.[1]

Conclusion and Recommendations

Based on the available literature for analogous heterocyclic systems, Route 2, the two-step synthesis involving N-propargylation followed by base-catalyzed isomerization, appears to be the more reliable and higher-yielding method for the preparation of this compound. This route allows for the clean isolation of the N-propargyl intermediate and its subsequent controlled isomerization to the desired allenyl product, thus avoiding the potential formation of difficult-to-separate isomeric mixtures that may arise in the direct N-allenylation (Route 1).

For researchers requiring a pure, well-characterized sample of this compound, the two-step approach is recommended. Further optimization of the reaction conditions for both the N-propargylation and the isomerization steps could potentially lead to even higher overall yields. Route 1, while more atom-economical in principle, would require significant investigation to establish conditions that favor the formation of the allenyl isomer with high selectivity.

References

A Comparative Guide to Absolute Structure Confirmation: The Case of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional atomic arrangement is paramount. This is especially true for chiral molecules, where different enantiomers can exhibit vastly different biological activities. This guide provides a comparative analysis of X-ray crystallography against other prominent techniques for the absolute structure confirmation of chiral organic compounds, using the example of 3-propa-1,2-dienyl-1H-benzimidazol-2-one.

While a crystal structure for the specific title compound is not publicly available, this guide will utilize data from closely related benzimidazole derivatives to illustrate the principles and workflows. The primary focus will be on the experimental data, detailed protocols, and a clear comparison of the available methods.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2][3] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.[3][4]

Key Performance Indicators for X-ray Crystallography:

ParameterTypical Value/RangeSignificance
Resolution (Å) < 1.0Higher resolution (smaller value) indicates a more detailed and accurate structure.
R-factor (R1) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better.[2]
Flack Parameter Close to 0 for the correct enantiomerA critical parameter for determining the absolute configuration of a chiral molecule from diffraction data of a non-centrosymmetric crystal. A value near 0 indicates the correct absolute structure has been determined, while a value near 1 suggests the inverted structure is correct.[2]
Goodness of Fit (GooF) ~ 1.0Indicates the quality of the refinement against the experimental data.

Illustrative Data for a Related Benzimidazole Derivative:

The following table presents crystallographic data for a structurally similar compound, 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one, which serves as a practical example.[5]

ParameterValue
Chemical Formula C₁₀H₈N₂O
Crystal System Monoclinic
Space Group P2₁/c
Resolution (Å) 0.84
R-factor (R1) 0.035
wR(F²) 0.101

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of the compound are required.[6] This is often the most challenging step and can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution. For a compound like this compound, solvents such as acetone, ethanol, or ethyl acetate could be explored.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[3][6] The diffraction data, consisting of the intensities and positions of the diffracted beams, are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions and other parameters.[5]

  • Absolute Structure Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous scattering effects, which leads to the calculation of the Flack parameter.[2]

Workflow for Absolute Structure Confirmation via X-ray Crystallography:

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Output A Synthesis & Purification of this compound B Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution D->E F Structure Refinement E->F G Absolute Structure Determination (Flack Parameter) F->G H Final 3D Structure & Crystallographic Data G->H

Workflow for X-ray Crystallography.

Alternative Methods for Absolute Structure Confirmation

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[7][8][9] Several spectroscopic techniques offer viable alternatives, particularly when crystallization is unsuccessful.

Comparison of Key Techniques:

TechniquePrincipleSample RequirementsKey AdvantagesKey Limitations
X-ray Crystallography X-ray diffraction from a single crystal.High-quality single crystal.Unambiguous 3D structure and absolute configuration.[7][10]Crystal growth can be difficult and time-consuming.[7][8]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[7][8]Solution or neat liquid.Does not require crystallization; provides conformational information in solution.[7][8]Requires quantum chemical calculations for spectral interpretation; can be complex for highly flexible molecules.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.[1][11]Solution.High sensitivity; well-established for molecules with chromophores.Requires a chromophore near the stereocenter; interpretation can be complex.
NMR with Chiral Auxiliaries (e.g., Mosher's Method) Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR spectra.[7]Solution.Widely accessible instrumentation (NMR).Requires chemical derivatization, which may not be straightforward and can alter the original molecule.[7]

Logical Comparison of Methodologies:

G cluster_0 Primary Question cluster_1 Primary Method cluster_2 Alternative Methods cluster_3 Considerations A Determine Absolute Configuration of this compound B X-ray Crystallography A->B C Vibrational Circular Dichroism (VCD) A->C D Electronic Circular Dichroism (ECD) A->D E NMR with Chiral Auxiliaries A->E F Requires single crystal B->F G No crystallization needed C->G D->G E->G

Method Selection Logic.

Conclusion

For the absolute structure confirmation of this compound, single-crystal X-ray crystallography remains the most reliable and unambiguous method, provided that suitable crystals can be obtained. The detailed atomic coordinates and the Flack parameter from an X-ray analysis would provide definitive proof of the absolute configuration.

However, in cases where crystallization proves to be a hurdle, techniques such as VCD, ECD, and NMR with chiral auxiliaries offer powerful alternatives. The choice of method will depend on the specific properties of the molecule, the available instrumentation, and the expertise of the research team. For a comprehensive and robust structural elucidation program, especially in a drug development context, having access to a suite of these techniques is highly advantageous.

References

A Comparative Guide to Purity Assessment of Synthesized 3-propa-1,2-dienyl-1H-benzimidazol-2-one by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of newly synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-propa-1,2-dienyl-1H-benzimidazol-2-one, a novel benzimidazolone derivative. Benzimidazole and its derivatives are of significant interest in pharmaceutical chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

High-Performance Liquid Chromatography (HPLC): A High-Resolution Technique

HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture.[4][5] Its high resolution and sensitivity make it an ideal method for determining the purity of synthesized organic compounds.[5] For a non-volatile and thermally labile compound like this compound, HPLC is often the preferred method over Gas Chromatography (GC).[6][7]

A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column packed with a stationary phase (commonly C18 for reverse-phase HPLC), and a detector (e.g., UV-Vis, Mass Spectrometry) to identify and quantify the separated compounds.[6]

Comparison of Analytical Techniques for Purity Assessment

While HPLC is a cornerstone for purity determination, other methods can provide complementary information or be used for preliminary screening. The choice of technique depends on the specific requirements of the analysis, including the properties of the compound and the desired level of accuracy.[8]

Technique Principle Advantages Disadvantages Typical Application
HPLC Differential partitioning of components between a liquid mobile phase and a solid stationary phase.[6]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, accurate quantification.[6][7]Higher cost, more complex instrumentation compared to TLC.[6]Primary method for purity determination and impurity profiling.
TLC Separation based on differential adsorption on a thin layer of adsorbent material.[9]Simple, rapid, and inexpensive, good for preliminary screening and reaction monitoring.[6]Lower resolution and sensitivity than HPLC, primarily qualitative.[6]Quick check for the presence of major impurities.[10]
GC-MS Separation of volatile components in the gas phase followed by mass spectrometry detection.[4][7]Excellent for volatile and thermally stable compounds, provides structural information from mass spectra.[7]Not suitable for non-volatile or thermally labile compounds like many benzimidazole derivatives.Analysis of volatile impurities or starting materials.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[4][9]Provides detailed structural information, can be used for quantitative analysis (qNMR).[8][9]Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for clear spectra.[8]Structural confirmation and identification of impurities with known reference standards.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[4]High sensitivity, provides molecular weight and fragmentation information for structural elucidation.[4]Typically coupled with a separation technique like HPLC or GC for complex mixtures.[11]Confirmation of molecular weight and identification of unknown impurities when coupled with HPLC.

Experimental Protocols

This protocol describes a general reverse-phase HPLC method suitable for the purity analysis of a benzimidazolone derivative.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer). The specific gradient will need to be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a accurately weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Injection Volume: 10-20 µL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesized Compound dissolution Dissolve in Solvent synthesis->dissolution filtration Filter Sample dissolution->filtration hplc HPLC System filtration->hplc Inject separation Chromatographic Separation hplc->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Purity Calculation (% Area) integration->purity

Caption: Experimental workflow for HPLC purity assessment.

Logical Relationships of Purity Assessment Methods

The selection of a purity assessment method is a logical process that often involves multiple techniques to build a comprehensive purity profile of a synthesized compound.

Purity_Assessment_Logic cluster_screening Preliminary Screening cluster_primary Primary Purity & Quantification cluster_confirmation Structural Confirmation & Impurity ID synthesis Synthesized Compound (this compound) tlc TLC (Qualitative Check) synthesis->tlc mp Melting Point (Initial Purity Indication) synthesis->mp hplc HPLC (Quantitative Purity) tlc->hplc Proceed if promising mp->hplc Proceed if sharp nmr NMR Spectroscopy (Structure Verification) hplc->nmr Confirm structure of main peak ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms Confirm MW of main peak hplc_ms HPLC-MS (Impurity Identification) hplc->hplc_ms Identify impurity peaks

References

A Comparative Analysis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one and Established PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical novel compound, 3-propa-1,2-dienyl-1H-benzimidazol-2-one, with a class of clinically approved Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the absence of specific efficacy data for this compound in the current literature, this document serves as a template for how such a compound, if identified as a PARP inhibitor, would be evaluated against existing therapies. The established PARP inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib—are used here as the benchmark for comparison.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand breaks in DNA.[1][2][3] In cancer cells with mutations in BRCA1 or BRCA2 genes, which are essential for repairing double-strand DNA breaks through homologous recombination, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death.[4][1] This concept is known as synthetic lethality and is the primary mechanism through which PARP inhibitors exert their anti-cancer effects.[3] Some PARP inhibitors also exhibit a "trapping" mechanism, where they trap PARP enzymes on the DNA, further disrupting DNA replication and repair, which may contribute to their cytotoxicity.[4]

Data Presentation: Efficacy of Known PARP Inhibitors

The following tables summarize the efficacy of several FDA-approved PARP inhibitors in various clinical trial settings for different cancer types. This data provides a baseline for evaluating the potential efficacy of a new chemical entity like this compound.

Table 1: Efficacy of PARP Inhibitors in Ovarian Cancer

InhibitorClinical Trial (Phase)Patient PopulationPrimary EndpointResult
Olaparib SOLO1 (Phase III)Newly diagnosed advanced ovarian cancer with BRCA mutation (maintenance therapy)Progression-Free Survival (PFS)Hazard Ratio (HR) for disease progression or death, 0.30 vs. placebo[5]
Study 19 (Phase II)Platinum-sensitive relapsed ovarian cancer (maintenance therapy)PFSHR, 0.35 vs. placebo[5]
Rucaparib ARIEL3 (Phase III)Platinum-sensitive, recurrent ovarian cancer (maintenance therapy)PFS in BRCA-mutant groupHR, 0.23 vs. placebo[6]
PFS in HRD-positive groupHR, 0.32 vs. placebo[6]
Niraparib PRIMA (Phase III)Newly diagnosed advanced ovarian cancer (maintenance therapy)PFS in overall populationHR, 0.62 vs. placebo[7][8]
PFS in HRD-positive groupHR, 0.43 vs. placebo[8]
NOVA (Phase III)Recurrent ovarian cancer (maintenance therapy)PFS in germline BRCA-mutant groupHR, 0.27 vs. placebo[9]
Veliparib Phase IIRelapsed or refractory BRCA-mutant ovarian cancerObjective Response Rate (ORR)26%[10]

Table 2: Efficacy of PARP Inhibitors in Other Cancers

InhibitorCancer TypeClinical Trial (Phase)Patient PopulationPrimary EndpointResult
Olaparib Breast CancerOlympiAD (Phase III)HER2-negative metastatic breast cancer with germline BRCA mutationPFSHR, 0.58 vs. chemotherapy[11]
Talazoparib Breast CancerEMBRACA (Phase III)HER2-negative advanced breast cancer with germline BRCA mutationPFSHR, 0.54 vs. chemotherapy[12][13]
Rucaparib Prostate CancerTRITON2 (Phase II)Metastatic castration-resistant prostate cancer with BRCA mutationORR44%
Talazoparib Prostate CancerTALAPRO-2 (Phase III)Metastatic castration-resistant prostate cancer with HRR gene alterations (with enzalutamide)Radiographic PFSImproved vs. enzalutamide alone[14]

Experimental Protocols

The evaluation of a novel PARP inhibitor like this compound would involve a series of preclinical and clinical studies.

1. In Vitro PARP Enzyme Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PARP1 and PARP2 enzymes.

  • Methodology: A common method is a colorimetric or fluorescent assay that measures the incorporation of NAD+ into a histone substrate by recombinant PARP enzymes. The assay is performed with a range of inhibitor concentrations to determine the IC50 value.

2. Cell-Based Assays for Cytotoxicity and DNA Damage:

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutations) and to confirm the mechanism of action.

  • Methodology:

    • Cell Viability Assay: Cancer cell lines are treated with varying concentrations of the inhibitor, and cell viability is measured using assays like MTT or CellTiter-Glo.

    • Comet Assay: This assay is used to detect DNA single-strand breaks. Increased tail length in the "comet" indicates more DNA damage.

    • γ-H2AX Foci Formation: Immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks, is used to visualize and quantify DNA damage in treated cells.

3. In Vivo Xenograft Studies:

  • Objective: To evaluate the anti-tumor efficacy of the compound in an animal model.

  • Methodology: Human cancer cell lines (e.g., with BRCA mutations) are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, a vehicle control, and potentially a standard-of-care chemotherapy. Tumor volume is measured regularly to assess treatment efficacy.

4. Clinical Trials:

  • Phase I: To determine the maximum tolerated dose (MTD) and safety profile in a small group of patients with advanced cancers.[15]

  • Phase II: To evaluate the efficacy of the drug at the MTD in a larger group of patients with specific cancer types and genetic markers (e.g., BRCA mutations).[6]

  • Phase III: A large-scale, randomized controlled trial to compare the new inhibitor against the current standard of care.[8][16]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a typical experimental workflow for evaluating a novel PARP inhibitor.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP Activation & Repair cluster_inhibition Inhibition cluster_outcome Cellular Outcome ssb Single-Strand Break parp1 PARP1 ssb->parp1 activates par PAR Synthesis (PARylation) parp1->par catalyzes dsb Double-Strand Break parp1->dsb unrepaired SSB leads to ber Base Excision Repair (BER) Proteins par->ber recruits repair DNA Repair ber->repair inhibitor PARP Inhibitor (e.g., this compound) inhibitor->parp1 inhibits brca_deficient BRCA1/2 Deficient Cells (Homologous Recombination Deficient) dsb->brca_deficient cell_death Cell Death (Synthetic Lethality) brca_deficient->cell_death leads to

Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_approval Regulatory Approval invitro In Vitro Assays (Enzyme Inhibition, Cell Viability) invivo In Vivo Xenograft Models invitro->invivo Promising candidates move to phase1 Phase I (Safety & Dosage) invivo->phase1 Successful candidates enter phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Comparison to Standard of Care) phase2->phase3 approval FDA/EMA Approval phase3->approval

Caption: A simplified experimental workflow for the development of a novel PARP inhibitor from preclinical studies to regulatory approval.

Conclusion

The existing landscape of PARP inhibitors provides a robust framework for the development and evaluation of new therapeutic agents. For a novel compound such as this compound to be considered a viable clinical candidate, it would need to demonstrate comparable or superior efficacy and a favorable safety profile relative to established inhibitors like Olaparib, Rucaparib, and Niraparib. Head-to-head clinical trials would ultimately be necessary to definitively establish its place in therapy.[5] The data and protocols presented in this guide offer a foundational understanding of the benchmarks this and other novel PARP inhibitors must meet.

References

A Comparative Guide to the Structure-Activity Relationship of Phenylmethylene-Imidazolone Derivatives as 5-HT2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: SAR of Phenylmethylene-Imidazolone Derivatives at the 5-HT2A Receptor

The following table summarizes the binding affinity (Ki) and functional antagonist activity (IC50) of a series of synthesized amino-phenylmethylene-imidazolone derivatives against the human 5-HT2A receptor. The data is extracted from a study by Guerrero et al. (2022).

Compound IDR1R25-HT2A Binding Ki (nM)5-HT2A Functional Antagonism IC50 (nM)
2a HH233887
2b OCH3H>10,000>10,000
2c HCl1958
2d OCH3Cl230563

Key SAR Observations:

  • Substitution at the Phenyl Ring: Unsubstituted compound 2a displays moderate binding affinity and functional antagonism.

  • Effect of a Methoxy Group: The addition of a methoxy group at the R1 position (compound 2b ) leads to a significant loss of activity.

  • Effect of a Chloro Group: The introduction of a chloro group at the R2 position (compound 2c ) results in a more than 10-fold increase in binding affinity and a 15-fold increase in functional antagonist potency compared to the unsubstituted analog 2a .

  • Combined Substitutions: The presence of both a methoxy group at R1 and a chloro group at R2 (compound 2d ) results in activity comparable to the unsubstituted compound 2a , suggesting that the detrimental effect of the methoxy group is mitigated but the beneficial effect of the chloro group is also diminished.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Radioligand Binding Assays for 5-HT2A Receptor Affinity

  • Cell Line: Human embryonic kidney (HEK) cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin.

  • Procedure:

    • Cell membranes are prepared and incubated with various concentrations of the test compounds and a fixed concentration of [3H]ketanserin.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. In Vitro Functional Antagonism Assay (IP1 Accumulation)

  • Cell Line: HEK cells expressing the human 5-HT2A receptor.

  • Principle: The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the production of inositol monophosphate (IP1), a downstream signaling molecule. Antagonists will inhibit this agonist-induced IP1 production.

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compounds.

    • A fixed concentration of the agonist, serotonin (5-HT), is added to stimulate the receptor.

    • The cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the 5-HT-induced IP1 production, is determined from the dose-response curve.

3. Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)

  • Principle: This assay predicts the passive permeability of a compound across the blood-brain barrier (BBB).

  • Procedure:

    • A filter plate is coated with a lipid mixture that mimics the BBB.

    • The test compound is added to the donor wells, and the plate is placed on top of an acceptor plate containing buffer.

    • The system is incubated to allow the compound to permeate through the artificial membrane.

    • The concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy.

  • Data Analysis: The permeability coefficient (Pe) is calculated from the measured concentrations and the known parameters of the assay system.

Visualizations

Structure-Activity Relationship of Phenylmethylene-Imidazolones

Caption: Key substitutions on the phenyl ring and their impact on 5-HT2A antagonist activity.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation Start Starting Materials Synth Synthesis of Phenylmethylene-Imidazolone Derivatives Start->Synth Purify Purification and Characterization Synth->Purify Binding [3H]ketanserin Binding Assay (Affinity - Ki) Purify->Binding Functional IP1 Accumulation Assay (Antagonism - IC50) Binding->Functional PAMPA PAMPA-BBB Assay (Permeability - Pe) Functional->PAMPA SAR_Analysis Structure-Activity Relationship Analysis PAMPA->SAR_Analysis

Caption: General workflow from chemical synthesis to biological evaluation and SAR analysis.

Cross-Validation of Experimental Results for Allene-Substituted Benzimidazolone Isomers and Alternatives in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for 1-propenyl-1,3-dihydro-benzimidazol-2-one, an isomer of 3-propa-1,2-dienyl-1H-benzimidazol-2-one, and a comparable N-substituted benzimidazolone derivative, focusing on their cytotoxic effects against various cancer cell lines. The objective is to offer a clear cross-validation of their performance based on published experimental data, aiding researchers in the evaluation of these compounds for potential therapeutic applications.

Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic activity of 1-propenyl-1,3-dihydro-benzimidazol-2-one and N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide against a panel of human cancer cell lines. The data is presented as cell viability percentage at a specific concentration for the former and IC50 values for the latter, reflecting the available data from the respective studies.

CompoundCell LineConcentration (µM)% Cell ViabilityIC50 (µM)Citation
1-propenyl-1,3-dihydro-benzimidazol-2-oneNeura 2a (Neuroblastoma)2050.76%-[1]
HEK 293 (Human Embryonic Kidney)2047.08%-[1]
MCF-7 (Breast Cancer)2037.67%-[1]
N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamideMCF-7 (Breast Cancer)--9.80
L929 (Normal Mouse Fibroblast)-->1000

Experimental Protocols

Synthesis of 1-propenyl-1,3-dihydro-benzimidazol-2-one

A palladium-catalyzed rearrangement reaction was employed for the synthesis of 1-propenyl-1,3-dihydro-benzimidazol-2-one. The general protocol involves the reaction of an appropriate amide with NaOtBu in dry toluene, catalyzed by Pd(PPh3)2Cl2 and xantphos. The reaction mixture is stirred at 80 °C for 3 hours. Following cooling, the mixture is filtered through a celite pad, and the filtrate is concentrated under reduced pressure to yield the product.[1]

Cytotoxicity Evaluation by MTT Assay

The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Cell Seeding: Cancer cells (Neura 2a, HEK 293, and MCF-7) were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with the test compound at various concentrations (e.g., 20 µM for 1-propenyl-1,3-dihydro-benzimidazol-2-one) and incubated for another 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_cytotoxicity Cytotoxicity Assay (MTT) amide Amide reagents NaOtBu, Toluene, Pd(PPh3)2Cl2, Xantphos amide->reagents reaction Stir at 80°C for 3h reagents->reaction workup Filtration & Concentration reaction->workup product 1-propenyl-1,3-dihydro- benzimidazol-2-one workup->product cell_seeding Seed Cancer Cells (96-well plate) compound_treatment Treat with Compound cell_seeding->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition formazan_solubilization Dissolve Formazan (DMSO) mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate Cell Viability absorbance_reading->data_analysis

Caption: Workflow for the synthesis and cytotoxicity evaluation of 1-propenyl-1,3-dihydro-benzimidazol-2-one.

Potential Signaling Pathway

Many benzimidazolone derivatives exert their anticancer effects by inducing apoptosis. One of the key signaling pathways involved in apoptosis is the intrinsic or mitochondrial pathway.

apoptosis_pathway Benzimidazolone Benzimidazolone Derivatives Mitochondrion Mitochondrion Benzimidazolone->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

In Silico Docking of Benzimidazol-2-one Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding potential of benzimidazol-2-one scaffolds with various protein targets, offering insights for researchers and drug development professionals. This guide synthesizes data from multiple in silico studies to provide a comparative analysis of binding affinities, interaction patterns, and experimental methodologies.

The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. In silico molecular docking serves as a crucial tool in the rational design of novel therapeutics by predicting the binding interactions between a ligand and a protein target at the atomic level. This guide provides a comparative overview of docking studies on 3-propa-1,2-dienyl-1H-benzimidazol-2-one and its derivatives, highlighting their potential against various protein targets implicated in diseases such as cancer and bacterial infections.

Comparative Docking Performance of Benzimidazol-2-one Derivatives

The following table summarizes the key quantitative data from various in silico docking studies performed on benzimidazol-2-one derivatives against a range of protein targets. This allows for a direct comparison of their predicted binding affinities.

Compound ClassTarget Protein(s)Docking SoftwareKey Findings (Binding Affinity/Score)Reference Compound(s)
1,3-dihydro-2H-benzimidazol-2-one derivativesGalanin Receptor 3 (GALR3)Not SpecifiedCompound 2d showed the highest potential to bind to GALR3.[1]Not Specified
Benzimidazole derivativesEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseNot SpecifiedCompound 12b exhibited two hydrogen bonding interactions with LYS721 and THR830.[2]Erlotinib
Benzimidazole derivativesTopoisomerase I-DNA complexNot SpecifiedBLMM and BL3H intercalated and interacted with crucial amino acids in the binding site.[3]Camptothecin
Benzimidazol-1-yl-1-(4-chlorophenyl)propan-1-one hybridsDNA gyrase B (4KFG), Cytochrome P450 (3MDV)AutoDock VinaDerivatives 6a and 6d showed good binding affinity.[4]Internal Ligands
Benzimidazole derivativesTopoisomerase II (1JIJ), DNA gyrase subunit B (1KZN)Not SpecifiedSynthesized molecules exhibited high inhibition constants and binding energies.Not Specified
N-mannich bases of benzimidazole derivativesNMDA receptors (4NF8, 4JWY, 4JWX, 3QEK, 3OEK, 3OEL, 3OEM, 3OEN)Hex 8.0Highest minimal energy values were observed with the specified receptors.[5]Not Specified
Benzimidazole derivativesCyclin-Dependent Kinase 8 (CDK-8) (5FGK), Estrogen Receptor Alpha (ER-alpha) (3ERT)Schrodinger-Maestro v11.5Compounds 12, 16, N9, W20, and Z24 displayed good docking scores.[6]Not Specified
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-onePIM-1 Kinase, CK2αNot SpecifiedCompound 1 showed 6 alkyl interactions and 10 van der Waals contacts with PIM-1.[7]TBBi

Experimental Protocols: A Look into the Methodology

The accuracy and reliability of in silico docking studies are heavily dependent on the methodologies employed. The following section details the typical experimental protocols cited in the analyzed studies.

A generalized workflow for in silico docking studies typically involves the following key steps:

  • Protein and Ligand Preparation: The three-dimensional structures of the target protein and the benzimidazol-2-one derivatives (ligands) are prepared. This involves retrieving the protein structure from a repository like the Protein Data Bank (PDB), removing water molecules, adding hydrogen atoms, and assigning charges. Ligand structures are typically drawn using chemical drawing software and optimized for their 3D conformation.

  • Binding Site Identification: The active site of the protein, where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or through computational prediction methods.

  • Molecular Docking Simulation: A docking algorithm is used to predict the preferred orientation and conformation of the ligand when bound to the protein. Software such as AutoDock Vina, Schrodinger-Maestro, and Hex 8.0 are commonly used for this purpose.[4][5][6] These programs utilize scoring functions to estimate the binding affinity, often expressed as a docking score or binding energy.

  • Analysis of Docking Results: The results are analyzed to identify the best binding poses and to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex. This analysis provides insights into the structure-activity relationship and can guide the design of more potent inhibitors.

Visualizing the In Silico Workflow

To better illustrate the process, the following diagram outlines the typical workflow of an in silico docking study.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Outcome cluster_comparison Comparative Analysis Protein_Prep Protein Preparation (PDB Structure) Binding_Site Binding Site Identification Protein_Prep->Binding_Site Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Binding_Site->Docking Results Analysis of Docking Poses (Binding Energy, Interactions) Docking->Results SAR Structure-Activity Relationship (SAR) Results->SAR Comparison Performance Comparison Results->Comparison Alternative_Comp Alternative Compounds Alternative_Comp->Comparison

References

Author: BenchChem Technical Support Team. Date: November 2025

A Predictive and Comparative Guide for Researchers

In the landscape of drug discovery, the benzimidazolone scaffold is a privileged structure, known for its wide array of biological activities, including anticancer, antiviral, and kinase inhibitory properties. This guide provides a comparative overview of 3-propa-1,2-dienyl-1H-benzimidazol-2-one and its structurally related analogs. Due to the limited publicly available data on the target compound, this guide presents a predictive comparison based on the functional assay data of its close structural isomer, 1-propenyl-1,3-dihydro-benzimidazol-2-one, and other N-substituted benzimidazol-2-one derivatives. Detailed experimental protocols for key functional assays are provided to enable researchers to conduct their own comparative studies.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of benzimidazolone derivatives is a key area of investigation for anticancer drug development. The following table summarizes the available in vitro cytotoxicity data for 1-propenyl-1,3-dihydro-benzimidazol-2-one, a structural isomer of our target compound. This data serves as a benchmark for predicting the potential activity of this compound.

Table 1: In Vitro Cytotoxicity of 1-propenyl-1,3-dihydro-benzimidazol-2-one

Cell LineCell TypeAssayConcentration (µM)% Cell Viability
Neuro 2aNeuroblastomaMTT2050.76
HEK 293Human Embryonic KidneyMTT2047.08
MCF-7Breast CancerMTT2037.67

Data extracted from a study on the synthesis and cytotoxicity of 1-propenyl-1,3-dihydro-benzimidazol-2-one.

Predicted Functional Activities and Signaling Pathways

Based on the known biological activities of the benzimidazolone scaffold, this compound is predicted to exhibit a range of functional effects, including cytotoxicity, antiviral activity, and kinase inhibition.

Predicted Cytotoxic and Apoptotic Signaling Pathway

The cytotoxic effects of many benzimidazolone compounds are mediated through the induction of apoptosis. A predicted signaling pathway, based on common mechanisms for this class of compounds, is illustrated below. This pathway suggests that the compound may induce mitochondrial dysfunction, leading to the activation of the caspase cascade and ultimately, programmed cell death.

G cluster_0 cluster_1 Compound Compound Mitochondrial Dysfunction Mitochondrial Dysfunction Compound->Mitochondrial Dysfunction Induces Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Predicted apoptotic pathway induced by benzimidazolone compounds.

Experimental Workflows and Protocols

To facilitate the direct comparison of this compound with related compounds, detailed experimental workflows and protocols for key functional assays are provided below.

Cytotoxicity and Cell Viability Assessment

A common and robust method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

G Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Add solubilization buffer Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading G Cell_Monolayer Prepare confluent cell monolayer Virus_Compound_Incubation Incubate virus with compound Cell_Monolayer->Virus_Compound_Incubation Infection Infect cell monolayer Virus_Compound_Incubation->Infection Overlay Add semi-solid overlay Infection->Overlay Incubation Incubate to allow plaque formation Overlay->Incubation Plaque_Staining Stain and count plaques Incubation->Plaque_Staining G Kinase_Reaction Set up kinase reaction with compound ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->ADP_Glo_Reagent Incubation1 Incubate to deplete ATP ADP_Glo_Reagent->Incubation1 Detection_Reagent Add Kinase Detection Reagent Incubation1->Detection_Reagent Incubation2 Incubate to convert ADP to ATP Detection_Reagent->Incubation2 Luminescence_Reading Read luminescence Incubation2->Luminescence_Reading

Safety Operating Guide

Prudent Disposal of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Given the novel and potentially hazardous nature of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one, and in the absence of a specific Safety Data Sheet (SDS), this compound must be treated as hazardous waste. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established guidelines for the disposal of unknown or novel chemical compounds.

Immediate Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, treat it as a hazardous material spill. Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed, labeled hazardous waste container.

Waste Segregation and Container Management

Proper segregation and containment are critical first steps in the safe disposal of chemical waste.

ParameterGuidelineRationale
Waste Type Solid Chemical WasteAssume the compound is a solid. If in solution, dispose as liquid chemical waste.
Container Material High-density polyethylene (HDPE) or other chemically resistant plastic.To prevent reaction or degradation of the container.
Container Labeling "HAZARDOUS WASTE," "this compound," full chemical name, and associated hazard symbols (e.g., irritant, harmful).To ensure clear identification and proper handling by waste management personnel.
Container Sealing Tightly sealed screw-top cap.To prevent leakage or release of vapors.
Storage Location Designated Satellite Accumulation Area (SAA).A secure, designated area for temporary storage of hazardous waste.

Experimental Protocol for Waste Collection

  • Designate a Waste Container: Select a clean, dry, and appropriate hazardous waste container as specified in the table above.

  • Label the Container: Before adding any waste, affix a completed hazardous waste label.

  • Transfer Waste: Carefully transfer the this compound waste into the designated container. Avoid leaving any residue on the exterior of the container.

  • Seal the Container: Securely close the container lid.

  • Log the Waste: Record the addition of the waste in a laboratory waste log, noting the chemical name, quantity, and date.

  • Store Appropriately: Place the sealed container in the designated Satellite Accumulation Area.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the disposal of this compound.

G start Start: Generation of This compound Waste assess_hazard Assess Hazard: No specific SDS available start->assess_hazard treat_as_hazardous Treat as Hazardous Waste assess_hazard->treat_as_hazardous select_container Select Appropriate Hazardous Waste Container treat_as_hazardous->select_container label_container Label Container with 'Hazardous Waste' and Chemical Name select_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_in_saa request_pickup Request Waste Pickup by Environmental Health & Safety (EHS) store_in_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Final Disposal Procedure

Once the waste container is full or has been in the Satellite Accumulation Area for the maximum allowed time (as per institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash. EHS professionals are trained to handle and dispose of hazardous chemical waste in accordance with all federal, state, and local regulations.

Essential Safety and Logistical Information for Handling 3-Propa-1,2-dienyl-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety practices.

Hazard Identification and Risk Assessment
  • Benzimidazole Core: Benzimidazole and its derivatives are aromatic heterocyclic compounds. Some benzimidazoles are known to cause skin and eye irritation.[1][2] In some cases, they may cause respiratory irritation.[1]

  • Propa-1,2-dienyl (Allene) Group: Allenes are compounds containing cumulative double bonds. Propadiene, the simplest allene, is a flammable gas.[3][4] While the overall compound is a solid, the presence of the allene group may influence its reactivity and thermal stability. Allenes can be less stable than other isomeric dienes.[5]

Potential Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Suspected of causing genetic defects.[6]

  • May cause an allergic skin reaction.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical goggles.[7]Nitrile or polychloroprene gloves.[7] Double gloving is recommended.Fully-buttoned lab coat.[8]Particulate respirator (e.g., N95) if not handled in a fume hood.[9]
Solution Preparation and Handling Chemical goggles or a face shield.[10]Nitrile or polychloroprene gloves.[7]Impermeable, long-sleeved gown.[11]Work within a certified laboratory chemical fume hood.[8]
Heating or Reactions Chemical goggles and a face shield.[10]Nitrile or polychloroprene gloves.[7]Flame-retardant lab coat over an impermeable gown.Work within a certified laboratory chemical fume hood.[8]
Waste Disposal Chemical goggles.[7]Heavy-duty nitrile or butyl rubber gloves.[7]Impermeable, long-sleeved gown or coveralls.[10]As needed based on the potential for aerosol generation.
Operational Plan: Step-by-Step Handling Procedures

3.1. Engineering Controls:

  • All work with solid this compound and its solutions should be conducted in a properly functioning certified laboratory chemical fume hood.[8]

  • An emergency eyewash station and safety shower must be readily accessible.[7]

3.2. Weighing and Aliquoting:

  • Don the appropriate PPE as outlined in the table above.

  • Perform weighing and aliquoting within a chemical fume hood to minimize inhalation of airborne particles.

  • Use anti-static weighing dishes and tools.

  • Clean the balance and surrounding area with a damp cloth after use to collect any residual powder.

3.3. Solution Preparation:

  • Don the appropriate PPE.

  • Slowly add the solid compound to the solvent to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Keep the container loosely capped during heating to prevent pressure buildup.

3.4. Experimental Use:

  • Ensure all glassware is clean and dry.

  • Conduct all reactions within a chemical fume hood.

  • Upon completion of the experiment, quench the reaction mixture safely according to the specific protocol.

Disposal Plan

4.1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.

4.2. Waste Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date the waste was first added to the container.

4.3. Final Disposal:

  • Dispose of all hazardous waste through your institution's EHS office in accordance with all applicable federal, state, and local regulations.[12]

  • For cytotoxic and cytostatic compounds, specific purple-lidded containers may be required.[13]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office.

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess_Risks Assess Risks and Hazards Gather_PPE Gather Appropriate PPE Assess_Risks->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Equipment Gather_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Waste Conduct_Experiment->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Dispose_Waste Dispose of Waste via EHS Label_Waste->Dispose_Waste Decontaminate_Area Decontaminate Work Area Dispose_Waste->Decontaminate_Area

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.